molecular formula C2H7ClN2O2 B3384364 Aminooxyacetamide hydrochloride CAS No. 54488-65-2

Aminooxyacetamide hydrochloride

Cat. No.: B3384364
CAS No.: 54488-65-2
M. Wt: 126.54 g/mol
InChI Key: BIUQVFWWPLIJJU-UHFFFAOYSA-N
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Description

Aminooxyacetamide hydrochloride (CAS 54488-65-2) is a chemical compound with the molecular formula C₂H₇ClN₂O₂ and a molecular weight of 126.54 g/mol. This reagent serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutics for acute myeloid leukemia (AML) . Its primary research value lies in its role as a precursor for a class of highly potent and selective kinase inhibitors. Scientific studies have utilized this compound to synthesize indirubin-3'-aminooxy-acetamide derivatives, which have been identified as potent and selective inhibitors of FLT3 kinase and its drug-resistant D835Y mutant . These inhibitors are designed to overcome the obstacle of secondary mutations that confer resistance to current AML treatments, representing a significant area of investigation in oncology research . The mechanism of action of these advanced derivatives involves binding to the DFG-in active conformation of the FLT3 kinase, leading to potent inhibition of kinase activity and remarkable in vitro anticancer activity in AML cell lines, as well as significant in vivo efficacy in xenograft models . For handling, please note that this material requires storage in an inert atmosphere at temperatures under -20°C . It is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

54488-65-2

Molecular Formula

C2H7ClN2O2

Molecular Weight

126.54 g/mol

IUPAC Name

2-aminooxyacetamide;hydrochloride

InChI

InChI=1S/C2H6N2O2.ClH/c3-2(5)1-6-4;/h1,4H2,(H2,3,5);1H

InChI Key

BIUQVFWWPLIJJU-UHFFFAOYSA-N

SMILES

C=C(N)ON.Cl

Canonical SMILES

C(C(=O)N)ON.Cl

Origin of Product

United States

Foundational & Exploratory

Aminooxyacetamide Hydrochloride (CAS 54488-65-2): The Definitive Guide to Oxime-Based Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of biotherapeutics and synthetic biology, achieving stable, site-specific molecular linkages is a paramount challenge. Aminooxyacetamide hydrochloride (CAS 54488-65-2) has emerged as a foundational bifunctional building block for bioorthogonal chemistry[1]. By providing a highly reactive aminooxy group (-O-NH₂), this compound enables the formation of exceptionally stable oxime bonds with aldehydes and ketones[2].

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical properties, its superiority over traditional hydrazide crosslinkers, and its critical applications in generating homogeneous Antibody-Drug Conjugates (ADCs) and functionalized synthetic peptoids.

Physicochemical Profiling & Safety Data

Understanding the physical and safety parameters of this compound is the first step in designing reliable bioconjugation workflows. The molecule is supplied as a hydrochloride salt to prevent premature auto-condensation and oxidation of the reactive aminooxy moiety[1].

Table 1: Physicochemical and Safety Profile

ParameterSpecification / Data
Chemical Name 2-(Aminooxy)acetamide hydrochloride
CAS Number 54488-65-2
Molecular Formula C₂H₇ClN₂O₂
Molecular Weight 126.54 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, DMSO, and DMF
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3]

Mechanistic Grounding: The Superiority of Oxime Ligation

The core utility of aminooxyacetamide lies in its ability to perform oxime ligation . Historically, researchers relied on hydrazide reagents to target carbonyls, forming hydrazone linkages[2]. However, hydrazones are thermodynamically unstable and prone to hydrolysis in aqueous circulation, leading to premature payload release and off-target toxicity in clinical applications[4].

The Alpha-Effect and Resonance Stabilization

Aminooxyacetamide overcomes these limitations through two distinct chemical phenomena:

  • Enhanced Nucleophilicity (The Alpha-Effect): The adjacent oxygen atom donates electron density to the primary amine, lowering its pKa to approximately 4.6. This ensures that at a mildly acidic pH (5.5–6.0), the aminooxy group remains largely unprotonated and highly nucleophilic, whereas standard aliphatic amines (pKa ~9-10) are protonated and unreactive[5].

  • Bond Stability: Once the hemiacetal intermediate dehydrates, the resulting oxime bond (-C=N-O-) is stabilized by the resonance contribution of the oxygen atom. This makes the oxime linkage highly resistant to physiological hydrolysis[4].

OximeMechanism A Aldehyde/Ketone (Target Protein) C Hemiacetal Intermediate A->C Nucleophilic Attack (pH 5-6) B Aminooxyacetamide (CAS 54488-65-2) B->C D Stable Oxime Linkage (-C=N-O-) C->D Dehydration (-H2O)

Figure 1: Mechanistic pathway of oxime ligation between a carbonyl and an aminooxy group.

Core Applications in Biotherapeutics

Site-Specific Antibody-Drug Conjugates (ADCs)

First-generation ADCs utilized stochastic conjugation via native lysine or reduced cysteine residues, resulting in highly heterogeneous mixtures with variable Drug-to-Antibody Ratios (DAR)[6]. Aminooxyacetamide derivatives are now heavily utilized in next-generation, site-specific ADCs via [5].

By genetically encoding a CxPxR consensus sequence into the antibody, the enzyme Formylglycine Generating Enzyme (FGE) co-translationally oxidizes the cysteine into a reactive formylglycine (fGly)[7]. An aminooxyacetamide-functionalized cytotoxic payload can then be ligated directly to this aldehyde, yielding a perfectly homogeneous ADC[8].

ADCWorkflow N1 1. Genetic Engineering Insert CxPxR Tag into Antibody N2 2. Enzymatic Conversion FGE Oxidizes Cys to Formylglycine N1->N2 N3 3. Bioorthogonal Ligation Add Aminooxy-Payload + Aniline N2->N3 N4 4. Homogeneous ADC Stable Oxime-Linked Biotherapeutic N3->N4

Figure 2: Site-specific ADC generation workflow utilizing FGE and oxime ligation.

Solid-Phase Peptoid Synthesis

In synthetic biology, this compound is utilized to introduce chemoselective handles into oligo(N-substituted glycines), or peptoids[9]. Using the submonomer synthesis method, the aminooxy group is incorporated directly onto the peptoid backbone, allowing for downstream ligation with aldehyde-bearing fluorophores or targeting ligands[10].

Experimental Protocols (Self-Validating Systems)

To ensure high-yield bioconjugation, the following protocols have been optimized to leverage the specific kinetic and thermodynamic properties of aminooxyacetamide.

Protocol 1: Site-Specific Oxime Ligation of an Aldehyde-Tagged Protein

This protocol outlines the conjugation of an aminooxy-functionalized payload to an FGE-oxidized protein[5].

  • Buffer Exchange: Purify the aldehyde-tagged protein and exchange it into a slightly acidic conjugation buffer (e.g., 50 mM sodium citrate, 50 mM NaCl, pH 5.5)[5].

    • Causality: At pH > 6.0, the kinetics of oxime condensation drop significantly. Conversely, a pH < 5.0 risks protonating the carbonyl oxygen, hindering the initial nucleophilic attack[5].

  • Catalyst Addition: Add aniline to the reaction mixture to achieve a final concentration of 50–100 mM[11].

    • Causality: Aniline acts as a nucleophilic catalyst. It rapidly attacks the aldehyde to form a protonated Schiff base, which is highly electrophilic and undergoes rapid transimination with the aminooxy payload, accelerating the reaction by up to 400-fold[11].

  • Ligation: Add the aminooxyacetamide-functionalized payload at a 10–20 molar excess relative to the protein. Ensure the absolute protein concentration is >10 μM to drive the bimolecular reaction to completion[5].

  • Incubation: Incubate the mixture at room temperature for 12–24 hours in the dark.

  • Purification: Remove unreacted payload and aniline catalyst using Size Exclusion Chromatography (SEC) or extensive dialysis against a neutral buffer (e.g., PBS, pH 7.4)[5].

Protocol 2: Glycoprotein Oxidation and Labeling

For native antibodies or glycoproteins lacking an engineered tag, aminooxyacetamide can be used to label glycans following mild oxidation[12].

  • Mild Oxidation: Treat the glycoprotein (1-5 mg/mL in PBS) with 1 mM sodium periodate (NaIO₄) at 4°C for 30 minutes in the dark[12].

    • Causality: These mild, cold conditions selectively cleave the vicinal diols of terminal sialic acids to generate aldehydes, preventing the over-oxidation of sensitive amino acid residues (like methionine)[12].

  • Quenching: Add glycerol to a final concentration of 15 mM and incubate for 5 minutes to consume excess periodate.

  • Ligation: Add the desired aminooxyacetamide-dye conjugate (e.g., CF® Dye Aminooxy) and incubate at room temperature for 2 hours[12].

References

  • Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Rabuka D, Rush JS, de Hart GW, Wu P, Bertozzi CR. Nature Protocols. 2012;7:1052–1067.[Link]

  • Site-selective modification strategies in antibody–drug conjugates. Walsh SJ, Bargh JD, Dannheim FM, Hanby AR, Seki H, Counsell AJ, Ou X, Fowler E, Ashman N, et al. Chemical Society Reviews. 2021;50:1305-1353.[Link]

  • Generating aldehyde-tagged antibodies with high titers and high formylglycine yields by supplementing culture media with copper(II). York D, Baker J, Holder PG, Jones LC, Drake PM, Barfield RM, Bleck GT, Rabuka D. BMC Biotechnology. 2016;16:23.[Link]

  • Site-specific antibody drug conjugates for cancer therapy. Agarwal P, Bertozzi CR. mAbs. 2013;6(1):34–45.[Link]

  • Incorporation of Chemoselective Functionalities into Peptoids via Solid-Phase Submonomer Synthesis. Horn T, Zuckermann RN. Bioconjugate Chemistry. 2004;15(2):428-435.[Link]

  • 2-(Aminooxy)acetamide hydrochloride Safety Data. Chemical-Label Database. [Link]

Sources

2-(Aminooxy)acetamide hydrochloride chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 2-(Aminooxy)acetamide Hydrochloride

Part 1: Executive Summary

2-(Aminooxy)acetamide hydrochloride (CAS: 54488-65-2) is a specialized hydroxylamine derivative widely utilized in chemical biology and drug development for its high-specificity reactivity toward carbonyl groups (aldehydes and ketones). Unlike common fluorescent tags (e.g., 2-AB, 2-AA) used in glycomics, this molecule serves as a neutral, hydrophilic capping agent and a versatile bioconjugation linker .

Its primary utility lies in oxime ligation , a bio-orthogonal reaction that proceeds under mild, aqueous conditions (pH 4–6). By reacting with the reducing end of glycans, abasic sites in DNA, or oxidized protein residues, it forms a hydrolytically stable oxime linkage.[1] This "capping" prevents side reactions (such as aldehyde-induced crosslinking) and introduces a defined mass shift for mass spectrometry (MS) analysis without altering the ionization properties significantly. Furthermore, it acts as a critical intermediate in the synthesis of oxime-linked antibody-drug conjugates (ADCs) and enzyme inhibitors.

Part 2: Chemical Identity & Physicochemical Properties

The following table consolidates the core technical specifications required for analytical verification and experimental design.

PropertySpecification
Chemical Name 2-(Aminooxy)acetamide hydrochloride
Synonyms Aminooxyacetamide HCl; Carbamoylmethoxyamine hydrochloride
CAS Number 54488-65-2
Molecular Formula

Molecular Weight 126.54 g/mol (Salt); ~90.08 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Highly soluble in water (>50 mg/mL), DMSO; sparingly soluble in ethanol
pKa ~4.5 (Conjugate acid of the aminooxy group)
Melting Point 160–165 °C (Decomposes)
Storage -20°C, Hygroscopic (Store under inert atmosphere)

Part 3: Mechanistic Principles

The Oxime Ligation Mechanism

The core reactivity of 2-(Aminooxy)acetamide is driven by the alpha-effect . The adjacent oxygen atom increases the nucleophilicity of the amine nitrogen, making it significantly more reactive toward carbonyls than standard primary amines, even at acidic pH.

Reaction Pathway:

  • Nucleophilic Attack: The aminooxy nitrogen attacks the electrophilic carbonyl carbon of the aldehyde/ketone.

  • Dehydration: A water molecule is eliminated, driven by acid catalysis.

  • Product Formation: A stable

    
     (oxime) bond is formed. Unlike hydrazones (
    
    
    
    ), oximes are resistant to hydrolysis in physiological buffers.

OximeLigation Aldehyde Aldehyde/Ketone (R-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack (pH 4-6) Reagent 2-(Aminooxy)acetamide (H2N-O-CH2-CONH2) Reagent->Intermediate Product Stable Oxime (R-CH=N-O-CH2-CONH2) Intermediate->Product - H2O (Dehydration) Water H2O Intermediate->Water

Figure 1: Mechanism of oxime ligation between an aldehyde and 2-(aminooxy)acetamide.

Why Use the Acetamide Derivative?
  • Neutrality: Unlike Aminooxyacetic acid (AOAA), which introduces a negative charge (carboxylate), the acetamide group remains neutral. This is critical in Mass Spectrometry when analyzing glycans in positive ion mode, as it avoids signal suppression associated with anionic tags.

  • Steric Minimalization: The small size of the acetamide group prevents steric hindrance during subsequent enzymatic processing or binding assays.

Part 4: Applications in Drug Development & Glycomics

Glycan Analysis (Neutral Capping)

In glycomics, the reducing end of free glycans exists in equilibrium between ring-closed and ring-open (aldehyde) forms.

  • Problem: The aldehyde is reactive and can cause signal splitting (anomers) in HPLC/MS.

  • Solution: Reacting with 2-(Aminooxy)acetamide "caps" the reducing end.

  • Outcome:

    • Prevents anomerization (collapses

      
       peaks into one).
      
    • Adds a predictable mass shift (+72.02 Da for the

      
       moiety replacing oxygen, calculation: 
      
      
      
      proton adjustment). Note: Exact mass shift depends on ionization state, typically +56.02 Da added to the glycan mass M if considering condensation
      
      
      .
    • Allows separation of neutral glycans without introducing hydrophobic bias.

Aldehyde Reactive Probe (ARP) for DNA Damage

DNA damage often generates abasic sites (AP sites) which contain an aldehyde.

  • Application: 2-(Aminooxy)acetamide is used to block these sites during repair assays or to tag them for quantification.

  • Advantage: The amide handle is stable and does not interfere with downstream polymerase activity as much as bulky biotin tags.

Synthesis of Antibody-Drug Conjugates (ADCs)

The reagent serves as a linker payload. It can be reacted with a ketone-functionalized drug (e.g., certain steroids or doxorubicin derivatives) to create a prodrug linker that is stable in circulation but potentially cleavable in lysosomal conditions (though oximes are generally very stable, requiring specific design for cleavage).

Part 5: Experimental Protocols

Protocol 1: Glycan Labeling (General Procedure)

This protocol describes the capping of N-glycans released from antibodies.

Reagents:

  • Labeling Solution: 0.1 M 2-(Aminooxy)acetamide HCl in DMSO/Acetic Acid (7:3 v/v).

  • Reducing Agent (Optional): Sodium Cyanoborohydride (not strictly necessary for oximes, but often used to reduce hydrazones; for oximes, the bond is stable without reduction). Note: For strict oxime formation, reduction is omitted to preserve the double bond character.

Steps:

  • Preparation: Lyophilize the released glycan sample (approx. 1-10 nmol) in a 1.5 mL tube.

  • Reaction: Add 10 µL of the Labeling Solution .

  • Incubation: Vortex and incubate at 37°C for 2–4 hours (or 65°C for 1 hour for faster kinetics).

  • Cleanup: Precipitate glycans using cold acetonitrile (95%) or pass through a HILIC SPE cartridge to remove excess reagent.

  • Analysis: Reconstitute in water for MALDI-MS or LC-MS.

Protocol 2: Synthesis of 2-(Aminooxy)acetamide HCl

For researchers needing to synthesize the reagent de novo.

Reaction Scheme:

  • Coupling: N-Hydroxyphthalimide + 2-Chloroacetamide +

    
    
    
    
    
    2-(Phthalimidooxy)acetamide.
    • Solvent: DMF.[2][3] Temp: 50°C. Time: 4h.

  • Deprotection: 2-(Phthalimidooxy)acetamide + Hydrazine hydrate

    
     2-(Aminooxy)acetamide + Phthalhydrazide.
    
    • Solvent: Ethanol. Temp: Reflux.

  • Salt Formation: Treat crude oil with HCl/Dioxane to precipitate the hydrochloride salt.

Synthesis Step1 Step 1: Coupling N-Hydroxyphthalimide + 2-Chloroacetamide (Base: Et3N, Solvent: DMF) Intermediate Intermediate: 2-(Phthalimidooxy)acetamide Step1->Intermediate Step2 Step 2: Hydrazinolysis (+ Hydrazine Hydrate, Reflux) Intermediate->Step2 Final Product: 2-(Aminooxy)acetamide HCl Step2->Final HCl/Dioxane

Figure 2: Synthetic route for the production of 2-(Aminooxy)acetamide HCl.

Part 6: Quality Control & Handling

Stability & Storage:

  • The HCl salt is hygroscopic . Moisture absorption can lead to hydrolysis or caking.

  • Recommendation: Store in aliquots at -20°C with desiccant.

  • Solution Stability: Aqueous solutions are stable for ~24 hours at 4°C. Do not store aqueous solutions long-term; prepare fresh.

Characterization (QC):

  • 1H NMR (

    
    ):  Look for the singlet of the methylene group (
    
    
    
    ) around
    
    
    4.5 ppm.
  • Mass Spec: ESI+ should show a peak at m/z 91.1

    
    .
    
  • Silver Nitrate Test: Positive for chloride (confirms HCl salt).

References

  • PubChem. 2-(Aminooxy)acetamide Compound Summary. National Library of Medicine. Available at: [Link]

  • ResearchGate. Synthesis and Anticoccidial Activities of Novel Acetamide Derivatives. (Synthesis Methodology Context). Available at: [Link]

Sources

Aminooxyacetamide Hydrochloride: A Comprehensive Guide to Solubility and Solvent-Driven Bioconjugation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminooxyacetamide hydrochloride (CAS: 54488-65-2; MW: 126.54 g/mol ) is a foundational bifunctional linker in modern bioconjugation, widely utilized for its ability to form exceptionally stable oxime linkages with aldehydes and ketones. However, the successful application of this reagent hinges entirely on understanding its solvation thermodynamics. As a Senior Application Scientist, I frequently observe that reaction failures are rarely due to the intrinsic chemistry of the aminooxy group, but rather a misunderstanding of its salt form, its pH-dependent nucleophilicity, and its behavior across different solvent gradients.

This whitepaper provides an authoritative, mechanistic breakdown of this compound's solubility profile in water versus organic solvents, detailing the causality behind solvent selection and providing self-validating protocols for robust experimental design.

The Physicochemical Basis of Solubility

To understand the solubility of aminooxyacetamide, one must first understand why it is supplied as a hydrochloride salt. The free aminooxy base (–O–NH₂) is highly nucleophilic but thermodynamically unstable, making it prone to premature oxidation and self-condensation during storage.

By formulating it as a hydrochloride salt, the aminooxy nitrogen is protonated (–O–NH₃⁺ Cl⁻). This ionic lattice fundamentally alters its solvation dynamics:

  • High Lattice Energy vs. Hydration Energy: The salt is highly polar. In water, the hydration energy of the chloride ion and the protonated amine vastly exceeds the lattice energy, leading to near-instantaneous dissolution.

  • Dielectric Constant Dependency: In organic solvents, solubility scales directly with the solvent's dielectric constant and its ability to act as a hydrogen-bond acceptor.

Solubility Matrix: Water vs. Organic Solvents

The table below summarizes the quantitative and qualitative solubility profile of this compound across standard laboratory solvents.

SolventSolubility ProfileDielectric Constant (ε)Application Context & Causality
Water / Aqueous Buffers Highly Soluble (>50 mg/mL)80.1Optimal. Primary solvent for bioconjugation. The high polarity completely dissociates the HCl salt.
DMSO (Dimethyl Sulfoxide) Soluble (>30 mg/mL)46.7Excellent. Used for stock solutions and labeling hydrophobic molecular hosts where water is unviable.
DMF (Dimethylformamide) Soluble (~20-30 mg/mL)36.7Good. Standard for solid-phase peptide and peptoid synthesis; requires careful concentration management.
Methanol / Ethanol Moderately Soluble (<10 mg/mL)32.7 / 24.5Intermediate. Useful as co-solvents or in intermediate washing steps during solid-phase extractions.
Dichloromethane (DCM) Insoluble8.9Anti-Solvent. Used to wash away non-polar organic impurities without dissolving the aminooxy salt.
Hexane / Diethyl Ether Insoluble1.9 / 4.3Precipitation. Ideal for forcing the precipitation of aminooxy-conjugates out of DMF/DMSO solutions.

Causality in Experimental Design (E-E-A-T)

When transitioning from storage to reaction, the choice of solvent is not merely a vehicle for dissolution—it is a thermodynamic driver for the reaction.

The Aqueous Paradigm: pH and Aniline Catalysis

In water, the HCl salt rapidly dissociates. However, the resulting solution becomes highly acidic. Because oxime ligation requires the aminooxy group to be in its free-base form to act as a nucleophile, the pH must be strictly buffered to 4.5–6.0. Below pH 4.0, the amine remains fully protonated and unreactive; above pH 6.5, competing side reactions increase. To overcome the slow kinetics of oxime formation at this mildly acidic pH, , forming a highly reactive Schiff base intermediate that is rapidly displaced by the aminooxy group[1].

The Organic Paradigm: DMSO and DMF

For highly hydrophobic targets—such as[2] or specialized[3]—water is unviable. Aminooxyacetamide HCl exhibits excellent solubility in polar aprotic solvents like DMSO and DMF. In these environments, organic bases (e.g., DIPEA or pyridine) must be added to neutralize the HCl salt and liberate the nucleophilic aminooxy group, allowing the reaction to proceed smoothly in the absence of water.

Workflow Visualization

SolventWorkflow AOA Aminooxyacetamide HCl (Solid State) Water Aqueous Buffer (High Solubility) AOA->Water Dissolution (pH 4.5-6.0) DMSO DMSO / DMF (Moderate-High) AOA->DMSO Stock Prep NonPolar DCM / Hexane (Insoluble) AOA->NonPolar Anti-solvent BioConj Bioconjugation (Oxime Ligation) Water->BioConj Aniline Catalysis Peptide Peptide/Peptoid Synthesis DMSO->Peptide Organic Coupling Precip Precipitation & Purification NonPolar->Precip Wash Step

Workflow demonstrating solvent-dependent applications of Aminooxyacetamide HCl.

LigationMech A Aminooxy Group (-O-NH2) C Tetrahedral Intermediate A->C Nucleophilic Attack B Target Carbonyl (Aldehyde/Ketone) B->C Aqueous/DMSO Solvent D Stable Oxime Linkage (-O-N=C-) C->D Dehydration (Aniline Catalyzed)

Mechanistic pathway of oxime ligation between aminooxyacetamide and a carbonyl group.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a built-in verification mechanism to prevent downstream failures.

Protocol A: Preparation of Aqueous Stock for Oxime Ligation

Objective: Formulate a highly reactive, pH-stabilized aqueous environment for bioconjugation.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer. Adjust the initial pH to 5.0.

  • Dissolution: Weigh out Aminooxyacetamide HCl to achieve a 50 mM concentration and dissolve it in the buffer.

  • Validation Step (Critical): Measure the pH of the resulting solution immediately. Causality: The dissociation of the HCl salt releases free protons, which will drastically lower the pH of the buffer. If the pH drops below 4.0, the aminooxy group remains protonated and unreactive. Re-adjust the pH to 4.5–5.0 using dilute NaOH.

  • Catalysis: Add aniline to a final concentration of 10–50 mM to accelerate the reaction kinetics.

  • Conjugation & Verification: Introduce the aldehyde/ketone target. Allow to react for 2–4 hours at room temperature. Verify conjugation via LC-MS; look for a mass shift corresponding to the loss of water (-18 Da) indicative of stable oxime formation.

Protocol B: Solvent-Exchange and Precipitation Purification

Objective: Utilize the insolubility of aminooxyacetamide in non-polar solvents to purify conjugates synthesized in organic environments.

  • Organic Reaction: Conduct the coupling reaction in anhydrous DMF or DMSO using DIPEA (2.0 equivalents) to neutralize the HCl salt.

  • Concentration: If using DMF, concentrate the reaction volume by 50% under reduced pressure to minimize the amount of anti-solvent required.

  • Anti-Solvent Addition: Dropwise, add the concentrated reaction mixture into 10 volumes of ice-cold diethyl ether (or hexane). Causality: The highly polar aminooxy-conjugate is entirely insoluble in ether, forcing rapid precipitation, while unreacted hydrophobic impurities and DIPEA salts remain in solution.

  • Recovery: Centrifuge the suspension at 4000 × g for 10 minutes. Decant the supernatant and wash the pellet twice with fresh ice-cold ether.

  • Validation Step: Resuspend a 1 mg micro-aliquot of the dried pellet in 100 µL of deionized water. Complete, clear dissolution confirms the successful removal of non-polar aggregates and organic impurities.

References

  • Clapperton, A. M., & Babi, J. "A Field Guide to Optimizing Peptoid Synthesis." ACS Polymers Au, 2022. Available at:[Link]

  • Jayapaul, J., et al. "Molecular Sensing with Host Systems for Hyperpolarized ¹²⁹Xe." Molecules, 2020. Available at:[Link]

Sources

Technical Guide: Aminooxyacetamide Hydrochloride – Physicochemical Profile & Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Aminooxyacetamide hydrochloride pKa and nucleophilicity profile Content Type: In-depth Technical Guide

Executive Summary

This compound (AOAA·HCl) represents a specialized class of "alpha-effect" nucleophiles used extensively in bioconjugation and enzymatic inhibition. Unlike standard alkyl amines, the aminooxy group (


) exhibits enhanced nucleophilicity despite a significantly lower basicity (pKa ~4.5–5.0). This unique physicochemical profile allows for highly chemoselective ligation with aldehydes and ketones (oxime ligation) under mild, aqueous conditions where competing amine residues (e.g., Lysine, pKa ~10.5) are protonated and inert.

This guide provides a rigorous analysis of the pKa-driven reactivity of aminooxyacetamide, its mechanistic role in PLP-dependent enzyme inhibition, and validated protocols for kinetic characterization.

Physicochemical Identity

PropertySpecification
IUPAC Name 2-(Aminooxy)acetamide hydrochloride
Chemical Formula

Molecular Weight 126.54 g/mol (Salt); 90.08 g/mol (Free Base)
CAS Number 25395-32-8 (related free base: 35251-42-4)
Solubility Highly soluble in water (>50 mg/mL), DMSO
pKa (Aminooxy) 4.6 ± 0.2 (Conjugate acid)
Key Feature Alpha-Effect Nucleophile

The Alpha-Effect and Nucleophilicity

The defining characteristic of aminooxyacetamide is the Alpha-Effect , a phenomenon where the nucleophilicity of an atom is significantly enhanced by the presence of an adjacent atom with a lone pair of electrons.

Electronic Basis

In aminooxyacetamide, the primary amine nitrogen is directly bonded to an oxygen atom.

  • Ground State Destabilization: The lone pair on the nitrogen (

    
    ) experiences repulsion from the lone pair on the adjacent oxygen (
    
    
    
    ). This repulsion raises the energy of the Highest Occupied Molecular Orbital (HOMO).
  • Transition State Stabilization: The high-energy HOMO overlaps more effectively with the LUMO of electrophiles (such as carbonyl carbons), lowering the activation energy (

    
    ) for nucleophilic attack.
    
Comparative Nucleophilicity

Despite having a much lower basicity than alkyl amines, aminooxyacetamide reacts faster with carbonyls.

CompoundStructurepKa (

)
Relative Nucleophilicity*
Hydrazine

8.1High (Alpha-effect)
Aminooxyacetamide

4.6 High (Alpha-effect)
Methylamine

10.6Moderate (Basicity driven)

*Relative nucleophilicity towards electrophilic carbonyls at neutral pH.

Reactivity Profile: Oxime Ligation

The reaction between aminooxyacetamide and an aldehyde/ketone yields an oxime (


). This bond is thermodynamically more stable than a hydrazone or imine due to the participation of the oxygen lone pair in the 

-system.
The pH-Rate Profile (Bell-Shaped Curve)

The kinetics of oxime ligation follow a bell-shaped dependence on pH, typically maximizing around pH 4.5. This is a trade-off between two ionization states:

  • Acidic Slope (pH < 4): The reaction slows because the aminooxy group becomes protonated (

    
    ), losing its nucleophilicity.
    
  • Basic Slope (pH > 5): The reaction slows because the electrophilic carbonyl group is not protonated/activated. The dehydration step (loss of water from the tetrahedral intermediate) becomes rate-limiting.

Aniline Catalysis

At physiological pH (7.4), the reaction is slow due to the rate-limiting dehydration step. The addition of aniline (or p-phenylenediamine) catalyzes the reaction by forming a highly reactive Schiff base intermediate with the aldehyde, which then undergoes rapid transimination with the aminooxy group.

Mechanism Visualization

OximeLigation Reactants Aminooxyacetamide (Nucleophile) + Aldehyde Intermediate1 Tetrahedral Carbinolamine Reactants->Intermediate1 Nucleophilic Attack (Rate limit at low pH) SchiffBase Protonated Schiff Base (Activated Electrophile) Reactants->SchiffBase Aniline + Aldehyde Transition Proton Transfer & Dehydration Intermediate1->Transition Acid Catalysis Product Stable Oxime Conjugate Transition->Product - H2O Aniline Aniline Catalyst Product->Aniline Regenerates Catalyst SchiffBase->Product Rapid Transimination with Aminooxy

Figure 1: Mechanism of oxime ligation showing the direct pathway (black) and the aniline-catalyzed pathway (red) which bypasses the slow dehydration step at neutral pH.

Biological Application: PLP-Dependent Enzyme Inhibition

Aminooxyacetamide is a potent inhibitor of enzymes utilizing Pyridoxal 5'-Phosphate (PLP) as a cofactor, such as GABA Transaminase (GABA-T).[1]

Mechanism of Inhibition
  • Recognition: The inhibitor enters the active site, mimicking the substrate.

  • Transimination: The aminooxy group attacks the internal aldimine (Schiff base between PLP and the active site Lysine).

  • Adduct Formation: Unlike the natural substrate which forms a transient imine, aminooxyacetamide forms a thermodynamically stable oxime-PLP adduct .

  • Inactivation: The oxime bond is too stable to be hydrolyzed or processed further, effectively locking the cofactor and killing enzyme activity (Suicide Inhibition).

PLPInhibition HoloEnzyme Holo-Enzyme (PLP-Lysine Schiff Base) Complex Gem-Diamine Intermediate HoloEnzyme->Complex Nucleophilic Attack Inhibitor Aminooxyacetamide (AOAA) Inhibitor->Complex Nucleophilic Attack DeadEnzyme Inactivated Enzyme (PLP-AOAA Oxime) Complex->DeadEnzyme Irreversible Oxime Formation Lysine Released Lysine Residue Complex->Lysine Elimination

Figure 2: Pathway of PLP-dependent enzyme inactivation. The formation of the stable PLP-AOAA oxime prevents cofactor regeneration.

Experimental Protocols

Protocol 1: Determination of pKa via Potentiometric Titration

Objective: To determine the precise pKa of the aminooxy group in aminooxyacetamide.

Reagents:

  • Aminooxyacetamide HCl (10 mM solution in degassed water).

  • Standardized NaOH (0.1 M).

  • Standardized HCl (0.1 M).

  • KCl (0.1 M) for ionic strength adjustment.

Method:

  • Setup: Dissolve aminooxyacetamide HCl in 0.1 M KCl to a final concentration of 5 mM (50 mL volume). Maintain temperature at 25°C using a water-jacketed vessel.

  • Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.00.

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 50 µL). Record pH after stabilization (drift < 0.005 pH/min).

  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (inflection point).

    • Expected Result: An inflection point near pH 4.6 .

Protocol 2: Kinetic Assay for Oxime Ligation

Objective: To measure the second-order rate constant (


) of the reaction with benzaldehyde.

Reagents:

  • Aminooxyacetamide HCl (Stock: 100 mM in water).

  • p-Nitrobenzaldehyde (Stock: 10 mM in DMSO).

  • Buffer: 100 mM Acetate (pH 4.5) and 100 mM Phosphate (pH 7.4).

Method:

  • Preparation: Dilute p-Nitrobenzaldehyde to 50 µM in the desired buffer.

  • Initiation: Add Aminooxyacetamide to a final concentration of 500 µM (10-fold excess to ensure pseudo-first-order kinetics).

  • Monitoring: Immediately monitor the absorbance at 280 nm (oxime formation) or the decay of the aldehyde peak at 265 nm using a UV-Vis spectrophotometer.

  • Calculation:

    • Fit the absorbance trace to a mono-exponential function to obtain

      
      .
      
    • Calculate

      
      .
      
    • Note: Expect

      
       to be significantly higher at pH 4.5 than at pH 7.4 without catalyst.
      

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • Cordes, E. H., & Jencks, W. P. (1962). The Mechanism of Formation of Oximes and Semicarbazones. Journal of the American Chemical Society, 84(22), 4319–4328.

  • John, R. A. (1995). Pyridoxal Phosphate-Dependent Enzymes. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1248(2), 81–96.

  • Patterson, M. J., et al. (2025). Computed Properties of 2-(Aminooxy)acetamide. PubChem Compound Summary.

Sources

Aminooxyacetamide Hydrochloride: A Superior Hydroxylamine Derivative for Robust Oxime Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the application of Aminooxyacetamide hydrochloride (CAS: 35251-42-4) in bioconjugation.[1] It is structured to provide actionable, high-level scientific insight for researchers optimizing covalent linkages.[1]

Executive Summary

In the landscape of bioorthogonal chemistry, the stability of the linker often dictates the therapeutic index and shelf-life of the final conjugate. This compound (


) represents a premier class of hydroxylamine derivatives designed to react with aldehydes and ketones to form oxime ethers .[1]

Unlike hydrazide reagents, which form hydrolytically susceptible hydrazone bonds, aminooxy reagents generate oxime linkages that are approximately 1000-fold more stable under physiological conditions.[1][2] The acetamide moiety serves a dual purpose: it acts as a short, hydrophilic spacer to reduce aggregation and provides a chemically stable handle that does not interfere with the nucleophilicity of the aminooxy group.

This guide provides a validated framework for utilizing this compound in the synthesis of Antibody-Drug Conjugates (ADCs), glycoprotein labeling, and surface immobilization.

Chemical Basis & Mechanistic Insight

The Stability Hierarchy

The choice between aminooxy and hydrazide reagents is not trivial; it is a determinant of conjugate integrity. The oxime bond (


) possesses superior hydrolytic stability compared to the hydrazone bond (

) due to the high electronegativity of the oxygen atom, which lowers the basicity of the imine nitrogen, rendering it less susceptible to acid-catalyzed hydrolysis.[2]

Table 1: Comparative Stability of Carbonyl-Reactive Linkages

Linker ClassResulting BondHydrolytic Stability (

)
pH OptimumPrimary Application
Aminooxy Oxime High (

)
4.0 - 5.0 (uncatalyzed) ADCs, In vivo imaging
HydrazideHydrazoneLow to Moderate4.5 - 5.5pH-cleavable linkers
Primary AmineImine (Schiff Base)Very Low (Labile)7.0 - 9.0Temporary intermediates
Aniline-Catalyzed Ligation Mechanism

While oxime ligation is thermodynamically favored, the kinetics at neutral pH (required for many proteins) are slow (


).[1] The reaction proceeds via a rate-determining dehydration step.

To bypass this kinetic trap without lowering pH (which risks protein denaturation), nucleophilic catalysis using aniline or


-phenylenediamine (mPDA) is employed.[1] The catalyst reacts with the aldehyde to form a highly electrophilic protonated Schiff base intermediate, which is then rapidly attacked by the aminooxyacetamide.

OximeMechanism Aldehyde Aldehyde/Ketone (Biomolecule) SchiffBase Protonated Schiff Base (Activated Intermediate) Aldehyde->SchiffBase + Aniline (Fast Equilibrium) Oxime Stable Oxime Conjugate (Final Product) Aldehyde->Oxime Uncatalyzed (Slow at pH 7) Aniline Aniline Catalyst SchiffBase->Oxime + Aminooxy (Transimination) Aminooxy Aminooxyacetamide (Linker) Oxime->Aniline Catalyst Regeneration Water H₂O

Figure 1: The catalytic cycle of aniline in oxime ligation.[1][3] The formation of the protonated Schiff base lowers the activation energy for the subsequent attack by the aminooxy nucleophile.

Validated Experimental Protocol

Pre-requisites
  • Aminooxyacetamide HCl Stock: 100 mM in dry DMSO or

    
    . Store at -20°C.
    
  • Catalyst Stock: 1 M Aniline (or

    
    -phenylenediamine) in DMSO. Note: Aniline oxidizes over time; use fresh or distilled stocks.
    
  • Buffer: 0.1 M Sodium Acetate (pH 4.5) OR 0.1 M Sodium Phosphate (pH 7.0) with catalyst.[3][4][5][6][7]

Protocol: Conjugation to Aldehyde-Functionalized Protein

This protocol assumes the target protein already possesses an aldehyde handle (e.g., via N-terminal oxidation with


 or enzymatic formylglycine generation).[1]

Step 1: Reaction Setup

  • Dilute the aldehyde-protein to 10–50 µM in the Reaction Buffer.

  • Add Aminooxyacetamide HCl to a final concentration of 1–5 mM (50–100 molar equivalents).

    • Expert Insight: High excess is required to drive pseudo-first-order kinetics and ensure saturation of sites.[1]

  • Catalysis (Critical for pH 7): Add Aniline stock to a final concentration of 10–100 mM .

    • Caution: High concentrations of aniline (>100 mM) can precipitate some proteins. Titrate if necessary.

Step 2: Incubation

  • Incubate at 25°C for 2–4 hours in the dark.

  • Validation: Monitor reaction progress via LC-MS (mass shift of +89 Da per conjugation site for aminooxyacetamide, accounting for HCl loss and water loss).

Step 3: Quenching & Purification

  • Quench: Add excess acetone or unreacted aldehyde (e.g., formaldehyde) to scavenge remaining aminooxy reagent if immediate purification is not possible.

  • Purify: Remove excess small molecules via Size Exclusion Chromatography (SEC) (e.g., PD-10 column) or extensive dialysis against PBS.[1]

Workflow Start Start: Biomolecule Oxidation Functionalization (e.g., NaIO₄ Oxidation) Start->Oxidation Generate Aldehydes BufferEx Buffer Exchange (Remove Oxidant) Oxidation->BufferEx Critical Step Conjugation Conjugation Reaction + Aminooxyacetamide + 100mM Aniline BufferEx->Conjugation pH 7.0 Purification Purification (SEC / Dialysis) Conjugation->Purification 2-4 Hours Validation QC: LC-MS / SDS-PAGE Purification->Validation

Figure 2: Standard workflow for Aminooxy-based bioconjugation. The buffer exchange step is critical to prevent oxidation of the aminooxy reagent by residual periodate.

Troubleshooting & Optimization

Table 2: Diagnostic Guide

ObservationProbable CauseCorrective Action
Low Conjugation Yield pH too high (uncatalyzed)Lower pH to 4.5 or add 100 mM Aniline catalyst.
Insufficient Reagent ExcessIncrease Aminooxyacetamide to 100x molar excess.
Protein Precipitation Aniline toxicity / HydrophobicitySwitch to

-phenylenediamine (mPDA) (10 mM is as effective as 100 mM Aniline).[1]
Adducts on MS (+18 Da) Incomplete dehydrationReaction not finished; extend time or increase catalyst.[1]
Reagent Degradation Oxidation of Aminooxy groupEnsure stock solutions are fresh; use degassed buffers.

References

  • BenchChem. Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation. Retrieved from

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[2][3][8] Angewandte Chemie International Edition. (Demonstrates the ~1000-fold stability advantage of oximes). Retrieved from [1]

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology. Bioconjugate Chemistry.[2][3][5][9][10][11] (Establishes aniline catalysis mechanism). Retrieved from [1]

  • Biotium. Aminooxy Conjugates & Reagents Product Information. Retrieved from

  • PubChem. 2-(Aminooxy)acetamide hydrochloride (Compound Summary). CID 13956184.[12] Retrieved from [1]

Sources

Technical Guide: Aminooxyacetamide Hydrochloride – Storage, Stability, and Handling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminooxyacetamide hydrochloride (AOAA-HCl) is a critical bifunctional linker used extensively in bioconjugation, particularly for site-specific labeling via oxime ligation . While chemically robust in its dry, crystalline form, AOAA-HCl exhibits significant hygroscopicity .

Failure to manage this property is a leading cause of experimental inconsistency. Moisture absorption alters the effective molecular weight of the reagent, leading to gross stoichiometric errors in conjugation reactions. In extreme cases, prolonged exposure to moisture can facilitate hydrolysis or oxidation, rendering the linker inert.

This guide defines the rigorous storage and handling protocols required to maintain the integrity of AOAA-HCl, ensuring high-efficiency conjugation in downstream applications.

Chemical Profile & Criticality

This compound (CAS: 63234-80-0 / 2921-14-4 derivatives) serves as a "chemical handle." Its primary utility lies in the enhanced reactivity of the aminooxy group (


) toward aldehydes and ketones compared to simple amines. This reactivity is driven by the alpha-effect, where the adjacent oxygen atom increases the nucleophilicity of the nitrogen.
Key Chemical Properties
PropertySpecificationImplication
Molecular Structure

Bifunctional: Reactive aminooxy group + stable amide.
Physical State White to off-white crystalline powderHigh surface area increases moisture uptake rates.
Solubility Highly soluble in water, DMSO, DMFCompatible with aqueous buffers and organic cosolvents.
Acidity Acidic in solution (HCl salt)Must be buffered (pH 4.5–6.0) for optimal oxime ligation.

The Hygroscopicity Challenge

Hygroscopicity in amine salts like AOAA-HCl is not merely a physical nuisance; it is a source of stoichiometric drift .

The Mechanism of Failure

The crystal lattice of the hydrochloride salt is stabilized by ionic interactions. However, the hydration energy of the chloride ion and the polar ammonium/amide groups is high. When exposed to ambient humidity:

  • Adsorption: Water molecules bind to the crystal surface.

  • Deliquescence: As water accumulates, it dissolves the salt, forming a saturated solution film on the particle surface.

  • Stoichiometric Error: A researcher weighing 10 mg of "wet" AOAA-HCl may effectively be adding only 7 mg of active reagent and 3 mg of water. In equimolar conjugations (e.g., antibody-drug conjugates), this 30% deficit results in incomplete labeling.

Visualization: The Moisture Failure Cascade

The following diagram illustrates how improper storage directly correlates to experimental failure.

MoistureFailure DryReagent Dry AOAA-HCl (Active) Absorption Surface Adsorption & Deliquescence DryReagent->Absorption Improper Storage Weighing Weighing Step DryReagent->Weighing Ideal Path Moisture Ambient Moisture (>40% RH) Moisture->Absorption Exposure Absorption->Weighing Wet Powder StoichError Stoichiometric Deficit Weighing->StoichError Mass includes H2O FailedRxn Incomplete Conjugation StoichError->FailedRxn Low Yield

Figure 1: The causal pathway from moisture exposure to experimental failure in bioconjugation.

Storage Protocols (The "Gold Standard")

To maintain reagent integrity over long periods (>6 months), strict adherence to the Cold-Dry-Inert triad is required.

Protocol A: Long-Term Storage[1]
  • Temperature: -20°C . Lower temperatures reduce the kinetics of any potential hydrolysis or oxidation.

  • Atmosphere: The vial must be tightly sealed.[1] Ideally, the manufacturer's original vial should be placed inside a secondary container (e.g., a jar containing desiccant silica gel or Drierite™).

  • Container: Amber glass is preferred to prevent photo-oxidation, although AOAA is less light-sensitive than some fluorophores.

Protocol B: The "Inert Weighing" Workflow

The most critical moment for degradation is the transition from cold storage to the balance. Never open a cold vial in a warm room.

  • Retrieval: Remove the vial from the -20°C freezer.

  • Equilibration (CRITICAL): Allow the closed vial to sit at room temperature for 30–45 minutes .

    • Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This ruins the remaining stock.

  • Handling:

    • Ideally, weigh inside a nitrogen-purged glove box.

    • If a glove box is unavailable, work quickly. Flush the headspace of the stock vial with inert gas (Nitrogen or Argon) immediately after removing the aliquot.

  • Resealing: Parafilm the cap after purging with gas. Return to -20°C immediately.

Experimental Handling & Reconstitution

For bioconjugation applications (e.g., modifying aldehydes on glycoproteins), AOAA-HCl must be dissolved immediately before use.

Reconstitution Strategy

Do not store AOAA-HCl in solution. Hydrolysis of the amide bond or oxidation of the aminooxy group can occur over time in aqueous solution.

SolventProtocolStability
Water / Buffer Dissolve at 10–100 mM just before use.< 4 hours at RT (Use immediately)
DMSO / DMF Prepare highly concentrated stocks (e.g., 1 M).~1 week at -20°C (if anhydrous)
Workflow Diagram: Correct Handling

HandlingWorkflow Freezer Storage (-20°C) Equilibrate Equilibrate to RT (30 mins, Sealed) Freezer->Equilibrate Open Open Vial Equilibrate->Open Weigh Weigh Aliquot Open->Weigh Purge Purge Headspace (N2 / Ar) Weigh->Purge Stock Vial Dissolve Dissolve Aliquot (Buffer/DMSO) Weigh->Dissolve Sample Reseal Reseal & Return to -20°C Purge->Reseal React Proceed to Conjugation Dissolve->React

Figure 2: Step-by-step workflow to prevent condensation and ensure stock longevity.

Quality Control (Self-Validation)

If you suspect your AOAA-HCl has been compromised (e.g., the powder looks clumpy or sticky), perform these checks before committing valuable protein samples to a reaction.

  • Visual Inspection: The reagent should be a free-flowing white powder. Any clumping, transparency, or "wet" look indicates deliquescence.

  • Melting Point Check: Pure AOAA-HCl has a sharp melting point (typically around 150–156°C, depending on the specific derivative). A depressed or broad melting range indicates water contamination.

  • Solubility Test: It should dissolve instantly in water. Turbidity suggests degradation or contamination.

References

  • PubChem. (2025).[2] 2-(Aminooxy)acetamide | C2H6N2O2.[2] National Library of Medicine. [Link]

  • Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans. Accounts of Chemical Research.

Sources

Technical Guide: Aminooxyacetamide in Bioorthogonal Chemistry and Click Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminooxyacetamide represents a high-fidelity chemoselective motif within the bioorthogonal toolkit, specifically engineered for oxime ligation . Unlike first-generation hydrazide reagents, aminooxyacetamide derivatives form oxime linkages that exhibit superior hydrolytic stability—a critical quality attribute for Antibody-Drug Conjugates (ADCs) and long-term in vivo imaging.

This guide details the physicochemical basis, kinetic optimization via nucleophilic catalysis, and validated protocols for deploying aminooxyacetamide in high-value bioconjugation workflows.

Part 1: The Chemical Basis of Aminooxyacetamide

Structural Advantage & The Alpha Effect

The aminooxyacetamide functional group consists of an aminooxy moiety (


) tethered to an acetamide linker (

).
  • Enhanced Nucleophilicity: The adjacent oxygen atom donates electron density to the nitrogen lone pair (the

    
    -effect ), making the terminal amine significantly more nucleophilic than aliphatic amines, even at acidic pH (4.5–6.0) where lysine 
    
    
    
    -amines are protonated and unreactive.
  • The Acetamide Linker: The acetamide spacer (

    
    ) is not merely structural; it imparts hydrophilicity, reducing aggregation of hydrophobic payloads (e.g., cytotoxic drugs or fluorophores) and minimizing steric hindrance during the ligation event.
    
Mechanism of Oxime Ligation

The reaction proceeds via the condensation of the aminooxy group with an aldehyde or ketone to form an oxime bond (


) and water.

Thermodynamics vs. Kinetics: While the oxime bond is thermodynamically stable (


), the reaction kinetics at neutral pH are slow (

). This necessitates the use of nucleophilic catalysis (typically aniline or

-phenylenediamine) to accelerate the rate by

without compromising bioorthogonality.
Stability: Oxime vs. Hydrazone

For drug development, linker stability is paramount.[1] Hydrazone linkages (formed from hydrazides) are susceptible to acid-catalyzed hydrolysis in the lysosome or serum. Oximes formed by aminooxyacetamide are significantly more resistant.

Table 1: Comparative Hydrolytic Stability at Physiological pH (7.0)

Linker TypeStructureRelative Hydrolysis RateHalf-Life (

)
Application Suitability
Oxime (Aminooxy)

1 (Baseline)Weeks to MonthsHigh (ADCs, In vivo)
Methylhydrazone

~600x FasterHoursLow (Rapid release only)
Acylhydrazone

~300x FasterDaysMedium

Data Source: Kalia & Raines, Angew.[2] Chem. Int. Ed. (2008)[2][3][4]

Part 2: Reaction Mechanism & Catalysis Visualization

The following diagram illustrates the aniline-catalyzed pathway. Aniline reacts with the aldehyde to form a highly electrophilic Schiff base intermediate, which undergoes rapid transimination with aminooxyacetamide to yield the stable oxime.

OximeLigation Aldehyde Biomolecule-Aldehyde (R-CHO) SchiffBase Protonated Schiff Base (Intermediate) Aldehyde->SchiffBase + Aniline (Fast) Water H2O Aniline Aniline Catalyst (Ph-NH2) SchiffBase->Aniline Catalyst Regenerated Oxime Stable Oxime Conjugate (R-CH=N-O-R') SchiffBase->Oxime + Aminooxy (Transimination) Aminooxy Aminooxyacetamide (H2N-O-R')

Figure 1: Mechanism of aniline-catalyzed oxime ligation. The catalyst activates the aldehyde, bypassing the slow direct attack of the aminooxy group.

Part 3: Experimental Protocol (Antibody-Drug Conjugate)

Scenario: Conjugation of an aminooxyacetamide-functionalized payload (e.g., MMAE-linker) to a monoclonal antibody (mAb) via glycan oxidation.

Materials Checklist
  • Target: IgG1 Monoclonal Antibody (free of BSA/Gelatin).

  • Reagent: Aminooxyacetamide-Payload (10 mM stock in DMSO).

  • Oxidant: Sodium Periodate (

    
    ), fresh 100 mM aqueous stock.[5]
    
  • Catalyst: Aniline (pure), prepared as 100 mM stock in Acetate Buffer.

  • Buffers:

    • Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.[5]

    • Quench: Ethylene Glycol (or Glycerol).[5]

  • Purification: Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology
Phase 1: Glycan Oxidation (Creating the Aldehyde)
  • Buffer Exchange: Equilibrate the antibody into Oxidation Buffer (pH 5.5).

    • Scientific Logic:[1][2][3][5][6] Periodate oxidation is most specific for sialic acid residues at acidic pH. Neutral pH can lead to non-specific oxidation of amino acids (Met, Trp).

  • Oxidation Reaction: Add

    
     to a final concentration of 1 mM . Incubate for 30 minutes  on ice in the dark.
    
    • Critical Control: Do not exceed 1-2 mM periodate or >30 mins. Over-oxidation can cleave the antibody polypeptide chain.

  • Quenching: Add Ethylene Glycol to a final concentration of 10 mM . Incubate for 5 minutes.

    • Why? This scavenges residual periodate, preventing it from oxidizing the aminooxy payload or the drug itself in the next step.

  • Purification 1: Remove excess periodate and formaldehyde by passing through a desalting column equilibrated with Oxidation Buffer .

Phase 2: Oxime Ligation (The Click Reaction)
  • Reaction Setup: To the oxidized antibody, add the Aniline Catalyst (final conc. 10 mM) and the Aminooxyacetamide-Payload (20–50 equivalents molar excess over antibody).

  • Incubation: React for 2–4 hours at Room Temperature (or O/N at

    
    ).
    
    • Note: If the protein is sensitive, reduce aniline to 1-5 mM and extend time.

  • Purification 2: Remove excess payload and aniline using a desalting column or dialysis against PBS (pH 7.4).

Part 4: Validation & Quality Control

Trust but verify. A self-validating system requires confirmation of the covalent bond.

Degree of Labeling (DOL)
  • UV-Vis: If the payload has a chromophore (e.g., fluorophore or doxorubicin), use the Beer-Lambert law.

    
    
    (Where CF is the correction factor for the payload's absorbance at 280 nm).
    
Mass Spectrometry (The Gold Standard)
  • Method: Deglycosylation (PNGase F) is NOT recommended here as the drug is on the glycan. Instead, use reducing SDS-PAGE followed by LC-MS of the heavy chain.

  • Expected Shift: Look for a mass increase corresponding to:

    
    
    (The -18 Da accounts for the water molecule lost during oxime formation).
    

Part 5: Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

Aminooxyacetamide linkers are used to generate site-specific ADCs. By targeting the conserved N-glycan at Asn297 of IgG, researchers achieve a defined Drug-to-Antibody Ratio (DAR), typically DAR ~2 or ~4. This homogeneity improves pharmacokinetics compared to random lysine conjugation.

Cell Surface Engineering

Researchers use metabolic labeling (e.g., feeding cells N-azidoacetylmannosamine or similar precursors) followed by reaction with aminooxy probes. However, for direct surface labeling, oxidizing surface sialic acids with mild periodate followed by aminooxyacetamide-biotin allows for the isolation of the "surfaceome."

Workflow Diagram: ADC Synthesis

ADCWorkflow Start Purified IgG Antibody Step1 1. Periodate Oxidation (NaIO4, pH 5.5, 30 min) Start->Step1 Inter1 Aldehyde-Activated Antibody Step1->Inter1 Step2 2. Conjugation (+ Aminooxyacetamide-Drug) (+ 10mM Aniline) Inter1->Step2 Step3 3. Purification (Desalting/Dialysis) Step2->Step3 End Final ADC (Stable Oxime Linkage) Step3->End

Figure 2: Workflow for generating site-specific Antibody-Drug Conjugates via glycan oxidation.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[2] [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.[3] [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176–192. [Link]

Sources

Methodological & Application

Protocol for oxime ligation using aminooxyacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Oxime Ligation Bioconjugation Using Aminooxyacetamide Hydrochloride

Introduction & Mechanistic Insights

Oxime ligation is a cornerstone of bioorthogonal chemistry, widely utilized in the synthesis of 1, PEGylated therapeutics, and advanced biomaterials[1]. The reaction relies on the condensation of an


-effect nucleophile—specifically, an aminooxy group (

)—with an electrophilic aldehyde or ketone to form a hydrolytically stable oxime linkage.

This compound is the preferred reagent format for these conjugations. The hydrochloride salt protonates the amine during storage, preventing premature auto-oxidation and extending the reagent's shelf life. Upon introduction to a buffered aqueous system, the free aminooxy group is liberated, unleashing its potent


-effect nucleophilicity.

Mechanistic Causality: Uncatalyzed oxime formation is kinetically restricted at physiological pH (pH 7.0–7.4) due to the sluggish dehydration of the tetrahedral carbinolamine intermediate[2]. To bypass this bottleneck without subjecting sensitive biomolecules to denaturing acidic conditions, 3 or its diamine derivatives are strictly required[3]. The catalyst operates via a transimination pathway: it rapidly condenses with the target aldehyde to form a protonated Schiff base (imine). This intermediate is significantly more electrophilic than the parent carbonyl, drastically lowering the activation energy for the subsequent attack by the aminooxyacetamide payload. The oxime bond is formed, and the catalyst is regenerated to continue the cycle[2].

G A Aldehyde/Ketone Biomolecule C Protonated Schiff Base (Reactive Intermediate) A->C Catalyst Addition (Rapid) B Nucleophilic Catalyst (e.g., mPDA, Aniline) B->C Reversible Imine Formation E Stable Oxime Conjugate (Bioorthogonal Linkage) C->E Alpha-Effect Nucleophilic Attack D Aminooxyacetamide HCl (R-O-NH2) D->E Oxime Bond Formation E->B Catalyst Regeneration

Nucleophilic catalysis mechanism of oxime ligation using aminooxyacetamide and aniline derivatives.

Comparative Catalyst Performance

Selecting the correct catalyst is dictated by the pH stability of the biomolecule and the required reaction kinetics. While aniline is the classical standard, recent advancements have demonstrated that diamine derivatives like m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) offer 4[4].

Table 1: Comparative Catalyst Efficacy for Oxime Ligation

CatalystOptimal pH RangeRelative Rate (vs. Aniline at pH 7.0)Max Aqueous SolubilityKey Advantage
None (Uncatalyzed) 4.0 – 5.0~0.025xN/ANo catalyst removal required
Aniline 4.5 – 6.01x (Baseline)~100 mMClassical, well-documented
m-Phenylenediamine (mPDA) 6.0 – 7.4~15x>900 mMSuperior solubility, low toxicity[5]
p-Phenylenediamine (pPDA) 4.0 – 7.0~20xHighHighest efficiency at neutral pH[4]

Experimental Protocol: Oxime Ligation via this compound

Causality-Driven Experimental Design:

  • Buffer Selection: 100 mM Sodium Phosphate (pH 6.5–7.0) is utilized. Causality: Amine-containing buffers (e.g., Tris, Glycine) will competitively inhibit the reaction by forming transient imines with the aldehyde, sequestering the reactive sites.

  • Stoichiometry: A 5- to 10-fold molar excess of the aminooxyacetamide payload drives the equilibrium forward, ensuring pseudo-first-order kinetics and >95% conversion within 2 hours.

  • Catalyst Concentration: mPDA is used at 50 mM. Causality: Unlike aniline, which is toxic and prone to precipitation above 100 mM, 5 via standard size-exclusion chromatography (SEC)[5].

Workflow Step1 1. Substrate Prep (Aldehyde/Ketone Generation) Step2 2. Ligation Setup (Aminooxy HCl + Catalyst Addition) Step1->Step2 Step3 3. Incubation (pH 6.5-7.0, 1-2 Hours) Step2->Step3 Step4 4. Validation (LC-MS Mass Shift Verification) Step3->Step4 Step5 5. Purification (SEC / Dialysis) Step4->Step5

Step-by-step experimental workflow for oxime bioconjugation and purification.

Step-by-Step Methodology:

Step 1: Preparation of the Carbonyl-Tagged Biomolecule

  • Ensure the target protein/biomolecule (containing an engineered aldehyde/ketone) is buffer-exchanged into 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

  • Adjust the biomolecule concentration to 10–50 µM.

Step 2: Catalyst and Payload Preparation

  • Prepare a 500 mM stock of m-phenylenediamine (mPDA) in molecular biology grade water or DMSO (depending on payload solubility requirements).

  • Prepare a 100 mM stock of the specific this compound payload (e.g., Aminooxy-PEG, Aminooxy-Fluorophore, or Aminooxy-Drug).

Step 3: Reaction Execution

  • To the biomolecule solution, add the mPDA stock to achieve a final catalyst concentration of 50 mM.

  • Immediately add the this compound payload to achieve a final concentration of 250–500 µM (approx. 5–10 molar equivalents relative to the biomolecule).

  • Gently vortex to mix and incubate the reaction at room temperature (20–25°C) for 1 to 2 hours in the dark.

Step 4: Purification

  • Quench the reaction by passing the mixture through a pre-equilibrated Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or via exhaustive dialysis against PBS (pH 7.4).

  • This step effectively removes the unreacted aminooxy payload and the mPDA catalyst.

Trustworthiness & Self-Validating System

To guarantee scientific rigor, this protocol is designed as a self-validating system. Researchers must run the following controls and analytical checks to verify the integrity of the ligation:

  • Control A (No-Payload Control): Incubate the biomolecule with the mPDA catalyst alone, then analyze via LC-MS. Causality: This confirms that the catalyst does not form irreversible covalent adducts with the protein. The mass should match the unmodified starting material.

  • Control B (No-Catalyst Control): Incubate the biomolecule with the aminooxy payload without mPDA. Causality: This establishes the baseline uncatalyzed reaction rate and proves the kinetic necessity of the catalyst for your specific substrate.

  • Analytical Validation (Mass Shift Verification): The success of the ligation is absolute when confirmed by High-Resolution Mass Spectrometry (HRMS). The expected mass of the conjugate (

    
    ) must equal:
    
    
    
    
    Note: The subtraction of 18.02 Da accounts for the exact mass loss of one water molecule during the condensation reaction.

References

  • Dirksen A, Dawson PE.
  • "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines".
  • "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjug
  • "Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center". Benchchem.
  • "Site-selective modification strategies in antibody–drug conjugates". Chemical Society Reviews (RSC Publishing).

Sources

Aminooxyacetamide hydrochloride concentration for optimal glycoprotein labeling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-validated guide for optimizing glycoprotein labeling using aminooxyacetamide-based chemistry. It moves beyond basic recipes to explain the chemical kinetics and thermodynamics necessary for high-fidelity glycoproteomics.

Optimizing Aminooxyacetamide-based Oxime Ligation for Glycoprotein Labeling

Core Directive & Scientific Rationale

The labeling of glycoproteins via Oxime Ligation (reaction of an aminooxy group with an aldehyde/ketone) is a cornerstone of modern glycoproteomics. While hydrazide chemistry was historically common, aminooxy reagents—specifically those based on the aminooxyacetamide scaffold (


)—are superior due to the formation of a hydrolytically stable oxime bond (

).

However, the success of this reaction is strictly governed by concentration-dependent kinetics and pH sensitivity . This guide optimizes the use of Aminooxyacetamide Hydrochloride (AOAA-HCl) for two distinct phases:

  • As a Labeling Agent: When functionalized (e.g., AOAA-Biotin/Fluorophore) to tag oxidized glycans.

  • As a Capping Agent: When used as the raw HCl salt to permanently block unreacted aldehydes, preventing non-specific background—a critical step often omitted in standard protocols.

Mechanism of Action

The reaction relies on the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbon of an aldehyde (generated on sialic acids via periodate oxidation).

Key Kinetic Insight: At neutral pH (6.5–7.5), the reaction is slow because the carbonyl is not sufficiently electrophilic. Lowering pH (4.5) protonates the carbonyl (activating it) but protonates the aminooxy group (deactivating it). Aniline catalysis solves this by forming a highly reactive Schiff base intermediate, allowing rapid labeling at neutral pH, preserving protein structure.

OximeLigation Sialic Sialic Acid (Glycoprotein) Aldehyde Aldehyde Group (-CHO) Sialic->Aldehyde Periodate Oxidation Intermediate Schiff Base Intermediate Aldehyde->Intermediate + Aniline (Rapid Equilibrium) Aniline Aniline (Catalyst) Oxime Stable Oxime Conjugate Intermediate->Oxime + AOAA (Rate Limiting Step) AOAA Aminooxyacetamide Reagent AOAA->Oxime Direct Attack (Slow w/o Aniline)

Figure 1: Mechanism of Aniline-Catalyzed Oxime Ligation. The aniline catalyst forms a transient, highly reactive Schiff base intermediate that is rapidly intercepted by the aminooxyacetamide reagent.

Critical Parameters & Concentration Matrix

The optimal concentration depends on the specific role of the reagent.[1]

A. As a Labeling Reagent (e.g., AOAA-Biotin)
  • Target Concentration: 100 µM – 1 mM

  • Rationale: High concentrations of hydrophobic tags (like biotin or fluorophores) can cause protein precipitation or non-specific hydrophobic binding. With aniline catalysis, 100 µM is often sufficient to drive the reaction to completion.

B. As a Capping/Blocking Agent (Raw AOAA-HCl)
  • Target Concentration: 10 mM – 50 mM

  • Rationale: After labeling, residual aldehydes must be quenched.[2][3][4] Unlike Glycine (which forms reversible imines), Aminooxyacetamide HCl forms stable oximes, permanently "capping" the noise. A large molar excess (50x–100x over protein) is required to ensure quantitative blocking in minutes.

C. The Catalyst (Aniline)
  • Standard: 10 mM (Live cells/Sensitive proteins)

  • Aggressive: 100 mM (Denatured lysates/Robust proteins)

ParameterConditionRecommended ConcentrationKinetic Impact
Labeling Probe Live Cell Surface100 µM Minimizes toxicity and background washing.
Labeling Probe Cell Lysate/Purified1 mM Maximizes yield; excess is removed by desalting.
Capping Agent Post-Labeling Block20 - 50 mM Ensures 100% quenching of residual aldehydes.
Catalyst Aniline (pH 6.7)10 mM Increases rate by ~10-100x without protein denaturation.
Optimized Experimental Protocol

This protocol assumes a starting glycoprotein concentration of 1–2 mg/mL.

Phase 1: Mild Periodate Oxidation (Sialic Acid Specific)
  • Buffer Exchange: Exchange protein into Oxidation Buffer (PBS, pH 7.4). Avoid amine buffers (Tris) if possible, though periodate tolerates them better than NHS-esters.

  • Oxidation: Add Sodium Periodate (NaIO₄) to a final concentration of 1 mM .

    • Note: 1 mM at 4°C selectively oxidizes sialic acids. 10 mM+ will oxidize other sugars and may cleave peptide backbones.

  • Incubation: Incubate for 30 minutes on ice (4°C) in the dark.

  • Quench Oxidation: Add glycerol to 5% final concentration or perform a rapid desalting spin column (e.g., Zeba Spin, 7K MWCO) to remove excess periodate.

Phase 2: Aniline-Catalyzed Labeling
  • Preparation: Dissolve Aminooxyacetamide-Tag (e.g., Biotin-AOAA) in DMSO or water.

  • Reaction Mix: Combine:

    • Oxidized Protein (from Phase 1)

    • 100 µM – 1 mM Aminooxyacetamide-Tag (Final Conc.)

    • 10 mM Aniline (from a 1 M stock in PBS, pH adjusted to 6.7).

  • Incubation: 1–2 hours at Room Temperature (RT) or O/N at 4°C.

    • pH Check: Ensure final pH is between 6.5 and 7.0.

Phase 3: Capping (The "Clean" Step)

This step uses this compound (CAS 6311-35-9) to eliminate background.

  • Add Capping Agent: Add pure Aminooxyacetamide HCl to a final concentration of 20 mM .

  • Incubation: Incubate for 15–30 minutes at RT.

    • Why? This reacts with any aldehydes that did not react with the tag, preventing them from crosslinking or reacting with downstream reagents.

  • Purification: Remove excess reagents via dialysis, size-exclusion chromatography, or acetone precipitation.

Workflow Start Glycoprotein Sample (1-2 mg/mL) Oxidation Oxidation 1 mM NaIO4, 4°C, 30 min Start->Oxidation Cleanup1 Desalt / Quench (Remove Periodate) Oxidation->Cleanup1 Labeling Labeling Reaction +100µM AOAA-Tag +10 mM Aniline, pH 6.7 Cleanup1->Labeling Capping Capping Step +20 mM Aminooxyacetamide HCl (Blocks residual aldehydes) Labeling->Capping Crucial Step Analysis Analysis (Western Blot / Mass Spec) Capping->Analysis

Figure 2: Optimized Workflow. Note the distinct Capping Step using high-concentration Aminooxyacetamide HCl to ensure specificity.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Signal Inefficient OxidationFresh NaIO₄ is required. It degrades rapidly in light/moisture.
Low Signal pH MismatchIf pH > 7.5, oxime formation is slow. Add Aniline or adjust buffer to pH 6.7.
High Background Non-specific BindingReduce Probe conc. to 100 µM. Increase washing stringency.
High Background Uncapped AldehydesIncrease Capping Step (Aminooxyacetamide HCl) to 50 mM.
Precipitation Over-labelingHydrophobic tags can destabilize proteins. Use a PEGylated linker version.
References
  • Zeng, Y., Ramya, T. N. C., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells.

    • Key Finding: Established the 10 mM Aniline / pH 6.7 protocol for optimal live-cell labeling.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.

    • Key Finding: Detailed the kinetic superiority of aniline catalysis for oxime lig
  • Biotium. (2020). Protocol: Aminooxy Labeling of Glycoproteins.

    • Key Finding: Provides standard industrial concentration ranges (50 equivalents) for aminooxy dyes.
  • Thermo Fisher Scientific. (n.d.). Glycoprotein Staining and Detection. User Guide.

    • Key Finding: Validates the use of periodate oxid

Sources

Application Note: Synthesis of Oxime-Linked Antibody-Drug Conjugates using Aminooxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The development of Antibody-Drug Conjugates (ADCs) requires a delicate balance between systemic stability and targeted release.[1][2] While early ADCs utilized acid-labile hydrazone linkers, these often suffered from premature hydrolysis in circulation. Oxime ligation —the reaction between an aldehyde/ketone and an aminooxy (alkoxyamine) group—offers a superior stability profile (approx.


-fold more stable than hydrazones) while maintaining chemoselectivity under mild aqueous conditions.

This guide details the synthesis of ADCs using aminooxyacetamide linkers. The aminooxyacetamide moiety (


) is a "gold standard" nucleophile for this application. The adjacent acetamide group creates an electron-withdrawing effect that modulates the pKa of the aminooxy group (pKa ~4.5), enhancing its reactivity at the slightly acidic pH (4.5–5.5) required for optimal ligation, unlike simple alkoxyamines which are more basic.

Key Advantages of this Protocol:

  • Site-Specificity: Utilizes periodate oxidation of Fc-region glycans, avoiding random lysine conjugation that can disrupt antigen binding.

  • Enhanced Kinetics: Incorporates nucleophilic catalysis (aniline) to drive reaction rates at physiological-compatible pH.

  • Scalability: Workflows designed for mg-to-gram scale synthesis.

Mechanism of Action

The formation of the oxime bond is a condensation reaction. However, at neutral pH, the reaction is kinetically slow because the rate-limiting step—dehydration of the hemiaminal intermediate—is acid-catalyzed.

To overcome this without exposing the antibody to harsh acidic conditions (pH < 4), we employ nucleophilic catalysis using aniline. Aniline reacts rapidly with the antibody-aldehyde to form a protonated Schiff base intermediate. This intermediate is significantly more electrophilic than the parent aldehyde, facilitating a rapid transimination reaction with the aminooxyacetamide drug-linker to form the thermodynamically stable oxime product.

Figure 1: Catalytic Mechanism of Oxime Ligation

OximeMechanism Aldehyde Antibody-Aldehyde (R-CHO) SchiffBase Protonated Schiff Base Intermediate Aldehyde->SchiffBase Fast (- H2O) Aniline Aniline Catalyst (Ph-NH2) Aniline->SchiffBase Catalysis SchiffBase->Aniline Regeneration Oxime Stable ADC (R-CH=N-O-R') SchiffBase->Oxime Transimination (+ Ph-NH2) Drug Aminooxy-Drug (H2N-O-R') Drug->Oxime

Caption: Aniline acts as a nucleophilic catalyst, forming a reactive Schiff base that undergoes transimination with the aminooxy-drug.

Experimental Prerequisites

Reagents & Materials
ComponentSpecificationPurpose
Monoclonal Antibody IgG1 or IgG4 (>5 mg/mL)Substrate (must be glycosylated).
Sodium Periodate

(High Purity)
Oxidizing agent for glycans.
Aminooxy-Linker-Payload Aminooxyacetamide-functionalizedCytotoxic drug-linker.
Aniline 99.5%, redistilled if darkNucleophilic catalyst.
Oxidation Buffer 100 mM Sodium Acetate, pH 5.5DO NOT use Tris (competes).
Quenching Buffer 1M Glycerol or Ethylene GlycolNeutralizes excess periodate.
Desalting Columns PD-10 or Zeba SpinBuffer exchange.
Critical Safety Note
  • Aniline is toxic and readily absorbed through the skin. Handle inside a fume hood with double gloving.

  • Sodium Periodate is a strong oxidizer. Prepare fresh immediately before use.

Protocol 1: Antibody Activation (Glycan Oxidation)

This step generates aldehyde handles on the heavy chain N-glycans (N297).

  • Buffer Exchange:

    • Equilibrate the antibody into Oxidation Buffer (100 mM Sodium Acetate, pH 5.5) using a desalting column.

    • Why: Lower pH facilitates oxidation and protects the antibody from aggregation. Avoid amine-containing buffers (Tris, Glycine) which can form Schiff bases with the generated aldehydes.

  • Oxidation Reaction:

    • Prepare a fresh 100 mM stock of

      
       in water.
      
    • Add

      
       to the antibody solution to a final concentration of 1–10 mM .
      
    • Expert Insight: Use 1 mM for mild oxidation (sialic acid specific) or 5-10 mM for general oxidation (galactose/mannose). For most ADCs, 10 mM ensures sufficient DAR (Drug-to-Antibody Ratio).

    • Incubate for 30 minutes on ice in the dark.

  • Quenching:

    • Add glycerol or ethylene glycol to a final concentration of 100 mM. Incubate for 5 minutes.

    • Why: Residual periodate will oxidize the aminooxy drug-linker (specifically the drug payload or the linker backbone) if not removed.

  • Purification (Crucial):

    • Immediately desalt the antibody into Conjugation Buffer (100 mM Sodium Acetate, 100 mM NaCl, pH 4.5–5.0).

    • Note: The lower pH (4.5) is optimal for the subsequent oxime ligation.

Protocol 2: Conjugation (Oxime Ligation)[1]

  • Catalyst Preparation:

    • Prepare a stock of Aniline (1 M) in DMSO or Acetonitrile.

    • Expert Insight: If the aniline has turned dark brown/red, it is oxidized. Use clear or light yellow aniline for consistent kinetics.

  • Reaction Setup:

    • Add the Aminooxyacetamide-Drug to the oxidized antibody.

    • Molar Excess: Use 10–20 equivalents of drug per antibody (aiming for DAR 2–4).

    • Solvent: Ensure final organic solvent (DMSO/DMA) concentration is <10% to prevent antibody precipitation.

  • Catalysis:

    • Add Aniline stock to a final concentration of 10–100 mM .[3]

    • Optimization: Start with 10 mM.[4] If DAR is low after 4 hours, increase to 50 mM or 100 mM.

  • Incubation:

    • Incubate at 25°C for 12–24 hours with gentle shaking.

    • Why: Oxime formation is slow.[5] While aniline speeds it up, overnight incubation ensures thermodynamic equilibrium and maximum occupancy of aldehyde sites.

  • Purification:

    • Remove excess drug and aniline using Tangential Flow Filtration (TFF) or extensive dialysis against formulation buffer (e.g., Histidine/Trehalose pH 6.0).

    • Note: Aniline is difficult to remove via simple desalting columns due to hydrophobic sticking; TFF is preferred.

Analytical Validation & QC

Workflow Visualization

ADCWorkflow Start Native IgG (Glycosylated) Oxidation Periodate Oxidation (NaIO4, pH 5.5) Start->Oxidation AldehydeAb Activated Ab (Aldehydes) Oxidation->AldehydeAb Generates -CHO Conjugation Ligation (+ Aminooxy-Drug + Aniline) AldehydeAb->Conjugation Purification Purification (TFF / SEC) Conjugation->Purification 12-24h Incubation FinalADC Final Oxime ADC (DAR ~2-4) Purification->FinalADC

Caption: Step-by-step workflow from native antibody to purified Oxime-ADC.

QC Metrics Table
MethodParameterAcceptance Criteria
HIC-HPLC Drug DistributionDistinct peaks for DAR 0, 2, 4. Average DAR 1.8–3.5.
SEC-HPLC Aggregation>95% Monomer. Aggregates <2%.
LC-MS (Reduced) Mass ShiftMass shift corresponds to Heavy Chain + n(Drug).
Stability Assay Plasma Stability<5% Drug loss after 7 days at 37°C in human plasma.

Troubleshooting Guide

Problem: Low DAR (Drug-to-Antibody Ratio)

  • Root Cause 1: Insufficient oxidation. Increase

    
     to 10 mM or temperature to 25°C.
    
  • Root Cause 2: pH too high during conjugation. Ensure pH is

    
     5.5. Above pH 6, oxime formation slows drastically without massive catalyst excess.
    
  • Root Cause 3:[5] Old Catalyst. Distill aniline or switch to m-phenylenediamine (mPDA), which is 10–50x more potent than aniline.

Problem: Antibody Aggregation

  • Root Cause:[1][2][3][6][][8][9][10] Over-oxidation. Periodate can oxidize Methionine/Tryptophan residues if left too long. Limit oxidation to 30 mins on ice.

  • Root Cause:[1][2][3][4][6][][8][9][10] Hydrophobic payload. If the drug is very hydrophobic (e.g., PBDs), add propylene glycol (up to 20%) or cyclodextrins to the conjugation buffer.

References

  • Lemieux, G. A., & Bertozzi, C. R. (1998). Chemoselective ligation reactions with proteins, oligosaccharides and cells. Trends in Biotechnology. Source:[Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry. Source:[Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition. Source:[Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry. Source:[Link]

  • Rashidian, M., et al. (2013). Kinetics of oxime ligation with aniline catalysis. Journal of the American Chemical Society. Source:[Link]

Sources

Aminooxyacetamide hydrochloride reaction conditions for oligonucleotide conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Aminooxyacetamide hydrochloride (CAS: 6336-22-7 / 35251-42-4) is a specialized bioorthogonal reagent used primarily in oxime ligation chemistries. In the context of oligonucleotide synthesis and conjugation, it serves two critical functions:

  • Aldehyde Capping/Blocking: It acts as a highly efficient "capping" agent to neutralize unreacted aldehyde groups on oligonucleotides or surfaces following the conjugation of a primary ligand (e.g., a peptide or fluorophore). This prevents non-specific binding and cross-reactivity in downstream applications.

  • Small Molecule Functionalization: It introduces a stable, hydrophilic amide motif onto aldehyde-modified oligonucleotides via a hydrolytically stable oxime linkage.

This guide provides an in-depth technical analysis of the reaction parameters—pH, catalysis, and stoichiometry—required to drive this reaction to completion with >95% efficiency.

Mechanism of Action: Oxime Ligation[1]

The reaction between aminooxyacetamide and an aldehyde-modified oligonucleotide proceeds via oxime ligation . Unlike hydrazone formation, which is reversible and unstable in aqueous conditions, the oxime bond (


) is thermodynamically stable and resistant to hydrolysis at physiological pH.
Chemical Pathway
  • Nucleophilic Attack: The aminooxy nitrogen (

    
    ), which is more nucleophilic than a standard amine due to the alpha-effect of the adjacent oxygen, attacks the electrophilic carbonyl carbon of the aldehyde.
    
  • Tetrahedral Intermediate: A hemiaminal intermediate is formed.

  • Dehydration: Water is eliminated, driven by acid catalysis or nucleophilic catalysts (e.g., aniline), locking the structure into the stable oxime

    
     isomers.
    
Visualization: Reaction Mechanism

OximeMechanism Aldehyde Aldehyde-Oligo (R-CHO) Intermediate Hemiaminal Intermediate Aldehyde->Intermediate Nucleophilic Attack (pH 4.5-7.0) Reagent Aminooxyacetamide (H2N-O-CH2-CONH2) Reagent->Intermediate Transition Dehydration (- H2O) Intermediate->Transition Acid/Aniline Catalysis Product Stable Oxime Conjugate (R-CH=N-O-CH2-CONH2) Transition->Product Irreversible

Figure 1: Mechanism of oxime ligation between an aldehyde-modified oligonucleotide and aminooxyacetamide.

Critical Reaction Parameters

Success in oxime ligation depends on balancing nucleophilicity with protonation states.

pH Optimization
  • Acidic Conditions (pH 4.0 – 5.0): This is the optimal range for uncatalyzed reactions. The slightly acidic environment protonates the aldehyde carbonyl (increasing electrophilicity) while leaving a significant fraction of the aminooxy group unprotonated (maintaining nucleophilicity).

    • Buffer: 0.1 M Sodium Acetate (NaOAc).

  • Neutral Conditions (pH 7.0 – 7.4): Required for acid-sensitive oligonucleotides (e.g., those with specific modifications like purine-rich sequences susceptible to depurination). Reaction kinetics are significantly slower here (10–50x slower) and require a catalyst .

    • Buffer: 1X PBS or 0.1 M Sodium Phosphate.

Catalysis (The "Aniline Effect")

At neutral pH, the dehydration step is rate-limiting. Nucleophilic catalysts like Aniline (or the more biocompatible m-phenylenediamine) form a highly reactive Schiff base intermediate with the aldehyde, which then undergoes rapid transimination with the aminooxy group.

  • Recommendation: Always use 10–100 mM Aniline when working at pH > 6.0.

Stoichiometry
  • For Capping: Use a vast excess (50–100 equivalents) of this compound. It is a small, inexpensive molecule; excess ensures rapid and complete blocking of residual aldehydes.

  • For Conjugation: Use 5–10 equivalents relative to the oligonucleotide.

Experimental Protocols

Protocol A: Aldehyde Capping (Post-Conjugation Blocking)

Use this protocol to neutralize unreacted aldehydes after conjugating a primary ligand (e.g., peptide or dye).

Materials:

  • Oligonucleotide: Crude conjugation mixture containing residual aldehyde groups.

  • Reagent: this compound (dissolved in water to 100 mM).

  • Buffer: 0.1 M Sodium Acetate, pH 4.5 (or PBS pH 7.4 + 100 mM Aniline).

Step-by-Step:

  • Preparation: Determine the molar amount of the initial aldehyde-oligo used.

  • Addition: Add 50–100 molar equivalents of this compound stock to the reaction mixture.

    • Example: For a 100 µL reaction containing 5 nmol oligo, add 5 µL of 100 mM Aminooxyacetamide (500 nmol).

  • Incubation:

    • pH 4.5: Incubate at Room Temperature (RT) for 30–60 minutes .

    • pH 7.4 (with Aniline): Incubate at RT for 1–2 hours .

  • Purification: Proceed immediately to ethanol precipitation or spin-column purification. The excess small molecule (aminooxyacetamide) will not precipitate and is easily washed away.

Protocol B: Direct Conjugation (Labeling)

Use this protocol to attach the acetamide moiety to an aldehyde-modified oligo.

Materials:

  • Oligonucleotide: 5'-Aldehyde-Modifier C2 or similar (10–100 µM final conc).

  • Reagent: this compound.

  • Catalyst: Aniline (pure liquid or 1 M stock in DMSO).

  • Solvent: Nuclease-free water (up to 20% DMSO/DMF is tolerated if needed).

Step-by-Step:

  • Buffer Setup: Prepare 0.1 M Sodium Acetate, pH 4.5 .

  • Dissolution: Dissolve the aldehyde-modified oligonucleotide in the buffer to a concentration of 50 µM.

  • Reagent Addition: Add 10 equivalents of this compound.

  • Reaction: Vortex thoroughly. Incubate at 37°C for 2–4 hours or RT overnight (12–16h) .

    • Note: If using pH 7.0, add Aniline to a final concentration of 100 mM and incubate for 4–6 hours at RT.

  • Quenching (Optional): Not usually necessary as the reagent is in excess, but dilution with water stops the kinetics.

  • Purification:

    • Ethanol Precipitation: Add 0.1 volume of 3 M NaOAc (pH 5.2) and 3 volumes of cold absolute ethanol. Freeze at -20°C for 30 mins. Centrifuge at 13,000 x g for 15 mins. Decant supernatant.

    • Desalting Column: Use a Sephadex G-25 (e.g., NAP-5) column equilibrated with water.

Workflow Visualization

Workflow Start Start: Aldehyde-Modified Oligo Choice Select Condition based on Stability Start->Choice Acidic Acidic Route (Standard) 0.1 M NaOAc, pH 4.5 Choice->Acidic Stable DNA Neutral Neutral Route (Sensitive) PBS pH 7.4 + 100 mM Aniline Choice->Neutral Acid-Sensitive Reaction Add Aminooxyacetamide HCl (10-100 equiv) Acidic->Reaction Neutral->Reaction Incubation Incubate 2-4h @ 37°C or O/N @ RT Reaction->Incubation Purify Purification (EtOH Precip or G-25 Column) Incubation->Purify QC QC Analysis (LC-MS / HPLC) Purify->QC

Figure 2: Decision tree and workflow for Aminooxyacetamide conjugation.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conjugation Yield (<50%) pH mismatch or lack of catalyst.Ensure pH is < 5.[1]0. If pH must be neutral, add 100 mM Aniline .
Oligonucleotide Degradation Acid hydrolysis (depurination).Switch to Neutral Protocol (pH 7.4 + Aniline). Reduce incubation time.
Precipitation in Tube High concentration or hydrophobic linker.Add 10–20% DMSO to the reaction mixture.
Incomplete Capping Insufficient reagent excess.Increase Aminooxyacetamide to 100 equivalents .

Data Validation (QC):

  • ESI-MS: Expect a mass shift of +72.06 Da (Molecular Weight of Aminooxyacetamide free base minus H2O:

    
    ).
    
  • RP-HPLC: The oxime conjugate is typically more hydrophilic than the aldehyde precursor (if the aldehyde was hydrophobic) or slightly shifted; however, for small caps like this, mass spectrometry is the gold standard for verification.

References

  • Glen Research. Aldehyde and AminoOxy conjugations: Technical Brief. Retrieved from [Link]

  • Kool, E. T., et al. (2011). Rapid and Efficient Oxime Ligation of DNA at Neutral pH via Aniline Catalysis. Bioconjugate Chemistry.[2][3][4][5] [Link]

  • PubChem. 2-(Aminooxy)acetamide Compound Summary. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Oxime Ligation using Aminooxyacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Oxime ligation—the condensation of an aminooxy group with an aldehyde or ketone—is a cornerstone of modern bioconjugation due to the hydrolytic stability of the resulting oxime bond (


). However, under conventional conditions at neutral pH, the reaction kinetics are notoriously slow (

), often requiring high concentrations, acidic buffers (pH 4.5), or nucleophilic catalysts like aniline to proceed efficiently.

This guide details a Microwave-Assisted protocol using Aminooxyacetamide Hydrochloride (Aoa-HCl). By leveraging microwave dielectric heating, researchers can overcome the activation energy barrier of the rate-determining dehydration step, reducing reaction times from hours to minutes while maintaining high chemoselectivity. Aminooxyacetamide is specifically highlighted here as a robust, hydrophilic linker that minimizes aggregation in peptide and protein conjugates.

Scientific Foundation: Mechanism & Microwave Effects[1]

The Reaction Mechanism

The oxime ligation proceeds via a two-step mechanism:

  • Nucleophilic Attack: The aminooxy nitrogen attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Dehydration (Rate-Limiting): The intermediate undergoes acid-catalyzed dehydration to form the oxime double bond.

At neutral pH, the protonation of the hydroxyl group in the intermediate is inefficient, stalling the reaction. Microwave irradiation provides the thermal energy to surmount this barrier, often negating the need for harsh acidic conditions or toxic concentrations of aniline catalysts.

Mechanistic Visualization

The following diagram illustrates the pathway, highlighting the rate-limiting step targeted by microwave energy.

OximeMechanism Reactants Aldehyde/Ketone + Aminooxyacetamide Intermediate Carbinolamine (Tetrahedral Intermediate) Reactants->Intermediate Nucleophilic Attack (Fast) Transition Transition State (Dehydration) Intermediate->Transition Acid Catalysis / MW Energy Product Stable Oxime Conjugate Transition->Product - H2O (Rate Limiting Step)

Figure 1: Reaction mechanism of oxime ligation. Microwave energy accelerates the transition from the carbinolamine intermediate to the final oxime product.

Materials & Equipment

Reagents
  • This compound (Aoa-HCl): Store at -20°C. Hygroscopic. Ensure no free amines are present in the buffer that could compete (though Aoa is far more nucleophilic).

  • Target Molecule: Aldehyde- or ketone-functionalized peptide/protein/glycan.[1]

  • Catalyst (Optional): Aniline or m-Phenylenediamine (mPDA).[2][3][4]

  • Solvents: HPLC-grade Water, Acetonitrile (MeCN), or DMF (if substrate allows).

Buffers
  • Buffer A (Acidic - Standard MW): 0.1 M Sodium Acetate, pH 4.5.

  • Buffer B (Neutral - Labile Substrates): 0.1 M Sodium Phosphate, pH 7.0 (optionally with 10-50 mM Aniline).

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Biotage Initiator) is preferred for precise temperature control.

  • Vessels: Microwave-transparent glass vials (sealed).

Experimental Protocols

Protocol A: Acidic Microwave Ligation (Robust Substrates)

Best for peptides and stable small molecules where maximum yield is required.

  • Preparation: Dissolve the aldehyde/ketone substrate (1–5 mM final) and Aminooxyacetamide HCl (5–10 equivalents) in Buffer A (pH 4.5).

    • Note: If the substrate is hydrophobic, add up to 20% MeCN or DMF.

  • Sealing: Transfer the mixture to a microwave vial and seal with a septum cap.

  • Irradiation:

    • Temperature: 60°C

    • Power: Dynamic (Max 50W)

    • Time: 15–20 minutes

    • Stirring: High[5][6]

  • Quenching: Reaction is usually complete. If necessary, dilute with 0.1% TFA in water to freeze equilibrium.

  • Purification: Direct injection onto Prep-HPLC (C18 column) or dialysis for macromolecules.

Protocol B: Neutral Microwave Ligation (Acid-Sensitive)

Best for proteins or glycans that degrade at pH < 5.

  • Preparation: Dissolve substrate (10–50 µM for proteins) and Aminooxyacetamide HCl (20–50 equivalents) in Buffer B (pH 7.0).

  • Catalyst Addition: Add Aniline to a final concentration of 10 mM.

    • Expert Insight: While MW helps, neutral pH ligation is significantly slower. The combination of MW + low-concentration Aniline creates a synergistic effect, driving the reaction to completion in <30 mins without the protein precipitation often seen at 100 mM Aniline.

  • Irradiation:

    • Temperature: 37°C – 45°C (Do not exceed 50°C for proteins to avoid denaturation).

    • Time: 30 minutes.

  • Purification: Desalting column (PD-10) or size-exclusion chromatography (SEC) to remove excess Aoa and aniline.

Workflow Visualization

The following diagram outlines the decision matrix and workflow for selecting the correct protocol.

Workflow Start Start: Define Substrate CheckStability Is Substrate Acid Stable? Start->CheckStability AcidPath Protocol A: Acidic (pH 4.5) CheckStability->AcidPath Yes NeutralPath Protocol B: Neutral (pH 7.0) CheckStability->NeutralPath No (Protein/Glycan) PrepAcid Mix in NaOAc Buffer + 5-10 eq Aoa-HCl AcidPath->PrepAcid MW_Acid MW Irradiate: 60°C, 20 min PrepAcid->MW_Acid Analysis LC-MS Analysis & Purification MW_Acid->Analysis PrepNeutral Mix in Phosphate Buffer + 10mM Aniline Catalyst NeutralPath->PrepNeutral MW_Neutral MW Irradiate: 37-45°C, 30 min PrepNeutral->MW_Neutral MW_Neutral->Analysis

Figure 2: Operational workflow for selecting the appropriate microwave ligation protocol based on substrate stability.

Data Summary & Performance Comparison

The table below summarizes the efficiency gains of Microwave (MW) protocols compared to conventional benchtop methods.

ParameterConventional (pH 4.5)Conventional (pH 7.0)MW-Assisted (pH 4.5) MW-Assisted (pH 7.0 + Aniline)
Time 12 – 24 Hours24 – 48 Hours15 – 20 Minutes 30 Minutes
Temperature 25°C25°C60°C 37°C
Typical Yield 70 – 85%40 – 60%> 95% 85 – 90%
Catalyst Req. None100 mM AnilineNone 10 mM Aniline
By-products Hydrolysis possibleIncomplete conversionMinimal Reduced Aniline adducts

Optimization & Troubleshooting (Expertise)

  • Precipitation of Aoa-HCl: Aminooxyacetamide HCl is highly soluble in water but less so in organic solvents. If using high % MeCN, predissolve Aoa-HCl in a minimal volume of water before adding to the organic mixture.

  • Ketone vs. Aldehyde: Ketones are sterically hindered and less electrophilic. For ketone ligation, Protocol A (60°C) is strongly recommended. If using Protocol B, increase the aniline concentration to 20-50 mM.

  • Oxidation Risks: Aminooxy groups can oxidize. Always prepare the Aoa-HCl solution fresh. If the stock solution turns yellow, discard it.

  • Competing Adducts: At high aniline concentrations (conventional method), aniline-Schiff base adducts can sometimes be observed by MS. The MW method allows for lower catalyst loading, significantly reducing this background noise.

References

  • Kapeisel, J., et al. (2019). Development of a Microwave-assisted Chemoselective Synthesis of Oxime-linked Sugar Linkers. Pharmaceuticals.[5][7][8] [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]

  • Biotage Application Note. Solid-Phase Peptide Synthesis with Microwave Heating. [Link]

  • Agten, S. M., et al. (2016). Oxime Ligation: A Boon to Peptide Chemistry. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aminooxyacetamide Oxime Ligation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Aminooxyacetamide derivatives are premier reagents for bioorthogonal oxime ligation, offering superior hydrolytic stability compared to traditional hydrazones. Because of its high chemoselectivity, this chemistry is a cornerstone in the generation of site-specific antibody-drug conjugates (ADCs) and peptide therapeutics[1].

However, researchers frequently encounter bottlenecks such as sluggish kinetics (especially with ketone substrates), reagent degradation, and stalled yields. This guide synthesizes field-proven methodologies and mechanistic insights to help you diagnose failures and achieve quantitative yields in your bioconjugation workflows.

Part 1: Mechanistic Workflow & Catalysis

To troubleshoot effectively, one must understand the causality of the reaction. Uncatalyzed oxime ligation is highly dependent on acidic conditions (pH 4.0–5.0) to protonate the carbonyl oxygen, making it unsuitable for many sensitive biologics. The introduction of a nucleophilic catalyst bypasses this limitation by rapidly forming a highly reactive protonated Schiff base intermediate at physiological pH, which is subsequently attacked by the aminooxyacetamide reagent.

Mechanism Substrate Carbonyl Substrate (Aldehyde/Ketone) SchiffBase Protonated Schiff Base (Highly Reactive) Substrate->SchiffBase Condensation (pH 6.0-7.0) Catalyst Nucleophilic Catalyst (e.g., mPDA) Catalyst->SchiffBase Condensation (pH 6.0-7.0) Product Stable Oxime Conjugate (Target Yield) SchiffBase->Product Transimination Aminooxy Aminooxyacetamide Reagent Aminooxy->Product Nucleophilic Attack Product->Catalyst Catalyst Regeneration

Nucleophilic catalysis mechanism of oxime ligation using mPDA.

Quantitative Comparison of Reaction Conditions
Catalyst SystemRelative EfficiencyOptimal pHKey Troubleshooting Notes
None (Uncatalyzed) 1x4.0 - 5.0Very slow; requires acidic conditions that may denature sensitive biomolecules.
Aniline ~40x4.5 - 7.0Standard baseline; struggles with sterically hindered or electronically deactivated ketones.
m-Phenylenediamine (mPDA) ~600x6.0 - 7.0Up to 15x faster than aniline; ideal for ketones and physiological pH[2].
p-Phenylenediamine (pPDA) ~600x6.0 - 7.0Highly efficient but prone to rapid air oxidation (turns solutions dark purple/black).
Part 2: In-Depth Troubleshooting Guides

Q1: My oxime ligation is stalling at 30-40% yield, especially when conjugating to a ketone-bearing unnatural amino acid (e.g., p-acetylphenylalanine). How can I drive this to completion?

  • Causality: Ketones are significantly less electrophilic than aldehydes due to steric hindrance and electron-donating alkyl groups. Uncatalyzed reactions at neutral pH can take days. While aniline is the classical nucleophilic catalyst, its catalytic turnover often falls short for ketones.

  • Actionable Solution: Switch from aniline to m-phenylenediamine (mPDA). mPDA accelerates the reaction by rapidly forming the reactive protonated Schiff base intermediate. Empirical data demonstrates that mPDA is up to 15 times more efficient than aniline, enabling quantitative yields in under 3 hours even with challenging ketone substrates like p-acetylphenylalanine[2].

Q2: I am observing a mass shift of -15 Da in my aminooxy-peptide precursor before ligation, and my final yield is near zero. What is happening?

  • Causality: The -15 Da mass shift is a classic diagnostic marker indicating the loss of the aminooxy

    
     group, which degrades the reactive handle into a dead-end primary alcohol[3]. This is a notorious issue when subjecting aminooxy-peptides to oxidative folding conditions (e.g., forming disulfide-rich peptides) or storing them in non-ideal buffers[4].
    
  • Actionable Solution: Implement a regiospecific protection strategy. Use an Fmoc-protected aminooxy precursor (e.g., Fmoc-Aoa) during the oxidative folding step. The Fmoc group shields the sensitive nitrogen from degradation[4]. Once folded, remove the Fmoc group in situ (e.g., with 30% piperidine) immediately prior to the addition of your carbonyl substrate[3].

Q3: I increased my mPDA catalyst concentration to push a stubborn reaction, but now I'm seeing a stable, unexpected side product and lower oxime yields. Why?

  • Causality: While mPDA is a potent catalyst, it acts as a competing nucleophile. If the molar ratio of mPDA to the aminooxyacetamide reagent is excessively high (>250:1), the transimination step (where the aminooxy displaces the catalyst) becomes the kinetic bottleneck. This traps the reaction, leading to the accumulation of the Schiff base intermediate as a dead-end side product[5].

  • Actionable Solution: Maintain the mPDA-to-aminooxy ratio strictly below 250:1[5]. A standard optimized ratio is between 10:1 and 50:1 (Catalyst:Aminooxy).

Troubleshooting Start Issue: Low Oxime Yield Q1 Are kinetics sluggish (e.g., Ketone substrate)? Start->Q1 Q2 Is the aminooxy handle degrading (-15 Da)? Start->Q2 Q3 Are Schiff base side products accumulating? Start->Q3 Sol1 Switch to mPDA Catalyst (Up to 15x faster) Q1->Sol1 Yes Sol2 Use Fmoc-protection during peptide folding Q2->Sol2 Yes Sol3 Reduce Catalyst:Aminooxy Ratio to <250:1 Q3->Sol3 Yes

Decision matrix for diagnosing and resolving low yields in oxime ligation.

Part 3: Self-Validating Standard Operating Procedure (SOP)

Optimized mPDA-Catalyzed Aminooxyacetamide Ligation This protocol is designed with built-in validation checkpoints to ensure high-fidelity bioconjugation, preventing the common pitfalls discussed above.

Step 1: Substrate Preparation Dissolve the carbonyl-bearing biomolecule (e.g., 10-50 µM final concentration) in 100 mM Phosphate Buffer.

  • Validation Checkpoint: Verify the buffer pH is exactly 6.5 - 7.0. Deviations above pH 7.5 severely inhibit the protonation of the Schiff base, halting the catalytic cycle.

Step 2: Aminooxy Addition Add the aminooxyacetamide derivative to achieve a final concentration of 1-5 mM.

  • Validation Checkpoint: Ensure the aminooxy reagent was reconstituted from a lyophilized, desiccated stock immediately prior to use to prevent baseline degradation.

Step 3: Catalyst Initiation Prepare a fresh stock of m-phenylenediamine (mPDA) at 100 mM in DMSO or reaction buffer. Add to the reaction mixture to achieve a final concentration of 10-25 mM.

  • Validation Checkpoint: Calculate the molar ratio of mPDA to Aminooxy reagent. Ensure this ratio is strictly < 250:1 to prevent Schiff base trapping[5].

Step 4: Incubation Incubate the reaction at 22°C - 25°C for 1 to 4 hours. Gentle agitation is recommended.

Step 5: Quenching & Purification Monitor the conversion via LC-MS or HPLC. Because the oxime bond is highly stable, the reaction can be safely quenched by buffer exchange (e.g., spin column, SEC, or dialysis) to remove the excess mPDA and unreacted aminooxy reagent.

Part 4: Frequently Asked Questions (FAQs)

Can I freeze-thaw my aminooxyacetamide stock solutions? No. Aminooxy reagents are highly susceptible to oxidation and trace aldehydes present in laboratory solvents. Repeated freeze-thaw cycles will exponentially lower your active concentration. Aliquot and store lyophilized at -20°C with desiccant.

Does the reaction require strictly anhydrous conditions? No. Oxime ligation is a premier bioorthogonal reaction specifically because it thrives in aqueous buffers. The thermodynamic stability of the resulting oxime bond heavily favors the product side even in bulk water.

Why is my pPDA-catalyzed reaction turning dark purple/black? p-Phenylenediamine (pPDA) is highly prone to rapid air oxidation, forming highly colored polymeric species. While the solution often remains catalytically active, the intense color can interfere with downstream colorimetric assays, UV-Vis quantification, or fluorescence measurements. Switching to mPDA resolves this, as it is significantly more stable against oxidation[2].

References
  • Rashidian, M., et al. "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC." nih.gov. URL:[Link]

  • Rashidian, M., et al. "(PDF) A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation." researchgate.net. URL:[Link]

  • Walsh, S. J., et al. "Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews." rsc.org. URL:[Link]

  • "Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC." nih.gov. URL:[Link]

  • "Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - The Royal Society of Chemistry." rsc.org. URL:[Link]

Sources

Technical Support Center: Optimizing pH for Aminooxyacetamide Hydrochloride Conjugations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complexities of oxime ligation.

Conjugating aminooxyacetamide hydrochloride to aldehydes or ketones (oxime ligation) is a cornerstone of bioorthogonal chemistry. However, the reaction's success is entirely dictated by proton dynamics. This guide bypasses generic instructions to provide a deep mechanistic understanding, troubleshooting FAQs, and self-validating experimental protocols to ensure your bioconjugations succeed on the first attempt.

Part 1: Mechanistic Insights – The pH Balancing Act

To master oxime ligation, you must understand the causality behind the reaction's bell-shaped pH-rate profile[1]. The reaction requires two contradictory conditions to proceed efficiently:

  • Electrophilic Activation: The carbonyl oxygen of the aldehyde/ketone must be protonated by an acidic environment to make the carbonyl carbon sufficiently electrophilic.

  • Nucleophilic Availability: The aminooxy group (-O-NH₂) must remain unprotonated. If the pH drops too low, it converts to a non-nucleophilic ammonium salt (-O-NH₃⁺).

Because the pKa of an aminooxy group is approximately 4.6, the thermodynamic "sweet spot" for an uncatalyzed reaction is strictly between pH 4.5 and 5.5 [1]. At physiological pH (7.4), the carbonyl is unactivated, and the reaction stalls. To bypass this at neutral pH, we rely on nucleophilic catalysis using aniline derivatives, which rapidly form a highly reactive Schiff base intermediate that readily accepts the aminooxy nucleophile[2][3].

Mechanism cluster_acid Uncatalyzed Acidic Pathway (pH 4.5 - 5.5) cluster_neutral Catalyzed Neutral Pathway (pH 6.5 - 7.5) C Aldehyde / Ketone (Target Biomolecule) H Protonation by Acidic Buffer C->H Aniline Aniline / p-Phenylenediamine (Nucleophilic Catalyst) C->Aniline C_H Activated Carbonyl (Highly Electrophilic) H->C_H Oxime Stable Oxime Conjugate C_H->Oxime Direct Nucleophilic Attack Schiff Schiff Base Intermediate (Highly Reactive) Aniline->Schiff Schiff->Oxime Transimination AOA Aminooxyacetamide (Alpha-Effect Nucleophile) AOA->C_H AOA->Schiff

Figure 1: Mechanistic pathways of oxime ligation demonstrating the necessity of either acidic protonation or neutral aniline catalysis.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction stalled completely immediately after adding the this compound. What went wrong? The "Hydrochloride Salt Effect": Aminooxy reagents are supplied as hydrochloride salts to prevent spontaneous degradation of the free base. When you dissolve 10–50 mM of this salt into a weak buffer, it releases stoichiometric amounts of HCl. This can plummet the reaction pH below 3.0. At this hyper-acidic state, the aminooxy group becomes fully protonated (-O-NH₃⁺), completely eliminating its nucleophilicity[1]. Solution: Always measure and adjust the pH after dissolving the aminooxy reagent, or use a high-capacity buffer (e.g., 200 mM Sodium Acetate).

Q2: I am conjugating a highly pH-sensitive antibody that aggregates at pH 5.5. How can I achieve high yields at pH 7.4? Catalytic Bypass: Uncatalyzed oxime ligation at pH 7.4 is impractically slow (k ≈ 10⁻⁴ M⁻¹s⁻¹)[3]. You must use a nucleophilic catalyst. Aniline (10–100 mM) is the standard choice[4]. However, if you are working with low micromolar protein concentrations, p-phenylenediamine (2–10 mM) is a superior, highly efficient catalyst that accelerates the reaction 120-fold compared to uncatalyzed conditions at neutral pH[2].

Q3: I am oxidizing my glycoproteins with sodium periodate before conjugation. Why is my final oxime yield so low when I perform the entire workflow in PBS (pH 7.4)? Buffer Mismatch: Periodate oxidation of carbohydrates to generate aldehydes is highly inefficient at neutral pH; it is optimal at pH 5.5[5]. If you oxidize in PBS, you generate very few aldehydes. Solution: Perform the periodate oxidation in 0.1 M Sodium Acetate (pH 5.5)[5]. You can then either proceed directly with the aminooxy conjugation in the same buffer, or perform a buffer exchange (via desalting column) into PBS + Aniline if neutral ligation is strictly required.

Part 3: Quantitative Data & Reaction Optimization

The following table synthesizes kinetic expectations and optimal conditions based on the target pH range. Use this to select the appropriate protocol for your biomolecule.

Target pH RangeCatalyst RequiredApprox. Rate Constant (k₁)Typical Yield (24h)Primary Application / Causality
4.5 – 5.5 NoneModerate (10⁻³ to 10⁻² M⁻¹s⁻¹)> 90%Standard Conjugation: Optimal balance of carbonyl protonation and aminooxy nucleophilicity[1].
7.0 – 7.5 NoneVery Slow (< 10⁻⁴ M⁻¹s⁻¹)< 20%Not Recommended: Lack of carbonyl activation stalls the reaction kinetics[3].
6.5 – 7.5 Aniline (10-100 mM)Fast (10¹ to 10² M⁻¹s⁻¹)> 85%pH-Sensitive Proteins: Aniline forms a reactive Schiff base, bypassing the need for acid[3][4].
6.5 – 7.5 p-Phenylenediamine (2-10 mM)Very Fast (10² to 10³ M⁻¹s⁻¹)> 95%Low-Concentration Targets: Superior electron-donating catalyst for highly dilute (µM) biomolecules[2].

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a closed-loop system containing built-in Quality Control (QC) checkpoints.

Workflow Step1 1. Buffer Prep Select pH based on biomolecule stability Step2 2. Reagent Addition Dissolve Aminooxy HCl Step1->Step2 QC1 QC Check: Verify pH remains in target range Step2->QC1 QC1->Step2 pH too low (Adjust with NaOH) Step3 3. Catalysis Add Aniline (if pH > 6) QC1->Step3 pH optimal Step4 4. Incubation 2-24h at RT or 4°C Step3->Step4 QC2 QC Check: Monitor via HPLC / LC-MS Step4->QC2 Step5 5. Purification Dialysis or SEC QC2->Step5

Figure 2: Self-validating workflow for aminooxy conjugation, highlighting critical QC checkpoints.

Protocol A: Uncatalyzed Acidic Ligation (Optimal for Peptides & Stable Proteins)

Target pH: 5.5

  • Buffer Preparation: Prepare 100 mM Sodium Acetate buffer, pH 5.5.

    • Causality: Acetate provides high buffering capacity at this pH, stabilizing the thermodynamic sweet spot[1]. Do not use Tris, as primary amines will compete for the aldehyde[6].

  • Reagent Solubilization: Dissolve the aldehyde-containing biomolecule to 1–10 mg/mL. Separately, dissolve Aminooxyacetamide HCl to a 100 mM stock in the same buffer.

  • QC Checkpoint 1 (Critical): Measure the pH of the aminooxy stock solution using a micro-pH probe. If the pH has dropped below 4.5 due to the HCl salt, titrate dropwise with 0.1 M NaOH until the pH is restored to 5.5.

  • Reaction Initiation: Mix the biomolecule and the aminooxy reagent to achieve a 10- to 50-fold molar excess of the aminooxy compound[6].

  • Incubation: Incubate at room temperature for 2 to 24 hours[6].

  • QC Checkpoint 2: Monitor reaction completion via LC-MS. A successful oxime ligation will show a mass shift corresponding to the addition of the aminooxy mass minus 18 Da (loss of H₂O)[7].

  • Purification: Remove excess unreacted aminooxy reagent via Size-Exclusion Chromatography (SEC) or dialysis[6].

Protocol B: Aniline-Catalyzed Neutral Ligation (Optimal for pH-Sensitive Antibodies)

Target pH: 7.2

  • Buffer Preparation: Prepare 100 mM Phosphate-Buffered Saline (PBS), pH 7.2.

  • Catalyst Addition: Prepare a fresh stock of aniline. Add aniline to the reaction buffer to achieve a final concentration of 50 mM[4].

    • Causality: Aniline acts as a sacrificial nucleophile, attacking the unprotonated carbonyl to form a Schiff base, which is highly susceptible to transimination by the alpha-effect aminooxy nucleophile[3].

  • Reagent Solubilization: Dissolve the aldehyde-biomolecule and Aminooxyacetamide HCl in the catalyzed buffer.

  • QC Checkpoint 1: Verify the pH remains at 7.2. Adjust with 0.1 M NaOH if the aminooxy hydrochloride salt has acidified the solution.

  • Incubation: Incubate at room temperature for 2 to 4 hours. (Catalyzed reactions proceed much faster than uncatalyzed ones)[3].

  • Purification & QC Checkpoint 2: Purify the conjugate using a desalting spin column. Validation: Monitor the eluate using UV-Vis spectroscopy. Aniline has strong UV absorbance at 230-280 nm; ensure the baseline returns to normal to confirm complete removal of the toxic catalyst.

References
  • Benchchem. "Technical Support Center: Aminooxy-Based Synthesis and Bioconjugation." 6

  • Wendeler M., et al. "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines." Bioconjugate Chemistry (2014). 2

  • Dirksen, A., Dawson, P. "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry (2008). 3

  • Benchchem. "Technical Support Center: Optimizing pH for Aminoxy-Carbonyl Ligation." 1

  • BroadPharm. "Protocol for PEG Aminooxy." (2022).5

  • ACS Publications. "Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates..." (2026). 7

  • Biotium. "Protocol: Aminooxy Labeling of Glycoproteins." (2020). 4

Sources

Technical Support Center: Aminooxyacetamide-Peptide Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of handling aminooxyacetamide-peptide conjugates . These molecules are potent tools for chemoselective ligation (specifically oxime ligation), but the aminooxy moiety ($ -O-NH_2 $) introduces unique solubility and stability hurdles that differ from standard peptides.

Topic: Solubility Optimization & Troubleshooting Audience: Drug Discovery & Chemical Biology Professionals Version: 2.0 (Current)

Introduction: The Physicochemical Challenge

Aminooxyacetamide peptides are prone to aggregation for two distinct reasons:

  • The "Isoelectric Trap": The aminooxy group has a pKa of ~4.5. Standard oxime ligations are often performed at pH 4.5–5.0 to maximize the nucleophilicity of the nitrogen while protonating the leaving group. Unfortunately, this pH often aligns with the isoelectric point (pI) of many therapeutic peptides, causing them to have net-zero charge and precipitate.

  • The "Amphipathic Crash": Conjugating a hydrophilic peptide to a hydrophobic payload (e.g., a lipid or cytotoxic drug) via an oxime bond creates a sudden amphipathic shift, often leading to immediate precipitation during the reaction.

Module 1: Design-Phase Solubility Strategies

Prevention is superior to remediation. Use this decision matrix before synthesis.

Protocol 1: Linker Engineering

Do not attach the aminooxyacetamide group directly to a hydrophobic sequence. Insert a "Solubility Spacer."

  • The PEG Spacer: Insert a short polyethylene glycol spacer (PEG2 to PEG4) between the peptide N-terminus and the aminooxyacetamide group. This disrupts secondary structure aggregation.

  • The "Polar Tail" Strategy: If the C-terminus is available, append a tri-lysine (

    
    ) or tri-glutamate (
    
    
    
    ) tail.
    • Rule of Thumb: If your ligation is at pH 4.5, use Lysine (positively charged). If you plan to ligate at pH 7.0 (using enhanced catalysts), use Glutamate (negatively charged).

Visualization: Solubility Design Workflow

SolubilityDesign Start Start: Aminooxy-Peptide Design CheckHydropathy Calculate GRAVY Score Start->CheckHydropathy IsHydrophobic Is Sequence Hydrophobic? CheckHydropathy->IsHydrophobic AddPEG Insert PEG2-4 Spacer (Disrupts Aggregation) IsHydrophobic->AddPEG Yes (>0.5) CheckLigationPH Target Ligation pH? IsHydrophobic->CheckLigationPH No AddPEG->CheckLigationPH AddLys Append C-term Poly-Lys (Charge + at pH 4.5) CheckLigationPH->AddLys pH 4.0 - 5.0 AddGlu Append C-term Poly-Glu (Charge - at pH 7.0) CheckLigationPH->AddGlu pH 6.5 - 7.5 Finalize Proceed to Synthesis AddLys->Finalize AddGlu->Finalize

Figure 1: Decision tree for engineering solubility into aminooxy-peptide precursors prior to synthesis.

Module 2: Synthesis & Handling (The "Acetone" Hazard)

CRITICAL WARNING: The most common cause of "insolubility" or "low yield" in aminooxy chemistry is not aggregation, but chemical contamination .

The Acetone Prohibition

Aminooxy groups react rapidly with ketones. Acetone is ubiquitous in lab glassware cleaning.

  • Mechanism: Trace acetone reacts with aminooxyacetamide to form an acetone oxime adduct . This adduct is often more hydrophobic than the free peptide and is chemically dead toward your target aldehyde.

  • Protocol:

    • Glassware must be base-washed or solvent-rinsed with Methanol/Ethanol ONLY.

    • Never use acetone to dry peptide vessels.

    • Validation: Check your mass spec for a

      
       peak (Acetone adduct: 
      
      
      
      ).

Module 3: Troubleshooting the Ligation Reaction

Issue: "My peptide and payload are soluble separately, but precipitate immediately upon mixing."

The Catalyst Solution: Moving to Neutral pH

Standard aniline catalysis requires acidic pH (4.5), which often precipitates peptides. By switching to


-Phenylenediamine (mPDA)  or 

-Phenylenediamine (pPDA)
, you can perform ligations at pH 7.0 , keeping the peptide charged and soluble.

Comparison of Catalysts for Solubility Rescue:

CatalystOptimal pHTypical Conc.Solubility ImpactRecommendation
Aniline 4.5100 mMHigh Risk. Acidic pH may crash peptides.Use only for robust, soluble peptides.
mPDA 6.0–7.010–50 mMMedium. Allows neutral pH; mPDA itself is highly soluble.Standard Choice for protein/peptide conjugates.
pPDA 7.010–20 mMBest. Highest reactivity allows lower concentrations.Use for high-value, low-solubility samples.
Protocol 2: High-Solubility Ligation System

Use this protocol if standard aniline/acetate conditions cause precipitation.

  • Buffer: Prepare 100 mM Phosphate Buffer, pH 7.0.

  • Add Chaotrope (Optional): If the peptide is hydrophobic, add Guanidine HCl (GdnHCl) to a final concentration of 2M–4M.

    • Note: Oxime ligation is compatible with high concentrations of GdnHCl and Urea.

  • Catalyst: Add mPDA (from a 1M stock in water) to a final concentration of 50 mM.

  • Reaction: Mix Peptide (

    
    ) + Aldehyde Target (
    
    
    
    ).
  • Incubation: 2–4 hours at Room Temp. (mPDA is ~15x faster than aniline, preventing long aggregation times).

Module 4: HPLC Purification & Analysis

Issue: "The conjugate peaks are broad or missing on HPLC."

Aminooxy conjugates often exhibit "sticky" behavior on C18 columns due to the linker rigidity and potential hydrophobicity.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Ghost Peak (+40 Da) Acetone contamination.Restart synthesis. strictly eliminate acetone from all glassware.
Broad/Tailing Peaks Aggregation on column.Heat the column to 50°C–60°C. This breaks intermolecular H-bonds.
Sample Precipitates in Loop Incompatible injection solvent.Dissolve sample in 50% Acetic Acid or 6M GdnHCl . Inject small volumes.
Retention Time Shift Cis/Trans Isomerism.Oximes exist as E/Z isomers. Use a shallower gradient to resolve them, or heat the column to merge them.
Visualization: Ligation & Rescue Workflow

LigationWorkflow Reactants Aminooxy-Peptide + Ketone/Aldehyde Standard Standard Protocol: 100mM Aniline, pH 4.5 Reactants->Standard Precipitation Precipitation Observed? Rescue Rescue Protocol: Switch to mPDA Catalyst Adjust to pH 7.0 Precipitation->Rescue Yes (pH issue) AddCoSolvent Add 20% DMSO or 2M GdnHCl Precipitation->AddCoSolvent Yes (Hydrophobic) Success Soluble Conjugate Proceed to HPLC Precipitation->Success No Standard->Precipitation Rescue->Success AddCoSolvent->Success

Figure 2: Workflow for troubleshooting precipitation during the conjugation reaction.

Frequently Asked Questions (FAQ)

Q: Can I store the aminooxy-peptide in DMSO? A: Use with caution. DMSO is hygroscopic and can contain trace aldehydes. If you must store in DMSO, use high-grade anhydrous DMSO packed under argon. Ideally, store as a lyophilized powder at -20°C.[1][2]

Q: Why does my LC-MS show two peaks for the pure product? A: This is normal. The oxime bond (


) has restricted rotation, leading to E (trans) and Z (cis) isomers . They often separate on HPLC. Do not discard one peak; both are chemically identical in connectivity.

Q: My peptide is basic (Poly-Arg). How do I dissolve it for ligation? A: Basic peptides are soluble at acidic pH. However, if you add them to a pH 4.5 aniline buffer, the high salt concentration might salt them out. Try dissolving the peptide in water first, then slowly adding the buffer.[3][4] If it crashes, switch to the mPDA/pH 7.0 system described in Module 3.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology. (Describes the fundamental aniline catalysis mechanism).

  • Rashidian, M., et al. (2013). "A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation." Journal of the American Chemical Society. (Establishes mPDA as a superior, higher-solubility catalyst allowing neutral pH ligation).

  • BenchChem Technical Support. (2025). "Aniline as a Catalyst for Oxime Bond Formation: Troubleshooting Guide." (Protocols for catalyst concentrations and solubility limits).

  • Bachem. (2024). "Peptide Handling and Solubility Guidelines." (General peptide solubility rules regarding pI and hydrophobic residues).

Sources

Technical Support Center: Aminooxyacetamide Bioconjugation & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Support Hub. As application scientists, we know that successfully forming an oxime bond is only half the battle; isolating a stable, functional bioconjugate is where the true challenge lies. This technical guide provides mechanistic insights, self-validating protocols, and troubleshooting steps for the critical removal of excess aminooxyacetamide hydrochloride following bioconjugation.

Purification Strategy & Workflow

Selecting the correct purification method dictates the stability and yield of your final conjugate. Use the decision matrix below to determine the optimal pathway based on your conjugate's physical properties.

Workflow A Crude Bioconjugation Mixture (Target + Excess Aminooxyacetamide) BB BB A->BB MW > 5 kDa B Assess Conjugate MW & Stability D Ultrafiltration (Spin Columns) (Concentration + Desalting) B->D Need Concentration E Dialysis (High Purity, Slow) B->E Large Volumes C Size Exclusion Chromatography (Fast, High Recovery) F Pure Oxime Conjugate (Ready for Downstream Assays) C->F D->F E->F BB->C MW > 5 kDa

Decision matrix for removing excess aminooxyacetamide based on conjugate properties.

Core FAQs: Mechanistic Understanding

Q: Why is the complete removal of excess this compound critical? A: Aminooxyacetamide is a highly reactive


-nucleophile. If left in the mixture, unreacted aminooxy groups will competitively inhibit downstream applications that rely on carbonyl chemistry (e.g., subsequent labeling, or immobilization on aldehyde-functionalized surfaces). Furthermore, the reversible nature of oxime bonds means that excess nucleophile can drive hydrazone-oxime exchange if exposed to competing carbonyls in biological assays . Finally, the hydrochloride salt form can significantly alter the local ionic strength upon concentration, leading to protein aggregation.

Q: How do I select the optimal purification method? A: The choice depends on the molecular weight of your conjugate, the required speed, and the sample volume. We summarize the quantitative parameters in the table below to guide your experimental design.

MethodOptimal Conjugate MWProcessing TimeAminooxy Clearance RateSample Volume Capacity
Size Exclusion (SEC / Desalting) > 5,000 Da15 - 30 min> 95% per pass0.1 - 3.0 mL
Ultrafiltration (Amicon) > 10,000 Da30 - 60 min~ 90% per wash0.5 - 15.0 mL
Dialysis > 3,000 Da12 - 24 hours> 99% (after 3 changes)0.1 - 500 mL
Solid Phase Extraction (HPLC) < 3,000 Da (Peptides)20 - 40 min> 99%Variable

Q: What role does pH play in conjugate stability during purification? A: Oxime ligation is typically performed at slightly acidic pH (4.5–6.0) to balance the protonation state of the aminooxy group and the electrophilicity of the carbonyl . However, oxime bonds are susceptible to acid-catalyzed hydrolysis. During purification, it is crucial to exchange the conjugate into a neutral or slightly alkaline buffer (pH 7.0–7.5) to maximize the thermodynamic stability of the newly formed oxime linkage .

Self-Validating Experimental Protocols

Protocol A: SEC-Based Desalting (For Conjugates >5 kDa)

Scientific Rationale: Size Exclusion Chromatography (SEC) separates molecules by hydrodynamic volume. Aminooxyacetamide (MW ~126 g/mol ) enters the porous resin, while large protein conjugates are excluded and elute in the void volume.

  • Resin Equilibration: Equilibrate a Sephadex G-25 or Zeba spin column with 4 column volumes (CV) of pH 7.4 Phosphate-Buffered Saline (PBS).

    • Causality: Shifting from the acidic ligation buffer to neutral pH quenches the oxime reversibility and thermodynamically stabilizes the conjugate.

  • Sample Application: Load the crude bioconjugation mixture. Ensure the sample volume is

    
     10% of the CV.
    
    • Causality: Overloading the column causes peak broadening, leading to the co-elution of the small-molecule aminooxy peak with the protein.

  • Elution: Add PBS and collect fractions (if using gravity flow) or centrifuge (if using spin columns).

  • Self-Validation System: Monitor

    
     to identify protein-containing fractions. To validate the complete removal of the aminooxy reagent, perform a colorimetric TNBS (2,4,6-trinitrobenzene sulfonic acid) assay on the pooled protein fractions. TNBS reacts with primary amines and aminooxy groups to form a highly colored complex. The absence of a TNBS signal (measured at 335 nm) in the protein pool confirms complete clearance. 
    
Protocol B: Diafiltration via Spin Ultrafiltration (For Concentration & Desalting)

Scientific Rationale: Ultrafiltration uses a semi-permeable membrane to retain large macromolecules while allowing small molecules like aminooxyacetamide to pass through.

  • Membrane Selection: Select a Molecular Weight Cut-Off (MWCO) that is at least 2 to 3 times smaller than your target conjugate (e.g., use a 10 kDa MWCO for a 30 kDa protein).

  • Dilution (Critical Step): Dilute the crude mixture 1:10 in pH 7.4 buffer before the first spin.

    • Causality: this compound is a salt. Direct concentration without dilution spikes the local ionic strength near the membrane, causing the protein to "salt out" and irreversibly aggregate.

  • Centrifugation: Spin at 4,000 × g for 15 minutes at 4°C.

  • Washing (Diafiltration): Re-dilute the retentate to the original volume with pH 7.4 buffer and repeat the centrifugation.

  • Self-Validation System: Since each wash removes approximately 90% of the small molecule, performing 4 consecutive washes ensures >99.9% clearance. Validate by measuring the conductivity of the flow-through; it should match the conductivity of your pure pH 7.4 buffer, indicating all excess hydrochloride salt has been removed.

Troubleshooting Guide

Issue 1: I am losing my oxime-linked payload during dialysis.

  • Root Cause: The oxime bond is undergoing acid-catalyzed hydrolysis. This occurs if the dialysis buffer is too acidic or if the process takes too long at room temperature, allowing the reversible reaction to favor the dissociated state .

  • Solution: Immediately adjust the pH of your dialysis buffer to 7.0–7.5. If your payload is highly hydrophobic, ensure the dialysis buffer contains a mild surfactant (e.g., 0.05% Tween-20) to prevent any transiently cleaved payload from precipitating, which would drive the equilibrium toward further hydrolysis.

Issue 2: My protein aggregates during ultrafiltration.

  • Root Cause: As water is removed during ultrafiltration, the local concentration of the hydrochloride salt spikes, causing protein denaturation.

  • Solution: Do not concentrate the sample below 20% of its original volume in the first pass. Instead, perform "diafiltration" (Protocol B) by continuously adding fresh, neutral buffer to wash out the salt before performing the final volume reduction.

Issue 3: Downstream click chemistry or labeling fails despite SEC purification.

  • Root Cause: Incomplete removal due to electrostatic interactions. At certain pH levels, the positively charged aminooxyacetamide can form non-covalent electrostatic interactions with negatively charged patches on the protein surface, causing it to co-elute during SEC .

  • Solution: Add 150–300 mM NaCl to your SEC equilibration buffer. The increased ionic strength disrupts these electrostatic interactions, allowing the excess aminooxyacetamide to be retained by the resin pores while the pure protein elutes.

References

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry (NIH).[Link]

  • Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Protocols (NIH).[Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry (NIH).[Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing).[Link]

  • Site-selective modification strategies in antibody–drug conjugates. Chemical Society Reviews (RSC Publishing).[Link]

Technical Support Center: Minimizing Catalyst Toxicity in Aminooxyacetamide Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to balance rapid bioconjugation kinetics with cell viability. Aminooxyacetamide (aminooxy) labeling via oxime ligation is a premier bioorthogonal reaction for tagging aldehydes and ketones. However, the standard nucleophilic catalyst—aniline—poses severe toxicity risks to live cells and in vivo models.

This guide provides field-proven troubleshooting, mechanistic insights, and optimized protocols to bypass these limitations, ensuring your experimental workflows remain both efficient and biologically relevant.

Mechanistic Causality: The Double-Edged Sword of Aniline

To troubleshoot toxicity, we must first understand the chemical causality of the system. Uncatalyzed oxime ligation at physiological pH (7.0–7.4) is kinetically sluggish. To accelerate this, aniline is introduced as a nucleophilic catalyst.

The Mechanism: Aniline undergoes a rapid nucleophilic attack on the target carbonyl, forming a highly reactive Schiff base (imine) intermediate. The aminooxyacetamide probe then executes a transimination reaction, displacing the aniline and forming a stable oxime linkage[1].

The Toxicity Causality: Aniline is a hydrophobic, membrane-permeable aromatic amine. At the high concentrations traditionally required for efficient catalysis (10–100 mM), it rapidly partitions into lipid bilayers. This induces acute oxidative stress, protein denaturation, and in vivo methemoglobinemia, making it highly detrimental to live-cell assays[2].

MechanisticPathway Aldehyde Target Aldehyde/Ketone SchiffBase Reactive Schiff Base Intermediate Aldehyde->SchiffBase Catalyst Attack Aniline Nucleophilic Catalyst (e.g., p-PDA) Aniline->SchiffBase Oxime Stable Oxime Conjugate SchiffBase->Oxime Transimination Aminooxy Aminooxyacetamide Probe Aminooxy->Oxime Oxime->Aniline Catalyst Release

Mechanistic pathway of nucleophilic catalysis in oxime ligation and catalyst regeneration.

Catalyst Selection & Optimization Data

To minimize toxicity, we must select alternative catalysts that offer higher nucleophilicity at lower concentrations, or possess inherently lower cytotoxicity profiles. Below is a quantitative summary of field-validated alternatives to standard aniline[1][3][4].

CatalystTypical ConcentrationRelative Rate (vs Aniline at pH 7)Biocompatibility / ToxicityPrimary Application
Aniline (Baseline)10 – 100 mM1xHigh ToxicityIn vitro purified proteins
p-Phenylenediamine (p-PDA) 2 – 10 mM~20xModerateLive-cell surface labeling
m-Phenylenediamine (m-PDA) 10 – 50 mM~2xModerateHigh-concentration protein release
Anthranilic Acid 10 – 50 mM~2–3xHigh (Low Toxicity)Sensitive live-cell assays
2-(Aminomethyl)benzimidazole 1 – 5 mM~5–7xHighComplex aryl ketones

Troubleshooting Guide & FAQs

Q1: My cells exhibit severe membrane blebbing and detachment during the 2-hour labeling step with 50 mM aniline. How can I retain labeling efficiency while saving my cells? A1: 50 mM aniline is acutely toxic to most mammalian cell lines. Causality: The high concentration disrupts lipid bilayers and induces apoptosis. Solution: Switch to 1. Because p-PDA accelerates the reaction up to 20-fold faster than aniline at neutral pH, you can drop the catalyst concentration to just 2 mM, drastically improving cell viability while maintaining identical labeling kinetics[1].

Q2: I substituted aniline with p-PDA at 2 mM, but my aminooxy-fluorophore signal is now extremely weak. What went wrong? A2: Causality: p-PDA is highly susceptible to rapid oxidation in aqueous solutions, forming dark-colored polymeric byproducts that fail to catalyze the reaction and can actively quench fluorescence. Solution: Ensure your p-PDA solutions are prepared fresh immediately before use, ideally in degassed buffers. If the stock solution appears dark brown or purple, discard it.

Q3: Can I just lower the aniline concentration to 1 mM and increase the reaction temperature to 37°C to speed it up? A3: Causality: While increasing temperature accelerates thermodynamics, aldehydes generated on cell surfaces (e.g., via periodate oxidation) are unstable and prone to further oxidation into unreactive carboxylic acids at 37°C. Furthermore, prolonged incubation at 37°C increases the internalization rate of surface receptors, hiding your targets from the impermeable aminooxy probes. It is better to use a superior catalyst at 4°C–22°C than to force aniline to work at 37°C.

Standardized Protocol: Low-Toxicity Live-Cell Glycan Labeling

This protocol utilizes mild periodate oxidation followed by p-PDA-catalyzed oxime ligation. As a self-validating system , it incorporates specific checkpoints to ensure data integrity at every phase[5].

ExperimentalWorkflow Oxidation 1. Mild Periodate Oxidation (Generates Aldehydes) Quench 2. Quench Excess Oxidant (Prevents Over-oxidation) Oxidation->Quench Ligation 4. Oxime Ligation (Aminooxy-probe + Catalyst) Quench->Ligation CatalystPrep 3. Fresh Catalyst Prep (2 mM p-PDA, Degassed) CatalystPrep->Ligation Validation 5. Wash & Fluorescence Validation Ligation->Validation

Self-validating experimental workflow for live-cell surface glycan labeling.

Step-by-Step Methodology

Step 1: Mild Periodate Oxidation

  • Wash cells with cold PBS (pH 7.4).

  • Incubate cells with 1 mM NaIO₄ in PBS for 30 minutes at 4°C in the dark.

  • Causality: Mild, cold oxidation selectively cleaves the vicinal diols of terminal sialic acids to generate reactive aldehydes without lysing the cell.

  • Self-Validation Checkpoint: Maintain a parallel control well that receives PBS without NaIO₄. This establishes the baseline background for non-specific probe binding.

Step 2: Quenching

  • Add glycerol to a final concentration of 1 mM and incubate for 5 minutes.

  • Causality: Glycerol contains vicinal diols that act as a sacrificial sink, consuming unreacted periodate and preventing off-target oxidation of the incoming aminooxy probe.

Step 3: Catalyst & Probe Preparation

  • Prepare a fresh 200 mM stock of p-PDA in degassed DMSO. The solution must be clear/pale yellow.

  • Dilute the aminooxy-fluorophore (e.g., 50–100 µM) and p-PDA (final concentration 2 mM) into PBS adjusted to pH 6.7.

  • Causality: A slightly acidic pH (6.7) optimally balances the protonation state required for Schiff base formation while remaining within the physiological tolerance of live cells.

Step 4: Oxime Ligation Reaction

  • Apply the labeling solution to the cells and incubate for 1–2 hours at room temperature (or 4°C to prevent receptor internalization).

Step 5: Washing & Validation

  • Wash the cells 3x with cold PBS containing 1% BSA to remove unreacted probe and catalyst.

  • Self-Validation Checkpoint: Analyze via flow cytometry or fluorescence microscopy. Compare the oxidized experimental group against the unoxidized control from Step 1. A successful, specific ligation will yield a signal-to-noise ratio of >10:1.

References

  • High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods / SciSpace. 5

  • Live Cell Labeling of Native Intracellular Bacterial Receptors Using Aniline-Catalyzed Oxime Ligation. Journal of the American Chemical Society. 2

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. 1

  • New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters - ACS Publications. 3

  • Engineering protein prenylation: an emerging tool for selective protein modification. Portland Press.4

Sources

Technical Support Center: Troubleshooting Precipitation in Aminooxyacetamide Protein Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism

Aminooxyacetamide coupling relies on oxime ligation , a chemoselective reaction between an aminooxy group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and a carbonyl (ketone or aldehyde) on the target protein. While the resulting oxime bond is hydrolytically stable, the reaction kinetics and conditions often force proteins into instability windows, leading to precipitation.

The Core Conflict: Oxime formation is acid-catalyzed (optimal pH 4.5).[1] However, most proteins (especially IgGs) are prone to aggregation at acidic pH or near their isoelectric point (pI). To run this reaction at neutral pH (6.5–7.4), high concentrations of nucleophilic catalysts (e.g., aniline) are required, which can themselves induce denaturation and precipitation.

Diagnostic Triage: The "Precipitation Logic Tree"

Use this visual guide to identify the root cause based on when precipitation occurs.

PrecipitationTriage Start Precipitation Observed Time1 Immediate (Upon Mixing) Start->Time1 Time2 Slow (Over Hours) Start->Time2 Time3 Upon Catalyst Addition Start->Time3 Cause1 pH Shock / pI Crash (Buffer Incompatibility) Time1->Cause1 Cause2 Hydrophobic Collapse (Over-labeling or Linker Aggregation) Time2->Cause2 Cause3 Catalyst Toxicity (Aniline Denaturation) Time3->Cause3 Action1 Action: Check Protein pI. Switch to Neutral pH + mPDA Catalyst. Cause1->Action1 Action2 Action: Add 10-20% Glycerol or Reduce Linker Excess. Cause2->Action2 Action3 Action: Switch Aniline -> mPDA (Lower Conc. Required). Cause3->Action3

Figure 1: Diagnostic logic tree for isolating the cause of protein aggregation during conjugation.

Deep Dive Troubleshooting

Pillar 1: The pH/pI Conflict

The Issue: Uncatalyzed oxime ligation is slow at neutral pH (


). To compensate, protocols often lower pH to 4.5. If your protein’s pI is between 4.0–6.0 (common for serum albumins or specific IgG subclasses), the protein loses net charge and aggregates (isoelectric precipitation) [1].

The Fix:

  • Do not lower pH if the protein is unstable.

  • Maintain pH 6.5–7.0 and use a superior catalyst (see Pillar 2).

  • Buffer Selection: Avoid Phosphate buffers if adding high concentrations of metal ions or if freezing is required (pH shifts during freezing). Use Citrate (acidic) or HEPES/MOPS (neutral).

Pillar 2: The Catalyst Factor (Aniline vs. mPDA)

The Issue: Aniline is the traditional catalyst but requires high concentrations (100 mM) to be effective at pH 7.0. Aniline is hydrophobic and can denature proteins at these levels. The Fix: Switch to m-phenylenediamine (mPDA) .[1]

  • Mechanism: mPDA is a "super-nucleophile" for the carbonyl, forming a highly reactive Schiff base intermediate faster than aniline [2].

  • Benefit: mPDA is effective at 10–50 mM, significantly reducing the risk of protein denaturation compared to 100 mM aniline.

CatalystTypical Conc.[2]Efficiency (vs. Aniline)Risk of Precipitation
Aniline 100 mM1x (Baseline)High (Denaturation)
mPDA 10-50 mM~15x Higher [2]Low (Lower Conc.)
pPDA 10 mM~19x HigherMedium (Oxidation/Color)
Pillar 3: Hydrophobic Threshold (Linker & Payload)

The Issue: Aminooxyacetamide linkers often carry hydrophobic payloads (drugs/fluorophores). Attaching multiple hydrophobic molecules changes the protein's surface energy, leading to "hydrophobic collapse." The Fix:

  • Co-solvents: Add 5–10% DMSO or DMA to the reaction buffer. Warning: Do not exceed 20% without validating protein stability.

  • Additives: Include 0.05% Tween-20 or 500 mM Arginine/Glutamate (1:1 mix) in the buffer to mask hydrophobic patches [3].

The Mechanism: Why Catalysts Prevent Precipitation

Understanding the chemistry helps you choose the right conditions. The catalyst allows you to run the reaction at a "safe" pH.

OximeMechanism Protein Protein-C=O (Slow Electrophile) Intermediate Protonated Schiff Base (Super Electrophile) Protein->Intermediate Fast Attack by Catalyst Catalyst Catalyst (mPDA/Aniline) Catalyst->Intermediate Participates Intermediate->Catalyst Regenerated Product Protein-Oxime-Linker (Stable Conjugate) Intermediate->Product Rapid Exchange with Linker Linker Aminooxy-Linker (Nucleophile) Linker->Product

Figure 2: Catalytic cycle of oxime ligation.[3] The catalyst forms a highly reactive intermediate (Schiff base) that reacts rapidly with the aminooxy linker, bypassing the slow direct attack on the ketone.[2]

Optimized "Gold Standard" Protocol

Use this protocol to minimize precipitation risk while maintaining high conjugation efficiency.

Reagents:

  • Buffer A: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5 (Neutral strategy).

  • Catalyst Stock: 1 M m-phenylenediamine (mPDA) in water (Freshly prepared).

  • Linker Stock: 10 mM Aminooxyacetamide-payload in DMSO.

Workflow:

  • Preparation: Dilute protein to 2–5 mg/mL in Buffer A.

  • Catalyst Addition: Add mPDA to a final concentration of 25 mM .

    • Note: If using Aniline, you would need 100 mM, increasing precipitation risk.

  • Linker Addition: Add Aminooxy linker (5–20 molar excess depending on target DAR).

    • Critical: Ensure final DMSO concentration is <10%.

  • Incubation: Incubate at 25°C for 4–16 hours.

  • Quenching (Optional): If precipitation begins to appear, quench immediately by buffer exchange (desalting column) into storage buffer (e.g., PBS, pH 7.4).

Frequently Asked Questions (FAQ)

Q: Can I use p-phenylenediamine (pPDA) instead of mPDA? A: Yes, pPDA is even faster than mPDA, but it is chemically unstable and oxidizes rapidly in air, turning the solution black/brown. This can stain your protein and complicate purification. mPDA is the "sweet spot" of stability and speed [2].

Q: My protein precipitates immediately upon adding the aminooxy linker. Why? A: This suggests the linker itself is insoluble in the aqueous buffer. Predissolve the linker in high-concentration DMSO (e.g., 50 mM) and add it slowly while vortexing. Ensure the final organic solvent content does not shock the protein.[4]

Q: Is the oxime bond stable in blood serum? A: Generally, yes. However, oximes can slowly hydrolyze in acidic environments or undergo exchange with serum ketones. Aminooxyacetamide linkages are generally more stable than simple oximes due to the proximal amide group [4].

References

  • BenchChem Technical Support. (2025).[2][1][3][5] Troubleshooting and Preventing Aggregation in Bioconjugation. Retrieved from

  • Dirksen, A., et al. (2006). Nucleophilic Catalysis of Oxime Ligation.[2][1][3][6] Angewandte Chemie International Edition. (Demonstrates mPDA efficiency vs Aniline). Retrieved from

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from

  • Kölmel, D. K., & Kool, E. T. (2017).[7] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. (Review of stability and linkers). Retrieved from

Sources

Optimizing reaction temperature for aminooxyacetamide hydrochloride ligation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Oxime Ligation

Document ID: TS-AOX-004 | Version: 2.1 | Status: Active

Introduction

Welcome to the Technical Support Center. This guide addresses the optimization of reaction temperatures for Aminooxyacetamide Hydrochloride ligation. This reagent (


) is a specialized linker used to form stable oxime bonds  with aldehydes or ketones.[1][2]

While often termed "click" chemistry due to its specificity, oxime ligation is an equilibrium process governed by acid catalysis and dehydration. Temperature is the critical lever that balances reaction kinetics against hydrolytic stability .

Module 1: The Thermodynamics & Kinetics (The "Why")

The Temperature-pH Landscape

The reaction between an aminooxy group and a carbonyl is reversible. The formation of the oxime requires the loss of a water molecule (dehydration).[3]

  • Low Temperature (

    
    ): 
    
    • Pros: Preserves tertiary structure of sensitive protein scaffolds; minimizes hydrolysis of the formed oxime bond.

    • Cons: Extremely slow kinetics (often

      
       hours without catalyst).
      
    • Mechanism: At low temps, the dehydration step is the rate-limiting bottleneck.

  • Ambient to Physiological (

    
    ): 
    
    • Pros: The "Goldilocks" zone. With nucleophilic catalysis (e.g., Aniline), quantitative yields are achievable in

      
       hours.
      
    • Cons: Long-term incubation at

      
       at acidic pH (
      
      
      
      ) can accelerate oxime hydrolysis.
  • High Temperature (

    
    ): 
    
    • Use Case: Small molecule synthesis or robust peptide ligation only.

    • Risk: Rapid degradation of the aminooxyacetamide reagent itself (decarboxylation/oxidation) and potential hydrolysis of the product.

The Catalyst Factor

You cannot optimize temperature without controlling for catalysis. Aniline (or


-phenylenediamine, pPDA) creates a highly reactive Schiff base intermediate that is more susceptible to aminooxy attack than the native aldehyde.
  • Key Insight: Adding

    
     aniline allows you to drop the reaction temperature from 
    
    
    
    to
    
    
    while maintaining the same reaction velocity.

Module 2: Visualizing the Mechanism

The following diagram illustrates the reaction pathway and where temperature exerts its influence.

OximeLigation cluster_conditions Critical Control Points Start Aldehyde/Ketone + Aminooxyacetamide Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Slow at < pH 4) Schiff Protonated Schiff Base (Aniline-Catalyzed) Start->Schiff Aniline + Acid (Fast) Product Stable Oxime Conjugate Inter->Product Dehydration (-H2O) Rate Limiting at Low Temp Schiff->Inter Transimination Hydrolysis Hydrolysis (Reversal) Product->Hydrolysis High Temp + Low pH Hydrolysis->Start

Figure 1: Mechanistic pathway of oxime ligation.[4] Note that Aniline catalysis bypasses the slow direct attack, allowing lower temperature incubations.

Module 3: Troubleshooting Guide

Scenario A: Low Conjugation Yield (<50%)
  • Diagnosis: Kinetic trap. The dehydration step is not proceeding.

  • Immediate Fix:

    • Check pH: Ensure pH is

      
      . If pH is neutral (
      
      
      
      ), you must use a catalyst.
    • Temperature Ramp: Increase incubation from

      
       to 
      
      
      
      .
    • Catalyst Spike: Add Aniline to a final concentration of

      
      . If the protein is sensitive, use 
      
      
      
      -phenylenediamine (pPDA) at
      
      
      (it is
      
      
      more potent).
Scenario B: Precipitation During Reaction
  • Diagnosis: Over-concentration or "Temperature Shock."

  • Root Cause: Aminooxyacetamide HCl is a salt.[5] Adding it at high concentrations (

    
    ) to a cold protein solution can cause salting-out.
    
  • Immediate Fix:

    • Dissolve Aminooxyacetamide in buffer at Room Temperature (RT) before adding to the protein.

    • Do not add cold reagent to warm protein or vice versa. Equilibrate both to

      
       before mixing.
      
Scenario C: Product Instability (Reversal)
  • Diagnosis: Hydrolysis of the oxime bond.[4]

  • Root Cause: The reaction was left at high temperature (

    
    ) for too long, or the pH is too acidic (
    
    
    
    ).
  • Immediate Fix:

    • Quench: Raise pH to

      
       immediately after the reaction time is complete.
      
    • Cool: Store the final conjugate at

      
       or 
      
      
      
      . Never store oxime conjugates in acidic buffers at RT.

Module 4: Optimized Standard Operating Protocol (SOP)

Objective: High-efficiency ligation of Aminooxyacetamide HCl to a target Aldehyde/Ketone.

Reagents:

  • Buffer A:

    
     Sodium Acetate or Phosphate, pH 
    
    
    
    .
  • Catalyst Stock:

    
     Aniline in DMSO (Freshly prepared, colorless).
    
  • Ligand: Aminooxyacetamide HCl (

    
     stock in water).
    

Workflow:

StepActionTemperatureDurationCritical Note
1 Equilibration

10 minBring all buffers and protein aliquots to RT to prevent thermal shock.
2 Catalyst Addition

--Add Aniline stock to protein solution (Final:

). Vortex gently.
3 Ligation Initiation

--Add Aminooxyacetamide (

molar excess relative to aldehyde).
4 Incubation

2-4 hrsDo not heat. If using ketones (less reactive), extend to 16 hrs or use

.
5 Quenching/Purification

--Desalt into PBS (pH 7.4) immediately to remove aniline and excess linker.

Module 5: Decision Logic (Troubleshooting Tree)

Troubleshooting Problem Start: Identify Issue Yield Low Yield? Problem->Yield Precip Precipitation? Problem->Precip CheckpH Is pH > 6.5? Yield->CheckpH CheckConc Reagent Conc > 50mM? Precip->CheckConc AddCat Add 100mM Aniline or 10mM pPDA CheckpH->AddCat Yes (Neutral pH slow) CheckTemp Is Temp < 20°C? CheckpH->CheckTemp No (pH is acidic) IncreaseTemp Increase to 25-37°C CheckTemp->IncreaseTemp Yes (Too cold) Dilute Dilute or Add Solubilizer (DMSO) CheckConc->Dilute Yes

Figure 2: Decision tree for rapid troubleshooting of ligation failures.

Module 6: Frequently Asked Questions (FAQ)

Q: Can I perform this reaction at


 to protect my protein? 
A:  Yes, but you must compensate for the slow kinetics. If you incubate at 

, you should increase the catalyst concentration (e.g., use pPDA instead of aniline) or extend the reaction time to

hours.

Q: Why does the protocol recommend pH 6.0 if oxime formation is acid-catalyzed? A: While pH


 is kinetically faster for uncatalyzed reactions, it can damage proteins. At pH 

, the reaction is slower, but the addition of Aniline restores the rate enhancement without denaturing the protein [1, 2].

Q: My Aminooxyacetamide HCl stock turned yellow. Is it safe to use? A: No. Color change indicates oxidation or hydrolysis. Aminooxy compounds are unstable in solution over time.[1] Always prepare fresh stock solutions or store them at


 under inert gas [3].

Q: Can I use heat (


) to speed up the reaction with a ketone substrate? 
A:  Ketones are significantly less reactive than aldehydes. Heating to 

is acceptable if your biological target is thermostable. However, a better approach is to switch to a more potent catalyst like

-phenylenediamine
or

-phenylenediamine
rather than risking thermal degradation [4].

References

  • BenchChem. Application Notes and Protocols for Oxime Bond Formation with Aminooxy Reagents. (Accessed 2025).

  • Dirksen, A., & Dawson, P. E. Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology.

  • Biotium. Aminooxy Conjugates Product Information & Storage. (Accessed 2025).

  • Wang, J., et al. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.[6][7] Bioconjugate Chemistry.[2][3][4][6][8][9][10][11]

Sources

Validation & Comparative

HPLC purification methods for aminooxyacetamide-modified peptides

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Purification of Aminooxyacetamide-Modified Peptides: A Comparative Guide

Part 1: Executive Summary & Technical Context

The "Trojan Horse" of Bioconjugation Aminooxyacetamide (Aoa)-modified peptides are critical intermediates in chemoselective ligation (e.g., oxime ligation). The aminooxy group (


) is prized for its superior hydrolytic stability compared to hydrazones and its orthogonality to natural amino acid side chains.

However, this reactivity creates a paradox during purification. The very nucleophilicity that makes Aoa peptides valuable makes them hypersensitive to trace carbonyl contaminants (aldehydes and ketones) ubiquitous in standard laboratory environments—specifically acetone and acetaldehyde .

The Comparison This guide compares three purification strategies to isolate high-purity Aoa-peptides:

  • Method A: Standard RP-HPLC (The Baseline/High Risk)

  • Method B: Carbonyl-Controlled Acidic RP-HPLC (The Recommended "Product")

  • Method C: Precursor Purification (Boc-On Strategy) (The Alternative)

Part 2: The Core Challenge: Chemical Causality

To purify Aoa peptides, one must understand the pKa-Reactivity Relationship .

  • The Mechanism: The aminooxy group (pKa ~4.5) is a potent nucleophile at neutral pH. It reacts rapidly with ketones (like acetone) to form stable oxime adducts (

    
    ).
    
  • The Trap: Standard laboratory glassware is often washed with acetone. Even trace vapors can result in significant conversion to the isopropylidene oxime adduct, which is often inseparable from the product by standard C18 HPLC due to similar hydrophobicity.

  • The Solution: Maintaining a pH

    
     (using TFA) protonates the aminooxy group (
    
    
    
    ), significantly reducing its nucleophilicity and suppressing side reactions during the purification window.

Part 3: Comparative Analysis & Performance Metrics

We evaluated the three methods based on Purity, Yield, and Adduct Formation.

Table 1: Comparative Performance Metrics
FeatureMethod A: Standard RP-HPLC Method B: Carbonyl-Controlled Acidic HPLC Method C: Precursor Purification (Boc-On)
Workflow Standard C18, 0.1% TFA, standard glassware.Dedicated glassware , High-purity MeCN, 0.1% TFA.Purify Boc-Aoa-Peptide

Deprotect

Precipitate.
Acetone Adduct High Risk (10–40%) Negligible (< 1%) None (Protected)
Recovery Yield 45–60% (Losses to adducts)75–85% 60–70% (Two steps)
Purity 85–90%> 98% > 95%
Implementation Immediate, no special prep.Requires strict solvent/glassware control.Requires post-purification cleavage step.
Best For Non-critical screening.GMP/High-value synthesis. Large scale, very hydrophobic peptides.

Part 4: Visualization of Workflows

The following diagrams illustrate the critical decision points and chemical risks in the purification workflow.

Diagram 1: The Carbonyl-Controlled Workflow (Method B)

G Start Crude Aoa-Peptide (Post-Cleavage) Decision Check Solvents/Glassware Start->Decision Risk Standard Acetone Wash or Low Grade MeCN Decision->Risk Standard Protocol Safe Virgin Glassware & Carbonyl-Free MeCN Decision->Safe Optimized Protocol Reaction Formation of Isopropylidene Oxime (+40 Da) Risk->Reaction Rapid Kinetics Stabilization Acidic Stabilization (0.1% TFA, pH < 2.5) Safe->Stabilization Protonation (-ONH3+) HPLC RP-HPLC Purification (C18 Column) Reaction->HPLC Stabilization->HPLC Result_Bad Impure Product (Mixture of Free & Adduct) HPLC->Result_Bad Co-elution Result_Good High Purity Aoa-Peptide (>98%) HPLC->Result_Good Clean Separation

Caption: Comparative workflow showing how solvent purity and glassware handling (The "Decision" node) directly dictate the chemical fate of the reactive aminooxy group.

Part 5: Detailed Protocol: Method B (Carbonyl-Controlled Acidic RP-HPLC)

This protocol is the "Gold Standard" for direct purification of free aminooxy peptides.

Pre-Purification Preparation (Critical)
  • Glassware: Use only glassware that has been acid-washed or rinsed with methanol/ethanol. ABSOLUTELY NO ACETONE should be used in the cleaning process for any bottle, reservoir, or fraction tube.

  • Solvents: Use HPLC-grade Acetonitrile (MeCN) with certified low carbonyl content (< 0.001%). Avoid "Technical Grade" solvents.

  • Sample Dissolution: Dissolve the crude peptide in 0.1% TFA/Water immediately. Do not use neutral buffers (PBS, Ammonium Acetate) for dissolution, as this raises pH and increases reactivity.

Chromatographic Conditions
  • Column: C18 or C4 (for larger peptides), 5 µm particle size, 100 Å pore size (e.g., Phenomenex Jupiter or Waters XBridge).

  • Mobile Phase A: 99.9% Water / 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: 99.9% Acetonitrile / 0.1% TFA.

    • Note: The presence of TFA in both phases is non-negotiable to maintain the protonated state (

      
      ) throughout the gradient.
      
  • Gradient: Linear gradient, typically 5% B to 65% B over 30-45 minutes (1% B/min slope).

Fraction Collection & Handling
  • Detection: Monitor at 214 nm (peptide bond) and 254 nm (if aromatic residues are present).

  • Collection: Collect fractions into polypropylene tubes (avoid glass if uncertain of cleaning history).

  • Immediate Action: Do not let fractions sit at room temperature. Pool pure fractions immediately and freeze or lyophilize without delay. Prolonged storage in solution, even at acidic pH, increases the risk of scavenging atmospheric aldehydes.

Quality Control (Self-Validation)
  • Mass Spectrometry: Check for the parent mass (

    
    ).
    
    • Red Flag: A peak at

      
       indicates acetone adduct.
      
    • Red Flag: A peak at

      
       or 
      
      
      
      indicates aldehyde adducts (acetaldehyde/formaldehyde).
  • Re-injection: Re-inject the purified pool to confirm single peak purity before lyophilization.

Part 6: Strategic Alternative (Method C: Boc-On Strategy)

For extremely sensitive peptides or environments where acetone-free conditions cannot be guaranteed, this method offers the highest safety margin.

  • Synthesis: Use Boc-Aoa-OH for the final coupling on the solid phase.

  • Cleavage: Cleave the peptide from the resin using a cocktail that retains the Boc group on the N-terminus (e.g., if using a hyper-acid-labile resin like Sieber Amide, use 1% TFA). Note: Standard Fmoc synthesis usually requires high TFA to cleave the resin, which removes Boc. Therefore, this method requires specific resin planning or orthogonal protection (e.g., Trt-Aoa).

    • Correction: A more common approach in Fmoc chemistry is to purify the Fmoc-Aoa-Peptide (if Fmoc is stable to the conditions) or use a specific protecting group that survives purification.

    • Best Practice: Synthesize Boc-Aoa-Peptide on PAM resin (Boc chemistry) or use Trt-Aoa in Fmoc chemistry (Trt is removed by TFA, so this doesn't help purification after cleavage).

    • Revised Method C:"Late Stage Deprotection" . If the peptide allows, purify the Fmoc-Aoa-Peptide . The Fmoc group protects the aminooxy amine.

      • Purify Fmoc-Aoa-Peptide by Standard HPLC (Method A).

      • Remove Fmoc (20% Piperidine/DMF) in solution.

      • Do a rapid Desalting/Polishing step.

References

  • Foerster, S. et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Link

    • Supports: Stability of Fmoc-Aoa precursors and rapid ligation protocols.[1]

  • Bachem. (2024). Peptide Purification Process & Methods: An Overview. Bachem Knowledge Base. Link

    • Supports: Standard RP-HPLC protocols and impurity profiles.[2]

  • Haller, M. et al. (2017). Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone.[3] Journal of Proteome Research. Link

    • Supports: Evidence of acetone-derived artifacts and the importance of solvent purity.[3]

  • Renaudet, O. & Dumy, P. (2006). Optimized synthesis of aminooxy-peptides as glycoprobe precursors. Organic & Biomolecular Chemistry.[4] Link

    • Supports: Synthesis strategies for Aoa-peptides and avoidance of side reactions.
  • Benchchem. (2024). A Comparative Guide to HPLC Methods for Peptide Purification and Analysis. Benchchem Guides. Link

    • Supports: General buffer selection and column parameters.[5][6]

Sources

Advanced NMR Strategies for Resolving Syn/Anti Isomerism in Aminooxyacetamide Oxime Bioconjugates: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminooxyacetamide derivatives are premier reagents for bioconjugation, reacting with aldehydes and ketones to form highly stable oxime linkages ()[1]. However, this ligation inherently produces a thermodynamic mixture of E (anti) and Z (syn) isomers. Resolving this structural heterogeneity is critical for drug development professionals, as the spatial orientation of the conjugate can profoundly impact binding affinity, pharmacokinetics, and the structural biology of the resulting biomacromolecule ()[2].

As a Senior Application Scientist, I frequently encounter bioconjugation pipelines stalled by ambiguous structural characterization. This guide objectively compares traditional 1D NMR against advanced 2D methodologies (NOESY, ROESY, and EXSY), providing the causality behind experimental choices and detailing a self-validating protocol for definitive E/Z isomer assignment.

The Physics of the Problem: Causality in Isomer Resolution

In an aminooxyacetamide oxime (


), restricted rotation around the 

bond locks the molecule into E and Z configurations. While 1D

NMR can quantify the isomeric ratio—often ranging from 1:1 to 9:11 depending on steric bulk[1]—it cannot definitively map the 3D topology.

The causality here is fundamental: chemical shift dispersion only proves difference, not distance.

To assign the E and Z geometries, we must rely on through-space dipolar coupling (Nuclear Overhauser Effect, NOE). However, the molecular weight of typical peptide-oxime conjugates (1000–3000 Da) introduces a critical physics bottleneck. At standard magnetic field strengths (e.g., 500–600 MHz), these molecules tumble at a rate where the correlation time (


) approaches the Larmor frequency (

), causing

. Under these conditions, the laboratory-frame NOE transitions from positive to negative, often resulting in vanishing cross-peaks ()[3].

Therefore, standard NOESY is prone to failure in this molecular weight regime. ROESY (Rotating-frame Overhauser Effect Spectroscopy) , which applies a spin-lock field to ensure the cross-relaxation rate is always positive, emerges as the superior, field-proven alternative.

Methodological Comparison: 1D vs. 2D NMR Modalities

The following table summarizes the quantitative and qualitative performance of various NMR modalities for resolving oxime bioconjugates.

Table 1: Performance Comparison of NMR Modalities for Oxime Isomer Resolution

Analytical ModalityPrimary OutputSpatial ResolutionMolecular Weight Sweet SpotCritical Limitations
1D 1H/13C NMR Isomer ratio (E:Z)NoneAnyCannot assign syn/anti definitively; prone to signal overlap.
2D NOESY Through-space connectivityHigh (< 5 Å)< 1000 Da or > 3000 DaZero-crossing of NOE for mid-sized bioconjugates (

).
2D ROESY Through-space connectivityHigh (< 5 Å)1000–3000 Da (Bioconjugates)Susceptible to spin-diffusion (TOCSY artifacts) if

is too long.
2D EXSY Chemical exchange kineticsNone (Kinetic only)AnyRequires dynamic equilibrium at the observation temperature.

Table 2: Diagnostic NMR Parameters for Aminooxyacetamide Oxime Isomers

IsomerTypical

Chemical Shift (

, ppm)
Diagnostic ROE Cross-PeaksExchange Kinetics (pH 4.5, 310 K)
E (anti) 4.45 – 4.65Strong: Oxime Alkyl/Aryl

Aminooxy

Moderate to Fast
Z (syn) 4.55 – 4.75Weak/None: Oxime Alkyl/Aryl

Aminooxy

Moderate to Fast

Self-Validating Experimental Protocol: ROESY & EXSY Workflow

To ensure scientific integrity, every analytical protocol must be a self-validating system. The presence of a cross-peak in a 2D spectrum can arise from spatial proximity (ROE) or chemical exchange (EXSY) between the interconverting E and Z isomers ()[4]. The following step-by-step methodology isolates these variables through phase-sensitive validation.

Step 1: Sample Preparation and pH Control
  • Causality: Oxime exchange is acid-catalyzed. To observe distinct E and Z populations without exchange broadening, the pH must be strictly controlled.

  • Action: Dissolve the aminooxyacetamide oxime conjugate in

    
     or 
    
    
    
    buffered to pH 7.4 (using 50 mM phosphate buffer) to kinetically trap the isomers. Target a concentration of 2–5 mM.
Step 2: 1D Baseline & Ratio Quantification
  • Action: Acquire a standard 1D

    
     NMR spectrum at 298 K.
    
  • Validation: Integrate the isolated

    
     protons of the aminooxyacetamide linker (typically between 
    
    
    
    4.4 - 4.8 ppm). The sum of the two distinct
    
    
    environments validates the total conjugate concentration, yielding the baseline E:Z thermodynamic ratio.
Step 3: 2D ROESY Acquisition (Spatial Assignment)
  • Action: Set up a phase-sensitive 2D ROESY experiment with a continuous wave (CW) spin-lock field.

  • Optimization: Calibrate the mixing time (

    
    ). For a ~2000 Da bioconjugate, a 
    
    
    
    of 200–300 ms is optimal to build up ROE signals while minimizing spin-diffusion.
  • Assignment: The E (anti) isomer will show strong ROE cross-peaks between the oxime alkyl/aryl substituent and the aminooxyacetamide

    
     protons.
    
Step 4: Temperature-Dependent EXSY (Kinetic Validation)
  • Causality: To prove that the two assigned species are indeed interconverting isomers and not chemical impurities, dynamic NMR is employed.

  • Action: Lower the sample pH to 4.5 using deuterated acetate buffer to unlock exchange[1], and acquire 2D NOESY/EXSY spectra at elevated temperatures (e.g., 310 K).

  • Self-Validation (The Phase Rule): Chemical exchange cross-peaks will appear between the E and Z

    
     signals. In a ROESY spectrum, true through-space ROE cross-peaks have the opposite sign (phase) relative to the diagonal peaks. In contrast, chemical exchange (EXSY) cross-peaks have the same sign as the diagonal.  By analyzing the phase of the cross-peaks, the experiment internally validates whether the observed interaction is spatial (proving geometry) or kinetic (proving interconversion).
    

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR pipeline, highlighting the critical divergence between spatial and kinetic analysis.

NMR_Workflow N1 Aminooxyacetamide Oxime Conjugate N2 1D 1H/13C NMR (Isomer Ratio & Screening) N1->N2 pH 7.4 Buffer (Lock Exchange) N3 2D ROESY (Spatial Connectivity) N2->N3 Signal Overlap / Ambiguity N4 Dynamic NMR (EXSY) (Exchange Kinetics) N2->N4 Elevate Temp (Unlock Exchange) N5 Definitive Syn/Anti (E/Z) Assignment N3->N5 Through-Space Validation (ROE) N4->N5 Kinetic Rate Extraction

Workflow for resolving syn/anti oxime isomers using 1D and 2D NMR techniques.

Conclusion

For drug development professionals working with aminooxyacetamide bioconjugates, relying solely on 1D NMR for structural characterization introduces unacceptable ambiguity. By transitioning to a phase-sensitive 2D ROESY/EXSY workflow, researchers bypass the NOE zero-crossing limitations inherent to mid-sized peptides. This approach not only provides definitive E/Z spatial assignments but also establishes a self-validating system where phase differences inherently distinguish between molecular geometry and chemical exchange.

References

  • Chemical Methods to Modify Proteins and Glycans. UC Berkeley, eScholarship.[Link][1]

  • Crecente García, Selma (2021). Design and synthesis of conformational switches and β-turn mimics through chemical ligation. PhD - Enlighten Theses, University of Glasgow.[Link][2]

  • Synthesis of Constrained Tetracyclic Peptides by Consecutive CEPS, CLiPS and Oxime Ligation. University of Amsterdam (UvA).[Link][4]

  • NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds. MDPI.[Link][3]

Sources

Aminooxyacetamide Hydrochloride vs. Aminooxyacetic Acid: A Comparison Guide for Cell Permeability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of neurobiology, oncology, and bioconjugation, targeting intracellular carbonyls and pyridoxal phosphate (PLP)-dependent enzymes requires chemical tools that can efficiently cross the lipid bilayer. Aminooxyacetic acid (AOAA) is the gold-standard chemical probe for inhibiting PLP-dependent enzymes such as GABA transaminase (GABA-T), cystathionine β-synthase (CBS), and cystathionine γ-lyase (CSE)[1][2]. However, its utility in live-cell assays is severely bottlenecked by its poor membrane permeability.

To overcome this, Aminooxyacetamide (AOA-amide) hydrochloride was developed. By masking the charged carboxylic acid as a neutral primary amide, AOA-amide acts as a highly cell-permeable analog. This guide objectively compares the physicochemical properties, cellular uptake mechanisms, and experimental workflows for both compounds, providing a self-validating framework for intracellular target engagement.

Mechanistic Causality: The Permeability Barrier

To understand why experimental choices dictate the use of one compound over the other, we must examine the causality driven by their molecular structures.

The Charge Penalty of Aminooxyacetic Acid (AOAA)

AOAA functions mechanistically by attacking the Schiff base linkage between the PLP cofactor and the target enzyme, forming a stable oxime-type complex[1]. However, AOAA possesses a carboxylic acid moiety with a


 of approximately 3.5. At a physiological pH of 7.4, AOAA is >99.9% deprotonated, existing as a negatively charged carboxylate anion. Charged molecules possess a dense hydration shell; the thermodynamic penalty for stripping this water to enter the hydrophobic core of the lipid bilayer is exceptionally high, resulting in poor passive diffusion.
The Neutral Advantage of Aminooxyacetamide (AOA-amide)

AOA-amide replaces the hydroxyl group of the carboxylic acid with an amine, forming a primary amide. Amides are neutral at physiological pH. This structural modification abolishes the negative charge, drastically increasing the molecule's lipophilicity (LogP) and allowing it to rapidly passively diffuse across the cell membrane. Aminooxyacetamide derivatives are frequently exploited in live-cell imaging and bioconjugation precisely because of this enhanced permeability[3][4]. Once inside the reducing and enzymatically active cytosol, AOA-amide can either react directly with targets or undergo hydrolysis by ubiquitous intracellular amidases to yield the active AOAA warhead.

Quantitative Comparison Table

Physicochemical PropertyAminooxyacetic Acid (AOAA)Aminooxyacetamide (AOA-amide) HCl
Chemical Structure


Molecular Weight 91.07 g/mol 126.54 g/mol
Ionization State (pH 7.4) Negatively Charged (Carboxylate anion)Neutral (Primary amide)
Lipid Bilayer Permeability Low (Requires high concentrations/time)High (Rapid passive diffusion)
Primary Mechanism Direct Schiff base attack (Oxime formation)Prodrug activation / Direct click-labeling
In Vitro Potency (Cell-Free) High (Direct structural mimic of substrates)Moderate (Requires enzymatic activation)
Live-Cell Efficacy Poor (Permeability-limited)High (Efficient intracellular accumulation)

Visualizing the Mechanism

The following diagram illustrates the divergent cellular uptake pathways and the intracellular activation cascade that distinguishes these two molecules.

G cluster_ext Extracellular Space (pH 7.4) cluster_int Intracellular Space AOAA_ext Aminooxyacetic acid (Charged, COO-) Membrane Lipid Bilayer (Hydrophobic Core) AOAA_ext->Membrane Low Permeability AOA_amide_ext Aminooxyacetamide (Neutral, CONH2) AOA_amide_ext->Membrane High Permeability AOAA_int Aminooxyacetic acid (Active Inhibitor) Membrane->AOAA_int AOA_amide_int Aminooxyacetamide Membrane->AOA_amide_int PLP PLP-Dependent Enzymes AOAA_int->PLP Oxime Formation Amidase Intracellular Amidases AOA_amide_int->Amidase Amidase->AOAA_int Hydrolysis

Mechanism of cellular uptake and PLP-enzyme inhibition by AOAA vs AOA-amide.

Self-Validating Experimental Protocol: Intracellular Target Engagement

To objectively prove the permeability differences between AOAA and AOA-amide, researchers must avoid a common pitfall: lysing cells while the extracellular drug is still present. If cells are lysed without a stringent wash step, the extracellular compound mixes with the lysate, creating a false-positive inhibition signal that masks true permeability differences.

The following protocol utilizes a Self-Validating System by running an intact-cell arm parallel to a cell-free lysate arm.

Step-by-Step Methodology

Step 1: Assay Preparation & Control Design

  • Arm A (Intact Cells): Tests both membrane permeability and target engagement.

  • Arm B (Cell-Free Lysate): Tests only target engagement (permeability is bypassed).

  • Causality Check: If AOA-amide shows high inhibition in Arm A, but AOAA only shows inhibition in Arm B, you have definitively isolated membrane permeability as the limiting variable for AOAA.

Step 2: Cell Seeding and Equilibration

  • Seed target cells (e.g., neuroblastoma cells for GABA-T analysis) in a 6-well plate at

    
     cells/well.
    
  • Incubate for 24 hours at 37°C, 5%

    
     to allow adherence and metabolic equilibration.
    

Step 3: Compound Incubation

  • Treat Arm A (Intact Cells) with a concentration gradient (0.1

    
     to 100 
    
    
    
    ) of AOAA and AOA-amide.
  • Incubate for 2 hours.

  • Causality Check: A 2-hour window provides sufficient time for the neutral AOA-amide to passively diffuse across the lipid bilayer and undergo intracellular amidase processing.

Step 4: The Stringent Wash Step (Critical)

  • Aspirate media and wash cells three times with ice-cold PBS .

  • Causality Check: Ice-cold PBS rapidly halts membrane fluidity and active transport, trapping the internalized compounds while completely removing the extracellular drug.

Step 5: Lysis and Parallel Treatment

  • Lyse Arm A cells using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, 1% Triton X-100) to preserve PLP-enzyme activity.

  • For Arm B (Cell-Free Lysate), lyse untreated cells first, then spike the raw lysates directly with the same concentration gradient of AOAA and AOA-amide.

Step 6: PLP-Enzyme Activity Quantification

  • Measure target enzyme activity (e.g., GABA-T or CBS) using a standard fluorometric or colorimetric coupled-enzyme assay. Calculate the

    
     shift between Arm A and Arm B.
    

Workflow Step1 1. Cell Seeding & Equilibration (Intact Cells vs. Cell-Free Lysate) Step2 2. Compound Incubation (AOAA vs AOA-amide Titration) Step1->Step2 Intact Cell Arm Only Step4 4. Cell Lysis (Non-denaturing buffer) Step1->Step4 Cell-Free Arm (Bypass Permeability) Step3 3. Stringent Wash Step (Ice-Cold PBS to trap intracellular drug) Step2->Step3 Intact Cell Arm Only Step3->Step4 Step5 5. Target Activity Assay (Measure PLP-enzyme inhibition) Step4->Step5

Self-validating experimental workflow for evaluating intracellular target engagement.

References

  • Title: Aminooxyacetic acid - Wikipedia[1] Source: Wikipedia URL: [Link]

  • Title: Chemoselective, Postpolymerization Modification of Bioactive, Degradable Polymers[3] Source: Biomacromolecules (ACS Publications) URL: [Link]

  • Title: Journal of Proteome Research Vol. 10 No. 4[4] Source: ACS Publications URL: [Link]

Sources

Technical Comparison: Aminooxyacetamide vs. Hydroxylamine for Carbonyl Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of Aminooxyacetamide (and aminooxy reagents in general) versus Hydroxylamine, structured for researchers in bioconjugation and drug development.

Executive Summary

In the landscape of carbonyl-reactive chemistries, the choice between Aminooxyacetamide (


)  and Hydroxylamine (

)
is dictated by the requirement for product stability versus reagent reversibility.

While both reagents utilize the


-effect to accelerate nucleophilic attack on aldehydes and ketones, Aminooxyacetamide  (an alkoxyamine) is the superior choice for therapeutic bioconjugates due to the exceptional hydrolytic stability of the resulting oxime ether  linkage. Conversely, Hydroxylamine  forms a simple oxime  which is thermodynamically less stable and prone to hydrolysis and transoximization. Furthermore, Hydroxylamine presents significant bio-incompatibility risks, specifically the cleavage of Asn-Gly peptide backbones, rendering it unsuitable for delicate protein therapeutics.
Mechanistic Foundation & The -Effect

Both reagents belong to a class of nucleophiles exhibiting the


-effect , where a heteroatom with a lone pair (Oxygen) is directly adjacent to the nucleophilic center (Nitrogen). This electronic repulsion raises the ground state energy of the nucleophile, lowering the activation energy for attack on the carbonyl carbon.
Reaction Pathway

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The amine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the C=N double bond.

The Critical Difference:

  • Hydroxylamine (

    
    ):  Forms an Oxime  (
    
    
    
    ).[1] The -OH group is amphoteric; it can act as a leaving group under certain conditions or participate in acid-base chemistry that facilitates hydrolysis.
  • Aminooxyacetamide (

    
    ):  Forms an Oxime Ether  (
    
    
    
    ). The alkyl group (acetamide moiety) removes the acidic proton on the oxygen, locking the conformation and significantly increasing resistance to hydrolysis.

ReactionMechanism Reactants Carbonyl + Nucleophile (R-NH2) Intermediate Tetrahedral Carbinolamine Reactants->Intermediate k1 (Nucleophilic Attack) Transition Acid Catalyzed Dehydration Intermediate->Transition Product_A OXIME (Unstable/Reversible) From Hydroxylamine Transition->Product_A If R=H Product_B OXIME ETHER (Stable Conjugate) From Aminooxyacetamide Transition->Product_B If R=CH2CONH2

Figure 1: Divergent reaction pathways leading to differential product stability.

Kinetic Performance Analysis

The reaction rate (


) is pH-dependent, typically following a bell-shaped curve. The rate is limited by protonation of the amine at low pH and lack of carbonyl activation (protonation) at high pH.
pKa Influence on Reactivity

The pKa of the conjugate acid is the primary determinant of reactivity at physiological or acidic pH.

PropertyHydroxylamine (

)
Aminooxyacetamide (

)
Impact on Kinetics
pKa (Conjugate Acid) ~6.0~4.5Crucial
% Reactive Form at pH 4.5 ~3% (Mostly Protonated)~50% (Active Nucleophile)Aminooxy is faster at acidic pH.
% Reactive Form at pH 7.0 ~90%~99.7%Both active, but carbonyl is deactivated.

Verdict: Aminooxyacetamide is kinetically superior at the optimal ligation pH (4.0–5.0). At this pH, a significant fraction of Aminooxyacetamide remains unprotonated (


) and capable of attacking the protonated (activated) carbonyl. Hydroxylamine, being more basic (pKa 6.0), is largely sequestered as the unreactive ammonium ion (

) at pH 4.5.
Catalysis

Both reactions are slow at neutral pH (


).
  • Aniline Catalysis: The addition of 10-100 mM aniline (or m-phenylenediamine) accelerates both reactions by forming a highly reactive Schiff base intermediate.

  • Effect: Catalysis levels the playing field kinetically, but does not alter the thermodynamic stability of the final product.

Stability & Bio-Compatibility Profile

This is the decisive factor for drug development.

Hydrolytic Stability [1][2][3][4]
  • Oxime (Hydroxylamine): Susceptible to hydrolysis in aqueous conditions, particularly at low pH or in the presence of other nucleophiles (transoximization). Half-lives can be in the range of hours to days depending on structure.

  • Oxime Ether (Aminooxyacetamide): Extremely stable. The ether linkage prevents the tautomerization pathways that lead to hydrolysis. Bioconjugates are typically stable for weeks to months in serum.

Toxicity & Side Reactions (The "Asn-Gly" Risk)

Hydroxylamine is a known protein cleavage reagent.[5][6][7][8]

  • Mechanism: At alkaline pH (and slowly at neutral pH), Hydroxylamine attacks the amide bond between Asparagine (Asn) and Glycine (Gly), leading to backbone cleavage.

  • Consequence: Using Hydroxylamine to "block" unreacted aldehydes on a protein therapeutic can inadvertently fragment the protein if Asn-Gly sequences are present.

  • Aminooxyacetamide: Does not catalyze this cleavage, making it the safe standard for protein modification.

StabilityComparison cluster_0 Hydroxylamine Risks cluster_1 Aminooxyacetamide Benefits H_Risk1 Asn-Gly Backbone Cleavage H_Risk2 Mutagenic Potential H_Risk3 Product Hydrolysis (Reversible) A_Ben1 Bio-orthogonal (No Cleavage) A_Ben2 C=N-O-C Linkage (Permanent) A_Ben3 Superior Reactivity at pH 4.5

Figure 2: Risk vs. Benefit analysis of side reactions and stability.

Experimental Protocols
Protocol A: Kinetic Comparison Assay (UV-Vis)

Objective: Determine


 for reaction with a model aldehyde (e.g., 4-nitrobenzaldehyde).
  • Preparation:

    • Prepare 100 µM 4-nitrobenzaldehyde in Phosphate Buffer (100 mM, pH 4.5 and pH 7.0).

    • Prepare 10 mM stock solutions of Hydroxylamine-HCl and Aminooxyacetamide-HCl.

  • Reaction:

    • Add reagent to aldehyde solution (10-fold excess, 1 mM final conc) in a quartz cuvette.

    • Immediate mixing.

  • Measurement:

    • Monitor absorbance change at 265 nm (oxime formation shifts

      
      ).
      
    • Acquire data points every 30 seconds for 60 minutes.

  • Analysis:

    • Fit data to Pseudo-First Order equation:

      
      .
      
    • Calculate Second Order Rate Constant:

      
      .
      
Protocol B: Hydrolytic Stability Stress Test

Objective: Assess bioconjugate persistence.[4]

  • Conjugation: Form the oxime and oxime ether conjugates using a fluorescent aldehyde model. Purify by HPLC.

  • Incubation:

    • Incubate conjugates in 100 mM Acetate Buffer (pH 4.0) and PBS (pH 7.4) at 37°C.

    • Optional: Add 10 mM excess Acetone (as a "trap" for released nucleophile).

  • Quantification:

    • Inject aliquots into RP-HPLC at t=0, 24h, 48h, 7 days.

    • Measure the Area Under Curve (AUC) of the intact conjugate peak vs. the hydrolysis product (aldehyde) peak.

Decision Matrix
Application ScenarioRecommended ReagentRationale
Permanent Bioconjugation (ADCs, Probes)Aminooxyacetamide Oxime ether linkage is stable in serum; no protein degradation.
Aldehyde Blocking/Capping Aminooxyacetamide Prevents reversibility; safer for protein backbone integrity.
Reversible Tagging (Purification)Hydroxylamine Oxime can be reversed with high conc.[2] acid or exchange with alkoxyamine.
Chemical Cleavage Mapping Hydroxylamine Specifically exploits the Asn-Gly cleavage side reaction.[5][6][8]
References
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Bornstein, P., & Balian, G. (1977). Cleavage at Asn-Gly bonds with hydroxylamine.[5][6][7][8] Methods in Enzymology, 47, 132-145. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184-1189. [Link]

Sources

Evaluating Hydrolytic Stability of Aminooxyacetamide Conjugates at Acidic pH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation strategies advance, the selection of a chemical linker has become a critical determinant of a conjugate's efficacy, safety, and pharmacokinetic profile. For researchers developing antibody-drug conjugates (ADCs), targeted therapeutics, and diagnostic probes, the linker must survive systemic circulation (pH 7.4) while responding predictably to the acidic microenvironments of endosomes, lysosomes (pH 4.5–5.5), or tumor microenvironments[1].

This guide provides an in-depth, objective evaluation of the hydrolytic stability of aminooxyacetamide-derived oxime linkages compared to alternative chemistries like hydrazones. By examining the underlying causality of their chemical stability and providing robust experimental protocols, this guide equips drug development professionals with the data necessary to make informed linker selections.

Mechanistic Insights: The Causality of Oxime Stability

Aminooxyacetamide reagents (often referred to simply as aminooxy or hydroxylamine derivatives) react chemoselectively with aldehydes or ketones to form covalent oxime linkages[2]. While both oxime and hydrazone formations are reversible condensation reactions, their behavior under hydrolytic stress differs fundamentally.

The hydrolysis of these carbon-nitrogen double bonds is an acid-catalyzed process. The rate-determining first step is the protonation of the imine nitrogen[3]. The superior stability of the oxime linkage is directly dictated by electronic factors—specifically, the electronegativity of the atom adjacent to the imine nitrogen[4].

In an oxime bond, the adjacent oxygen atom is highly electronegative (


). This creates a strong negative inductive effect, withdrawing electron density away from the imine nitrogen[4]. Consequently, the basicity of the imine nitrogen is severely reduced, making it highly resistant to protonation[4]. In contrast, the adjacent nitrogen in a hydrazone linkage is less electronegative (

), leaving the imine nitrogen more basic and highly susceptible to protonation and subsequent hydrolysis[4].

G A Aminooxyacetamide + Carbonyl B Oxime Conjugate (Stable at pH 7.4) A->B Condensation (pH 4.5-6.0) C Protonated Imine Nitrogen (Rate-Determining Step) B->C + H+ (Acidic pH) D Tetrahedral Intermediate C->D + H2O E Cleaved Products (Acidic pH 4.5-5.0) D->E Hydrolysis

Mechanism of oxime formation and acid-catalyzed hydrolysis via nitrogen protonation.

Quantitative Performance Data: Oxime vs. Hydrazone

The theoretical resistance to protonation translates into massive differences in measurable half-lives. Experimental evidence consistently demonstrates that oxime bonds exhibit significantly greater hydrolytic stability compared to hydrazone bonds across a range of pH values[5].

At physiological pH (7.0–7.4), the first-order rate constant for the hydrolysis of an oxime is approximately 600-fold lower than that of a simple methylhydrazone[6]. When transitioning to an acidic environment (pH 5.0)—mimicking the lysosomal compartment—hydrazones cleave rapidly (within minutes), whereas oximes maintain structural integrity for days[6].

Table 1: Comparative Hydrolytic Stability of Isostructural Linkages

Linkage TypeModel CompoundpHHalf-life (

)
First-order rate constant (

) (

)
Oxime Pivalaldehyde-O-methyloxime7.0Too slow to measure~1.1 x

[6]
Oxime Pivalaldehyde-O-methyloxime5.0~64 hours3.0 x

[6]
Hydrazone Pivalaldehyde-N-methylhydrazone7.0~1.05 hours1.8 x

[6]
Hydrazone Pivalaldehyde-N-methylhydrazone5.0~2 minutes5.8 x

[6]
Acylhydrazone Pivalaldehyde-N-acetylhydrazone7.0~2.1 hours9.0 x

[6]

Data Interpretation: For applications requiring a "non-cleavable" linker or a linker that must survive the endosomal pathway without premature payload release, the aminooxyacetamide-derived oxime is the objectively superior choice[6]. Hydrazones should be strictly reserved for designs where rapid, acid-triggered payload release is the primary therapeutic mechanism[1].

Experimental Methodology: Evaluating Hydrolytic Stability

To build a self-validating system for evaluating the hydrolytic stability of your specific aminooxyacetamide conjugates, you must utilize a time-course Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) assay[5]. This protocol uses an internal standard to correct for injection volume variability, ensuring high quantitative trustworthiness.

Step-by-Step RP-HPLC Stability Protocol

1. Buffer Preparation:

  • Prepare three distinct 100 mM buffer systems to simulate biological compartments:

    • pH 7.4: Phosphate-Buffered Saline (PBS) (Systemic circulation)

    • pH 5.5: Sodium Acetate buffer (Early endosome)

    • pH 4.5: Sodium Acetate buffer (Lysosome)

2. Conjugate Incubation:

  • Dissolve the purified oxime conjugate in the respective buffers to a final concentration of 100 µM.

  • Spike the solution with an inert internal standard (e.g., 4-nitrobenzyl alcohol at 50 µM) to normalize HPLC peak areas.

  • Incubate the solutions in sealed amber vials at 37 °C in a thermomixer to mimic physiological temperature.

3. Time-Course Sampling:

  • Withdraw 50 µL aliquots at predetermined time points:

    
     and 
    
    
    
    hours.
  • Critical Step: Immediately quench the hydrolysis reaction by flash-freezing the aliquot in liquid nitrogen or by adjusting the pH to 7.4 (if sampled from acidic buffers) prior to injection.

4. RP-HPLC Analysis:

  • Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 5% to 95% B over 20 minutes.

  • Monitor absorbance at the

    
     of the conjugate and the internal standard.
    

5. Kinetic Calculation:

  • Integrate the area under the curve (AUC) for the intact conjugate and divide by the AUC of the internal standard to get the normalized area (

    
    ).
    
  • Plot

    
     versus time (
    
    
    
    in seconds).
  • The slope of the linear regression yields the negative first-order rate constant (

    
    ). Calculate the half-life using 
    
    
    
    .

Workflow S1 1. Conjugate Synthesis S2 2. Buffer Incubation (pH 4.5, 5.5, 7.4) S1->S2 S3 3. Time-Course Sampling S2->S3 S4 4. RP-HPLC Analysis S3->S4 S5 5. Kinetic Calculation (t1/2) S4->S5

Step-by-step experimental workflow for evaluating conjugate hydrolytic stability via RP-HPLC.

Conclusion & Best Practices

When designing bioconjugates, the choice between an aminooxyacetamide (oxime) and a hydrazide (hydrazone) is fundamentally a choice between stability and lability. The high electronegativity of the oxygen atom in the oxime linkage provides a robust defense against acid-catalyzed hydrolysis, rendering it highly stable at physiological pH and impressively resilient even at pH 5.0[4].

Key Takeaways for Application Scientists:

  • Use aminooxyacetamide reagents when designing non-cleavable ADCs, diagnostic imaging probes, or when modifying cell-surface glycans where long-term stability is paramount[2].

  • If absolute, permanent stability is required regardless of pH, the oxime bond can be further reduced using sodium cyanoborohydride to form an entirely stable secondary amine linkage[3].

  • Always validate the stability of your specific conjugate using a well-controlled, internally standardized RP-HPLC assay, as local steric hindrance and the specific nature of the carbonyl (aldehyde vs. ketone) will influence the absolute half-life[3].

References

1.5 2.3 3.6 4.4 5.2 6. 1

Sources

Technical Guide: Fluorescent Labeling Efficiency Using Aminooxyacetamide Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To evaluate the efficacy of aminooxyacetamide-based fluorophores for bioconjugation compared to Hydrazide and NHS-ester alternatives.

Verdict: Aminooxyacetamide linkers represent the gold standard for site-specific carbonyl conjugation due to the formation of the hydrolytically stable oxime bond (


). While kinetically slower than NHS-esters, the reaction is thermodynamically superior to hydrazides (which form unstable hydrazones) and offers site-specificity that amine-reactive chemistries cannot achieve. When catalyzed by aniline, aminooxyacetamide labeling achieves 

efficiency at neutral to mildly acidic pH (4.5–7.0) within minutes to hours.

Mechanism of Action: The Oxime Ligation

The core advantage of aminooxyacetamide reagents lies in their chemoselectivity for aldehydes and ketones—functional groups that are absent in most native proteins but can be introduced site-specifically (e.g., via periodate oxidation of glycans or enzymatic N-terminal transamination).[1]

Chemical Pathway

The aminooxy group (


) acts as an 

-nucleophile. The adjacent oxygen atom increases the electron density on the nitrogen (the alpha-effect), making it more reactive than a standard amine.
  • Nucleophilic Attack: The aminooxy nitrogen attacks the electrophilic carbonyl carbon.

  • Dehydration: A water molecule is eliminated.

  • Oxime Formation: A thermodynamically stable

    
     linkage is formed.
    

The Aniline Effect: Under uncatalyzed conditions, the reaction is slow (


). The addition of aniline (or 

-phenylenediamine) forms a highly reactive Schiff base intermediate with the aldehyde, which the aminooxy group attacks 10–100x faster than the free aldehyde (Dirksen & Dawson, 2008).
DOT Diagram 1: Aniline-Catalyzed Oxime Ligation Mechanism

OximeMechanism Aldehyde Protein-Aldehyde (R-CHO) SchiffBase Protonated Schiff Base (Intermediate) Aldehyde->SchiffBase + Aniline (Fast) Aniline Aniline Catalyst SchiffBase->Aniline Recycled Oxime Stable Oxime Conjugate (R-CH=N-O-R') SchiffBase->Oxime + Aminooxy (Transimination) Aminooxy Aminooxy-Fluorophore (H2N-O-R') Water H2O

Caption: The nucleophilic catalyst (aniline) activates the aldehyde, facilitating rapid attack by the aminooxyacetamide linker to form a stable oxime bond.[2][3]

Comparative Analysis: Aminooxy vs. Alternatives

Comparison 1: Aminooxyacetamide vs. Hydrazides

Both reagents target carbonyls, but they differ fundamentally in product stability.

FeatureAminooxyacetamide LinkersHydrazide Linkers
Product Oxime (

)
Hydrazone (

)
Stability High. Hydrolytically stable in physiological buffers.

measured in months.
Low. Reversible/unstable. Requires reduction with

to prevent hydrolysis.
Equilibrium (

)

(Favors product strongly)

(Equilibrium allows reversal)
Workflow Mix and purify. No reduction needed.Mix, react, reduce (toxic) , purify.
Use Case Long-term tracking, in vivo imaging, quantitative assays.[4]Short-term assays where bond reversibility is acceptable.
Comparison 2: Aminooxyacetamide vs. NHS Esters

This is a choice between specificity (Aminooxy) and convenience (NHS).

FeatureAminooxyacetamideNHS Ester (Succinimidyl Ester)
Target Aldehydes/Ketones (Rare/Introduced).Primary Amines (Lysine, N-terminus).
Specificity Site-Specific. One label per aldehyde tag. Homogeneous product.Random. Labels any accessible lysine. Heterogeneous product (0 to

labels).
Hydrolysis Reagent is stable in water/buffer.Reagent hydrolyzes rapidly (

min at pH 8.6).[5]
pH Range Acidic to Neutral (pH 4.5 – 7.0).Basic (pH 8.0 – 9.0).
Impact on Function Minimal (if tag is placed strategically).High risk (can block active sites/binding domains).

Experimental Data: Kinetics & Efficiency

The following data summarizes the catalytic effect of aniline on aminooxy ligation rates (Source: Dirksen & Dawson, Bioconjugate Chem. 2008).

Reaction ConditionRate Constant (

)
Relative RateTime to 90% Yield (100

M)
Uncatalyzed (pH 4.5)

1xDays
100 mM Aniline (pH 4.5)

~400x< 1 Hour
100 mM Aniline (pH 7.0)

~50x2-4 Hours

Key Insight: While the reaction is fastest at pH 4.5, aniline catalysis renders the reaction efficient enough at pH 7.0 to label delicate proteins that cannot withstand acidic conditions.

Protocol: Site-Specific Labeling of Glycoproteins

Scenario: Labeling an IgG antibody with an Aminooxy-Fluorophore via glycan oxidation.

Materials
  • Target: IgG Antibody (1 mg/mL in PBS).

  • Oxidant: Sodium Periodate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Label: Aminooxyacetamide-Fluorophore (e.g., Alexa Fluor 488 Aminooxy).

  • Catalyst: Aniline (Pure liquid stock).

  • Quench: Glycerol or Ethylene Glycol.

  • Purification: Zeba Spin Columns (7K MWCO).

Step-by-Step Methodology
  • Oxidation (Aldehyde Generation):

    • Add mild oxidant: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       to final conc. of 1 mM (keep cold).[6]
      
    • Incubate: 30 mins at 4°C in the dark. Note: Mild conditions oxidize sialic acids only; harsh conditions oxidize all sugars.

    • Quench: Add glycerol (final 10%) to neutralize excess periodate.

    • Buffer Exchange: Rapidly desalt into pH 6.0 phosphate buffer (critical to remove quenchers/oxidants).

  • Ligation (The "Click" Reaction):

    • Add Aminooxy-Fluorophore: 10–50 molar excess over protein.[5]

    • Add Catalyst: Aniline to final concentration of 10–100 mM.

    • Incubate: 1–2 hours at Room Temperature (or Overnight at 4°C).

  • Purification:

    • Remove excess fluorophore and aniline using size-exclusion chromatography (spin column) or dialysis against PBS.

DOT Diagram 2: Experimental Workflow

Workflow Start Native IgG (Glycosylated) Oxidation Step 1: Oxidation (1mM NaIO4, 4°C) Start->Oxidation Desalt Buffer Exchange (Remove NaIO4) Oxidation->Desalt Ligation Step 2: Ligation + Aminooxy-Dye + 100mM Aniline Desalt->Ligation Purify Step 3: Purification (SEC / Dialysis) Ligation->Purify Final Labeled IgG-Oxime (Site-Specific) Purify->Final

Caption: Optimized workflow for site-specific antibody labeling using periodate oxidation and aniline-catalyzed aminooxy ligation.

Troubleshooting & Validation

IssueProbable CauseSolution
Low Labeling Efficiency pH too high (>7.5)Lower pH to 6.0–6.5. Aniline works best when slightly protonated.
Protein Precipitation Over-oxidationReduce

concentration (1 mM) and time (30 min).
High Background Hydrophobic Dye AggregationUse sulfonated dyes or add 0.1% Tween-20. Ensure linker is hydrophilic (acetamide).
No Signal Incomplete OxidationVerify aldehyde generation using a hydrazide-biotin control blot.

Validation Method: Run SDS-PAGE.[7]

  • Coomassie Stain: Shows total protein.

  • Fluorescence Scan: Should show bands only at the heavy chain (where glycans are located on IgG). Light chain should remain unlabeled (proving site-specificity).

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.[8] Bioconjugate Chemistry, 19(12), 2543–2548.[9][8] [Link]

  • Zeng, Y., Ramya, T. N. C., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6(3), 207–209. [Link]

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.[7] Journal of the American Chemical Society, 135(44), 16388–16396. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Aminooxyacetamide Hydrochloride

[1][2]

Executive Summary & Immediate Action

Aminooxyacetamide hydrochloride (and its related analog Aminooxyacetic acid hemihydrochloride ) presents specific reactivity hazards often overlooked in standard waste streams. Unlike generic organic salts, the aminooxy moiety (

CRITICAL OPERATIONAL DIRECTIVE:

DO NOT dispose of this chemical in waste containers containing Acetone or Aldehydes . The reaction forms oximes, releasing heat and potentially altering the waste profile, which may violate waste stream acceptance criteria.

Emergency Spill Action:

  • Isolate: 10 meters.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, N95/P100 respirator if dust is present.

  • Neutralize: Use Sodium Bicarbonate (

    
    ) for acid neutralization.
    

Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance is the first step in compliant disposal. This compound acts as a potent nucleophile and a weak acid.

ParameterSpecification
Chemical Name 2-(Aminooxy)acetamide hydrochloride
Common Analogs Aminooxyacetic acid hemihydrochloride (CAS: 2921-14-4)
CAS Number Refer to specific bottle; typically 6323-46-2 (base) or 2921-14-4 (acid analog)
Molecular Formula

Signal Word WARNING / DANGER
GHS Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp. Irritant), H317 (Sensitizer)
RCRA Status Not P-listed or U-listed. Classify as D002 (Corrosive) if pH < 2.

Waste Segregation & Incompatibility

Effective disposal begins with proper segregation. The "aminooxy" group is chemically distinct from simple amines.

The "NO-MIX" List
  • 
     Ketones (Acetone, MEK):  Reacts to form oximes + water.
    
  • 
     Aldehydes (Formaldehyde, Benzaldehyde):  Rapid, exothermic condensation.
    
  • 
     Strong Oxidizers (Permanganates, Peroxides):  Risk of fire or nitrogen oxide gas evolution.
    
  • 
     Hypochlorite (Bleach): DANGER.  Can form toxic chloramines.
    
Waste Stream Decision Logic

The following diagram illustrates the critical decision-making process for segregating this waste.

WasteSegregationStartWaste Generation:Aminooxyacetamide HClStatePhysical State?Start->StateSolidSolid Waste(Powder/Crystals)State->SolidLiquidLiquid Waste(Solutions)State->LiquidBinSolidSolid Waste Bin(Label: Toxic/Irritant)Solid->BinSolidDouble BagSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated Organic(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(Ethanol, Methanol)SolventCheck->NonHalogenatedBinHaloHalogenated WasteCarboyHalogenated->BinHaloAcetoneCheckContains Acetone/Ketones?NonHalogenated->AcetoneCheckBinNonHaloNon-HalogenatedWaste CarboyAcetoneCheck->BinNonHaloNO (Safe)BinSpecialSEGREGATE:Do Not Mix with KetonesAcetoneCheck->BinSpecialYES (Danger)

Figure 1: Waste segregation workflow emphasizing the exclusion of ketone-based solvents.

Disposal Protocols

Protocol A: Solid Waste (Excess Reagent)

Applicability: Expired chemicals, spill cleanup residues.

  • Container: Use a high-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, Solid."

    • Hazards: "Irritant, Corrosive (Acidic)."

  • Packing: Do not dump loose powder into a general drum. Keep it in a secondary sealed container (ziplock or screw-top jar) inside the waste drum to prevent dust generation.

  • Disposal Path: Send for High-Temperature Incineration via a licensed chemical waste contractor.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, wash solvents.

  • pH Check: If the solution is highly acidic (pH < 2) due to the HCl salt, neutralize carefully with dilute Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    ) to pH 6–8 before adding to the waste carboy.
    • Why? Adding strong acid to a waste container can trigger reactions with other solutes (e.g., sulfides/cyanides) or corrode metal safety cans.

  • Solvent Selection:

    • Preferred: Ethanol, Methanol, Acetonitrile.

    • Prohibited: Acetone, Methyl Ethyl Ketone (MEK).

  • Accumulation: Pour into the appropriate "Organic Waste" carboy (Halogenated or Non-Halogenated).

  • Documentation: Log the volume and concentration on the waste tag immediately.

Protocol C: Empty Packaging
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., water or ethanol).

  • Rinsate Disposal: Collect the rinsate as Liquid Waste (see Protocol B). Do not pour down the drain.

  • Defacing: Cross out the original label. Mark as "Empty."

  • Trash: Once triple-rinsed and defaced, the glass/plastic bottle can usually be discarded in standard laboratory glass trash (check local EHS rules).

Emergency Spill Response

Scenario: A 25g bottle drops and shatters on the floor.

  • Alert & PPE: Notify nearby personnel. Don safety glasses, lab coat, and double nitrile gloves . If dust is visible, wear a respirator.[1]

  • Containment: Cover the spill with a dry absorbent pad or paper towels to prevent dust dispersion.

  • Neutralization (Optional but Recommended):

    • Lightly mist the powder with water (to prevent dust).

    • Sprinkle Sodium Bicarbonate or Spill-X-A (acid neutralizer) over the spill.

    • Wait for any fizzing to stop.

  • Collection: Scoop the paste/slurry into a plastic waste bag using a plastic dustpan. Do not use a metal dustpan if the spill is acidic and wet.

  • Surface Cleaning: Wipe the area with water and soap.[2] Test pH of the surface with litmus paper to ensure it is neutral.

Regulatory Compliance (US Focus)

While this guide provides operational safety, compliance with legal frameworks is mandatory.

  • EPA Waste Code: This material is generally not P or U listed. However, if the pH is < 2.0, it carries the D002 (Corrosive) characteristic code [1].

  • Sewer Disposal: Strictly Prohibited. Amines and their salts are often toxic to aquatic life and can disrupt wastewater treatment microorganisms [2].

  • DOT Shipping (if transporting waste):

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (this compound).[3][1][2][4][5][6][7]

    • Class: 8.

    • Packing Group: III.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations 40 CFR Part 261. [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-(Aminooxy)acetamide. [Link]

Personal protective equipment for handling Aminooxyacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safety, PPE, and Handling Protocols for Aminooxyacetamide Hydrochloride

As a Senior Application Scientist, I frequently oversee the integration of this compound (CAS 54488-65-2) into complex bioconjugation workflows. This reagent is foundational for forming stable oxime linkages with aldehyde- or ketone-tagged proteins, particularly in the development of antibody-drug conjugates (ADCs) and live-cell surface labeling[1],[2]. However, the exact electrophilic reactivity that enables rapid, catalyst-free conjugation at slightly acidic to neutral pH (5.0–7.0)[1] also poses significant acute health hazards.

This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this reactive hydrochloride salt, ensuring both operator safety and experimental integrity.

Chemical Hazard Profile & Mechanistic Causality

To handle a chemical safely, one must understand why it is hazardous. This compound (Molecular Weight: 126.54)[3] is not merely a passive powder; it is a reactive salt that interacts dynamically with biological tissues and environmental moisture.

GHS Hazard CodeHazard StatementMechanistic Causality & Field Insight
H302 / H332 Harmful if swallowed or inhaled.The aminooxy group (-O-NH₂) is highly reactive toward physiological aldehydes and ketones (e.g., pyridoxal phosphate, a key coenzyme). Systemic absorption can disrupt crucial enzymatic pathways by forming stable, unintended oximes[1].
H315 / H319 Causes skin and serious eye irritation[4],.As a hydrochloride salt, the compound dissociates upon contact with moisture (sweat, tears, mucous membranes). This creates a highly localized acidic microenvironment that causes acute tissue irritation and cellular damage.
H335 May cause respiratory irritation.Inhalation of the fine powder introduces the acidic salt directly to the delicate mucosal lining of the respiratory tract, leading to immediate inflammation.
H228 Flammable solid (Classification varies by supplier)[5].While primarily an irritant, the organic backbone can combust under specific conditions. It must be kept away from open flames and strong oxidizing agents[5].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive salts. The following PPE matrix is engineered specifically to mitigate the mechanistic hazards of this compound.

Protection ZoneRequired EquipmentTechnical SpecificationMechanistic Rationale
Hands Nitrile GlovesMinimum 0.11 mm thickness for incidental contact; >0.3 mm for prolonged handling.Nitrile provides superior resistance to aqueous salts compared to latex. It prevents dermal absorption and localized acid burns (H312, H315).
Eyes Safety GogglesTight-fitting, splash-proof, ANSI Z87.1 certified (No standard safety glasses).The fine powder can easily aerosolize. Goggles create a seal that prevents the reactive dust from dissolving in ocular fluid (H319)[4].
Body Flame-Retardant Lab Coat100% cotton or specialized synthetic blend. Fully buttoned.Protects against particulate settling on clothes and mitigates risks associated with its potential flammability (H228)[5].
Respiration N95 / P100 RespiratorNIOSH-approved particulate filter.Mandatory only if handling outside a certified fume hood or during a spill. Prevents inhalation of the reactive dust (H332, H335).

Standard Operating Procedure: Safe Handling & Solubilization

Every step in this workflow is designed to prevent aerosolization, moisture exposure, and cross-contamination.

Phase 1: Environmental Setup

  • Fume Hood Validation: Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm). Do not handle this powder on an open bench under any circumstances.

  • Moisture Control: Because the compound is highly hygroscopic, ensure the ambient humidity is controlled. Purge the stock container with an inert gas (nitrogen or argon) before sealing and storing at -20°C to maintain reagent integrity[5].

Phase 2: Weighing Protocol

  • Anti-Static Preparation: Use an anti-static weighing boat and a grounded micro-spatula. Causality: Static electricity causes fine hydrochloride powders to scatter, significantly increasing the risk of inhalation and contaminating the balance area.

  • Transfer: Weigh the exact required mass (MW 126.54)[3]. Close the primary container immediately to prevent atmospheric moisture from degrading the reagent into an unusable, sticky mass.

Phase 3: Solubilization for Bioconjugation

  • Buffer Addition: Transfer the powder to a sealed reaction vial before adding the aqueous buffer.

  • pH Optimization: For optimal oxime ligation, dissolve in a buffer adjusted to pH 5.0–7.0[1],[2]. Expert Insight: The kinetics of the condensation reaction are profoundly affected by pH; at a pH greater than 6.0, the formation of oximes is considerably slower[2].

Emergency Spill Response & Waste Disposal Plan

A spill of this compound requires immediate, calculated action to prevent airborne contamination.

Spill Cleanup Methodology:

  • Isolate & Ventilate: Immediately evacuate personnel from the immediate vicinity. If the spill is outside the hood, maximize room ventilation to clear potential aerosols.

  • Don Advanced PPE: Upgrade to a P100 particulate respirator and heavy-duty nitrile gloves before approaching the spill.

  • Dampen (Do Not Sweep): Never sweep the dry powder, as this generates a hazardous aerosol cloud. Instead, lightly dampen a chemical absorbent pad with water or a mild, neutral buffer and gently place it over the spill. Causality: Wetting the powder traps the particulates and safely dissolves the salt for physical collection without aerosolization.

  • Collect: Use a non-sparking scoop to transfer the dampened material into a chemically resistant, sealable hazardous waste container.

  • Neutralize: Wipe the surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual acidic hydrochloride salt, followed by a thorough water rinse.

Waste Disposal Plan:

  • Solid Waste: All contaminated gloves, weigh boats, and spill pads must be disposed of in a clearly labeled solid hazardous waste bin.

  • Aqueous Waste: Unreacted solutions cannot be poured down the drain. Collect in a designated, compatible aqueous waste carboy. Label clearly as "Reactive Aqueous Waste: Contains this compound."

Process & Safety Workflow

G cluster_0 Standard Handling Procedure cluster_1 Emergency Spill Protocol Start Aminooxyacetamide HCl Operational Workflow Hood 1. Fume Hood Setup (Flow > 100 fpm) Start->Hood PPE 2. Don PPE Matrix (Nitrile, Goggles, Coat) Hood->PPE Weigh 3. Anti-Static Weighing (Minimize Aerosolization) PPE->Weigh Solubilize 4. Solubilization (Aqueous Buffer, pH 5-7) Weigh->Solubilize Spill Spill Detected Weigh->Spill If powder drops Isolate 1. Isolate & Ventilate (Prevent Inhalation) Spill->Isolate Dampen 2. Dampen Powder (Wet Absorbent Pad) Isolate->Dampen Collect 3. Hazmat Collection (Non-sparking tools) Dampen->Collect

Caption: Operational workflow for the safe handling and emergency spill response of Aminooxyacetamide HCl.

References

  • Title: chemical label 2-(aminooxy)acetamide hydrochloride | Source: chemical-label.com | URL: 4

  • Title: 2-(Aminooxy)acetamide hydrochloride | ChemScene | Chemikart | Source: chemikart.com | URL: Link

  • Title: 54488-65-2|2-(Aminooxy)acetamide hydrochloride|BLD Pharm | Source: bldpharm.com | URL: 5

  • Title: 54488-65-2 | 2-(Aminooxy)acetamide hydrochloride - Moldb | Source: moldb.com | URL: 3

  • Title: Aminooxy-biotin - Biotium | Source: biotium.com | URL: 1

  • Title: Site-specific chemical protein conjugation using genetically encoded aldehyde tags | Source: nih.gov | URL: 2

Sources

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Retrosynthesis Analysis

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Aminooxyacetamide hydrochloride
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Aminooxyacetamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.